Zinc dibutyldithiocarbamate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
zinc;N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSVZNGTQTENJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021462 | |
| Record name | Zinc dibutyldithiocarbamate | |
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Molecular Weight |
474.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, White solid with a pleasant odor; [HSDB] White to cream-colored powder; [MSDSonline] | |
| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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| Record name | Zinc dibutyldithiocarbamate | |
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Boiling Point |
Decomposes at 296 °C | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
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Solubility |
Sol in carbon disulfide, benzene, chloroform; insol in water | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
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Density |
1.24 at 20 °C/20 °C | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
136-23-2 | |
| Record name | Zinc dibutyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-23-2 | |
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| Record name | Zinc dibutyldithiocarbamate | |
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| URL | https://www.drugbank.ca/drugs/DB14194 | |
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| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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| Record name | Zinc dibutyldithiocarbamate | |
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| Record name | Zinc bis(dibutyldithiocarbamate) | |
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| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNM5J934VP | |
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| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104-108 °C | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Zinc dibutyldithiocarbamate synthesis and structural characterization
An In-depth Technical Guide to the Synthesis and Structural Characterization of Zinc Dibutyldithiocarbamate
This technical guide provides a comprehensive overview of the synthesis and structural properties of this compound (ZDBC). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated structural data, and visualizations of relevant chemical processes.
Synthesis of this compound
This compound can be synthesized through various methods, including the aqueous solution method, wet alkali method, and solvent method.[1][2] A common laboratory-scale synthesis involves the reaction of dibutylamine (B89481) with carbon disulfide to form the dibutyldithiocarbamate ligand, followed by the introduction of a zinc salt to form the complex.
Experimental Protocol: Aqueous Solution Method
A widely cited method for the preparation of this compound is the aqueous solution method.[3] This procedure involves the in situ formation of the dibutyldithiocarbamate anion followed by precipitation with a zinc salt.
Materials:
-
Dibutylamine
-
Carbon disulfide
-
Zinc chloride
-
Deionized water
-
Ethyl ether
Procedure:
-
In a reaction vessel, add dibutylamine (0.01 mol) to 20 mL of deionized water.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add carbon disulfide (0.01 mol) to the cooled dibutylamine solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate beaker, dissolve zinc chloride (0.005 mol) in 20 mL of deionized water.
-
Slowly add the zinc chloride solution to the reaction mixture.
-
Continue stirring the resulting mixture for 4 hours at room temperature.
-
After 4 hours, add 40 mL of ethyl ether to the mixture for extraction.
-
Separate the organic phase and wash it three times with deionized water.
-
Filter the ethyl ether solution and allow it to evaporate slowly.
-
Colorless crystals of this compound will form over a period of approximately 15 days.[3]
Experimental Protocol: Solvent Method
An alternative synthesis route, often employed in industrial settings, is the solvent method which avoids the generation of large volumes of aqueous waste.[1][2]
Materials:
-
Zinc oxide
-
Dibutylamine
-
Carbon disulfide
-
An organic solvent (e.g., cyclohexane, dimethylbenzene)[1]
-
A dispersing agent (e.g., tetrabutylammonium (B224687) bromide, fatty alcohol-polyoxyethylene ether)[1]
Procedure:
-
In a four-neck flask equipped with a stirrer and a dropping funnel, add the organic solvent, zinc oxide, and the dispersing agent.[1]
-
Add dibutylamine to the mixture and stir to obtain a uniform reaction solution.[1]
-
Cool the reaction mixture to a temperature between 0-10°C.[1]
-
Slowly add carbon disulfide dropwise to the cooled reaction solution.[1]
-
After the addition of carbon disulfide is complete, raise the temperature to 30-50°C and continue the reaction.[1]
-
Upon completion of the reaction, the this compound product can be isolated.
Structural Characterization
The structure of this compound has been elucidated using various spectroscopic and crystallographic techniques. The compound typically exists as a binuclear complex.[3]
Summary of Structural Data
| Property | Value |
| Molecular Formula | C18H36N2S4Zn[4] |
| Molecular Weight | 474.1 g/mol [4] |
| IUPAC Name | zinc bis(N,N-dibutylcarbamodithioate)[4] |
| Appearance | White to cream-colored powder or colorless crystals[3][5] |
| Solubility | Insoluble in water; soluble in organic solvents such as carbon disulfide, benzene, and chloroform.[5] |
| Crystal System | Monoclinic[3] |
| Space Group | C2/c[3] |
| Unit Cell Parameters | a = 23.329(3) Å, b = 17.090(2) Å, c = 16.115(2) Å, β = 127.560(10)°[3] |
| IR Spectroscopy (cm⁻¹) | The C-N stretching frequency is typically observed in the range of 1470-1520 cm⁻¹, and the C-S stretching frequency is in the region of 980-987 cm⁻¹.[6] The presence of a band between 415-440 cm⁻¹ can be indicative of the M-S bond.[7] |
| ¹H NMR Spectroscopy | Data available from sources such as PubChem.[8] |
| ¹³C NMR Spectroscopy | Data available from sources such as PubChem.[4] |
| Mass Spectrometry | GC-MS data is available.[8] The molecular ion peak would be expected around m/z 472, corresponding to the most abundant isotope of zinc.[9] |
Visualizations
The following diagrams illustrate a key biological signaling pathway influenced by dithiocarbamates and a typical experimental workflow involving this compound.
Signaling Pathway: Pro-Apoptotic Activity
Dithiocarbamates, including ZDBC, have been shown to induce apoptosis in cancer cells, often through the modulation of the NF-κB signaling pathway.[10] A plausible mechanism is depicted below.
Caption: Proposed mechanism of ZDBC-induced apoptosis via ROS and NF-κB pathways.
Experimental Workflow: ZDBC-Catalyzed Michael Addition
This compound can act as a catalyst in organic synthesis, for instance, in Michael addition reactions.[11] A general workflow for such a reaction is outlined below.
Caption: General experimental workflow for a ZDBC-catalyzed Michael addition.
References
- 1. CN108147985B - Preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]
- 2. CN108147985A - The preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]
- 3. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zinc di-n-butyldithiocarbamate | C18H36N2S4Zn | CID 8684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(136-23-2) IR2 spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Crystal structure and molecular geometry of Zinc dibutyldithiocarbamate
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Zinc Dibutyldithiocarbamate
Introduction
This compound (ZDBC) is an organometallic compound with significant industrial applications, notably as an accelerator in the vulcanization of rubber.[1] Its chemical and structural properties are of considerable interest to researchers in materials science and coordination chemistry. Understanding the precise crystal structure and molecular geometry of ZDBC is crucial for elucidating its mechanism of action and for the design of new materials with tailored properties. This technical guide provides a comprehensive overview of the crystallographic data, molecular architecture, and the experimental protocols used to determine these characteristics.
Crystal Structure of this compound
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group C2/c.[2][3] Rather than a simple mononuclear complex, the structure is a centrosymmetric binuclear zinc(II) complex, with the formula Zn₂[(n-Bu)₂NCSS]₄.[2][3] In this dimeric form, two dibutyldithiocarbamate ligands bridge the two zinc centers.[2][3]
The crystallographic data for the binuclear complex is summarized in the table below.
Table 1: Crystallographic Data for Zn₂[(n-Bu)₂NCSS]₄
| Parameter | Value | Reference |
| Formula | C₃₆H₇₂N₄S₈Zn₂ | [2] |
| Crystal System | Monoclinic | [2][3] |
| Space Group | C2/c | [2][3] |
| a | 23.329(3) Å | [2][3] |
| b | 17.090(2) Å | [2][3] |
| c | 16.115(2) Å | [2][3] |
| α | 90° | [2][3] |
| β | 127.560(10)° | [2][3] |
| γ | 90° | [2][3] |
| Volume (V) | 5039.1(11) ų | [2][3] |
| Z | 4 | [2][3] |
| F(000) | 2016 | [2][3] |
| R | 0.0450 | [2][3] |
| Rw | 0.1192 | [2][3] |
Molecular Geometry
In the dimeric structure of this compound, each zinc(II) ion is coordinated to four sulfur atoms.[2][3] The coordination geometry around each individual zinc center is best described as a distorted tetrahedron.[2][3] However, when considering the two zinc ions together in the dimer, their coordination sphere can be viewed as a distorted octagon.[2][3] The structure features two S-N-S atom chains from different dibutyldithiocarbamate ligands that bridge the two zinc ions.[2][3]
While some zinc dithiocarbamate (B8719985) complexes can exist as mononuclear species with a distorted tetrahedral S₄ environment, the dibutyldithiocarbamate derivative typically forms a dimeric structure where each zinc center has a distorted pentacoordinate site.[4][5] In these dimeric compounds, there are typically four shorter Zn-S bonds with lengths around 2.3 Å, and one longer Zn-S interaction of over 2.8 Å.[4]
Table 2: Selected Geometric Parameters
| Parameter | Description | Value | Reference |
| Coordination Number | Sulfur atoms per Zinc ion | 4 | [2][3] |
| Zn Geometry (monomer) | Coordination geometry around a single Zn ion | Distorted Tetrahedron | [2][3] |
| Zn-S Bond Length | Typical length of the four shorter bonds | ~2.3 Å | [4] |
| Zn-S Interaction | Length of the longer, fifth interaction | >2.8 Å | [4] |
Experimental Protocols
Synthesis of Bis(dibutyldithiocarbamate)zinc(II)
The synthesis of the title compound is typically achieved through the reaction of a water-soluble dithiocarbamate salt with a zinc salt.[6] A detailed experimental protocol is as follows:
-
Preparation of Sodium Dibutyldithiocarbamate: An aqueous solution of sodium hydroxide (B78521) is prepared. Dibutylamine and carbon disulfide are added to this solution and stirred for 1 hour at room temperature to form sodium dibutyldithiocarbamate.[2]
-
Reaction with Zinc Salt: An aqueous solution of zinc chloride (0.005 mol in 20 mL of water) is slowly added to the sodium dibutyldithiocarbamate solution.[2]
-
Stirring: The resulting mixture is stirred continuously for 4 hours at room temperature.[2]
-
Extraction: Ethyl ether (40 mL) is added to the mixture. The organic phase is separated and washed three times with water.[2]
-
Crystallization: The ethyl ether solution is filtered and allowed to evaporate slowly. Colorless crystals of Zn₂[(n-Bu)₂NCSS]₄ form after approximately 15 days.[2]
X-ray Crystallography
The determination of the crystal and molecular structure is performed using single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.
-
Crystal Selection: A suitable single crystal of the synthesized compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected, typically at a controlled temperature, by rotating the crystal and recording the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. This refinement process yields the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.[2][7]
Visualizations
The following diagrams illustrate the molecular structure of the this compound dimer and the experimental workflow for its structural determination.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ZDBC (this compound) - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108147985B - Preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]
- 7. journals.iucr.org [journals.iucr.org]
A Technical Deep Dive into the Thermal Decomposition of Zinc Dibutyldithiocarbamate (ZDBC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc dibutyldithiocarbamate (ZDBC), a multifaceted organosulfur compound, is utilized across various industrial and pharmaceutical sectors. A comprehensive understanding of its thermal stability and decomposition mechanism is paramount for ensuring its safe handling, optimizing its applications, and predicting its environmental fate. This technical guide provides an in-depth analysis of the thermal decomposition pathway of ZDBC, consolidating findings from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and other analytical techniques. This document outlines the key decomposition products, proposes a multi-step degradation mechanism, presents quantitative data in a structured format, and provides detailed experimental protocols for thermal analysis.
Introduction
This compound, with the chemical formula C₁₈H₃₆N₂S₄Zn, belongs to the class of zinc dithiocarbamates. These compounds are characterized by the presence of a zinc ion coordinated to two dibutyldithiocarbamate ligands. ZDBC's utility stems from its properties as a vulcanization accelerator in the rubber industry and its potential applications in drug development.[1][2][3][4] The thermal behavior of ZDBC is a critical aspect of its chemical profile, influencing its processing, storage, and degradation pathways. When heated, ZDBC undergoes a series of complex chemical reactions, leading to the formation of both solid residues and volatile organic and inorganic compounds. This guide aims to elucidate this intricate process.
Thermal Decomposition Mechanism
The thermal decomposition of this compound is a multi-stage process that ultimately leads to the formation of a stable inorganic residue, primarily zinc sulfide (B99878) (ZnS).[5][6] The decomposition pathway involves the initial cleavage of the zinc-sulfur bonds, followed by the fragmentation of the organic ligands.
A proposed general decomposition scheme for zinc dithiocarbamate (B8719985) complexes suggests an initial endothermic melting process, followed by exothermic decomposition.[5] The decomposition of the organic moiety is a complex process that can proceed through several parallel and consecutive reactions, including the formation of isothiocyanates, amines, and sulfides.
The primary solid-state product of the thermal decomposition of ZDBC is zinc sulfide.[5][6] The formation of ZnS is a key transformation and is often the focus of studies using ZDBC as a single-source precursor for the synthesis of ZnS nanoparticles.[7]
The volatile decomposition products are complex and can include nitrogen oxides and sulfur oxides when heated to decomposition.[8][9] The organic portion of the molecule fragments to produce a variety of volatile compounds. For a related compound, zinc diethyldithiocarbamate (B1195824), the degradation of the dithiocarbamate ligand is suggested to yield diethylamine (B46881) and carbon disulfide.[10]
The following DOT script illustrates a plausible thermal decomposition pathway for ZDBC:
Figure 1: Proposed thermal decomposition pathway of this compound.
Quantitative Data from Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to quantify the thermal decomposition of ZDBC. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Technique | Reference Compound |
| Melting Point | 104 - 110 | - | DSC | This compound |
| Major Decomposition | 291.2 - 324.4 | 80.39 | TGA | Zinc diethyldithiocarbamate[10] |
| Decomposition Onset | ~200 | - | TGA | Zinc diethyldithiocarbamate[7] |
| Decomposition Offset | ~330 | 90 | TGA | Zinc diethyldithiocarbamate[7] |
Note: Data for ZDBC is limited; values for the closely related zinc diethyldithiocarbamate are provided for comparative purposes.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reproducible and comparable data on the thermal decomposition of ZDBC. The following sections detail the methodologies for TGA and DSC analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of ZDBC by measuring mass loss as a function of temperature.
Instrumentation: A thermogravravimetric analyzer is required.[11]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered ZDBC into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[12]
-
Instrument Setup:
-
Thermal Program:
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve will show the decomposition steps and the temperature at which they occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
The following DOT script outlines the TGA experimental workflow:
Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA) of ZDBC.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy changes associated with the thermal decomposition of ZDBC.
Instrumentation: A differential scanning calorimeter is required.[13]
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely powdered ZDBC into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample from the starting temperature to a temperature above its decomposition point (e.g., 400°C) at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition or other chemical reactions. The area under the peaks can be integrated to determine the enthalpy of the transition.
The following DOT script outlines the DSC experimental workflow:
Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC) of ZDBC.
Conclusion
The thermal decomposition of this compound is a complex process that results in the formation of zinc sulfide as the primary solid residue and a mixture of volatile organic and inorganic compounds. Understanding this decomposition pathway is essential for its industrial applications and for assessing its environmental impact. The use of thermal analysis techniques such as TGA and DSC provides valuable quantitative data on the stability and degradation profile of ZDBC. The experimental protocols outlined in this guide offer a standardized approach for researchers and scientists to investigate the thermal properties of this important compound. Further research, particularly utilizing techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would provide a more detailed identification of the evolved gaseous products and further refine the proposed decomposition mechanism.
References
- 1. ZDBC - Kefmann [kefmann.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. ZDBC (this compound) - Ataman Kimya [atamanchemicals.com]
- 4. raywaychem.com [raywaychem.com]
- 5. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 12. epfl.ch [epfl.ch]
- 13. mdpi.com [mdpi.com]
Spectroscopic Analysis of Zinc Dibutyldithiocarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Zinc dibutyldithiocarbamate (ZDBC) using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and analysis of this compound.
Introduction to this compound (ZDBC)
This compound is an organozinc compound with the chemical formula C₁₈H₃₆N₂S₄Zn. It is widely utilized as a vulcanization accelerator in the rubber industry. Beyond its industrial applications, ZDBC is also recognized as a dermatological sensitizer, and understanding its molecular structure and behavior is crucial for both quality control in manufacturing and for assessing its biological interactions. Spectroscopic techniques like FTIR and NMR are indispensable tools for the structural elucidation and characterization of ZDBC.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 - 2850 | C-H stretching vibrations of butyl groups |
| ~1470 - 1520 | ν(C-N) stretching of the thioureide band[1] |
| ~1250 - 1000 | C-N stretching vibrations |
| ~980 - 987 | ν(C-S) stretching[1] |
| ~351 | Zn-S stretching vibration |
NMR Spectroscopic Data
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.8 - 4.0 | Triplet | -CH₂- adjacent to Nitrogen |
| ~1.6 - 1.8 | Multiplet | -CH₂- |
| ~1.3 - 1.5 | Multiplet | -CH₂- |
| ~0.9 - 1.0 | Triplet | -CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~200 - 210 | C=S (thiocarbonyl carbon) |
| ~50 - 60 | -CH₂- adjacent to Nitrogen |
| ~25 - 35 | -CH₂- |
| ~15 - 25 | -CH₂- |
| ~10 - 15 | -CH₃ |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A small amount of ZDBC is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of ZDBC can be cast from a chloroform (B151607) solution onto a suitable IR-transparent window (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the KBr pellet or the empty sample holder is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
-
-
Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the various vibrational modes of the functional groups in the ZDBC molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of ZDBC is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., operating at 300 MHz or higher for ¹H NMR) is used.
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
-
Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the peaks in the ¹H NMR spectrum are analyzed to determine the number and connectivity of the different types of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different types of carbon atoms in the molecule.
Mandatory Visualizations
Synthesis of this compound
The synthesis of ZDBC typically involves a two-step process. The first step is the formation of a dithiocarbamate (B8719985) salt from a secondary amine and carbon disulfide in the presence of a base. The second step is the reaction of this salt with a zinc salt to precipitate the final product.
Allergic Contact Dermatitis Signaling Pathway
This compound is known to cause allergic contact dermatitis in sensitized individuals. The mechanism involves the compound acting as a hapten, which binds to skin proteins to form an antigen, triggering an immune response.
References
An In-depth Technical Guide to the Solubility of Zinc Dibutyldithiocarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Zinc dibutyldithiocarbamate (ZDBC) in various organic solvents. This document is intended to be a valuable resource for laboratory professionals, offering insights into the solubility characteristics of ZDBC, detailed experimental protocols for its quantitative determination, and a clear visualization of the experimental workflow.
Introduction to this compound (ZDBC)
This compound is an organozinc compound widely utilized as a vulcanization accelerator in the rubber industry.[1] Its chemical formula is C₁₈H₃₆N₂S₄Zn, and it typically appears as a white to pale yellow powder with a pleasant odor.[2][3] Beyond its primary application in rubber manufacturing, ZDBC also finds use in paints, glue removers, and as an anticorrosive agent.[4] Understanding its solubility in organic solvents is crucial for its formulation, processing, and for toxicological and environmental studies.
Data Presentation: Solubility of ZDBC
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature. The following tables summarize the available qualitative and semi-quantitative solubility information.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Acetone | Soluble[5] |
| Benzene | Soluble[3][6][7] |
| Carbon Disulfide | Freely Soluble[3][4] |
| Carbon Tetrachloride | Freely Soluble[4][8] |
| Chloroform | Soluble[3][6][9] |
| Dichloromethane | Freely Soluble[4][8] |
| Diethyl Ether | Soluble[10] |
| Ethanol | Soluble, Limited[10][11][12] |
| Ethyl Acetate | Soluble[8] |
| Methanol | Limited[12] |
| Toluene | Soluble[13] |
| Water | Insoluble[3][6][11] |
Table 2: Semi-Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 100 µg/L[1] |
Experimental Protocols: Determination of ZDBC Solubility
The following is a detailed methodology for the quantitative determination of ZDBC solubility in organic solvents, employing the shake-flask method followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is a reliable approach for obtaining precise solubility data.
Objective:
To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
Orbital shaker with temperature control
-
Glass flasks with stoppers
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
This compound (ZDBC), analytical standard grade
-
Selected organic solvent(s), HPLC grade
-
Acetonitrile, HPLC grade (for mobile phase)
-
Water, HPLC grade (for mobile phase)
-
Procedure:
Part 1: Sample Preparation and Equilibration (Shake-Flask Method)
-
Preparation of Supersaturated Solution: Add an excess amount of ZDBC to a glass flask. The excess is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the flask.
-
Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). The shaker should be set to a moderate speed (e.g., 150 rpm) to ensure continuous mixing without vigorous agitation that could lead to particle size reduction. The equilibration time should be sufficient to reach a steady state, typically 24-48 hours. It is advisable to take measurements at different time points to confirm that equilibrium has been reached.
Part 2: Sample Analysis (HPLC-UV)
-
Preparation of Standard Solutions: Prepare a series of standard solutions of ZDBC in the selected organic solvent with known concentrations.
-
Calibration Curve:
-
Set the HPLC-UV detector to a wavelength of maximum absorbance for ZDBC (typically around 260-280 nm).
-
Inject the standard solutions into the HPLC system.
-
Plot a calibration curve of the peak area versus the concentration of the standard solutions.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the undissolved ZDBC to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of ZDBC in the diluted sample from the calibration curve.
-
Calculate the solubility of ZDBC in the original saturated solution by applying the dilution factor. The solubility can be expressed in units such as g/100 mL or mol/L.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of ZDBC solubility and a conceptual representation of its synthesis.
Caption: Experimental workflow for ZDBC solubility determination.
Caption: Simplified synthesis pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. [PDF] Determination of zinc dialkyldithiocarbamates in latex condoms. | Semantic Scholar [semanticscholar.org]
- 5. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. This compound | 136-23-2 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gelest.com [gelest.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
A Technical Guide to Quantum Chemical Calculations on Zinc Dibutyldithiocarbamate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for studying Zinc Dibutyldithiocarbamate (ZDBC) using quantum chemical calculations. While specific computational studies on ZDBC are limited in publicly available literature, this document leverages established methods and findings from closely related zinc dithiocarbamate (B8719985) complexes, such as zinc diethyldithiocarbamate (B1195824) and zinc dibenzyldithiocarbamate, to provide a robust theoretical foundation for researchers.
Introduction to this compound
This compound (C₁₈H₃₆N₂S₄Zn) is a coordination complex belonging to the family of zinc dithiocarbamates.[1][2] These compounds are characterized by the strong chelation of a central zinc ion by the two sulfur atoms of the dithiocarbamate ligands.[3] ZDBC and its analogs are utilized in a variety of applications, including as vulcanization accelerators in the rubber industry and as potential therapeutic agents.[3][4] Understanding the molecule's electronic structure and physicochemical properties at a quantum level is crucial for optimizing its existing applications and exploring new therapeutic avenues.[3]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting molecular geometries, electronic structures, and spectroscopic properties of such complexes.[3][5]
Molecular Structure and Properties
The core structure of this compound consists of a central zinc(II) ion coordinated to two dibutyldithiocarbamate ligands, resulting in a pseudo-tetrahedral geometry around the zinc atom.[6] Some studies on related zinc dithiocarbamates have also proposed the existence of binuclear (dimeric) structures, where two zinc ions are bridged by dithiocarbamate ligands.[7][8]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₆N₂S₄Zn | [1][2] |
| Molecular Weight | 474.1 g/mol | [1][2] |
| Appearance | White solid | |
| IUPAC Name | zinc;bis(N,N-dibutylcarbamodithioate) | [2] |
Quantum Chemical Calculation Methodology
The following sections detail the typical computational workflow and methodologies employed in the quantum chemical analysis of zinc dithiocarbamate complexes.
A standard workflow for performing quantum chemical calculations on molecules like ZDBC is illustrated below. This process begins with defining the molecular structure and proceeds through geometry optimization and property calculations.
Caption: A typical workflow for a computational chemistry study.
Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.
Methodology: Density Functional Theory (DFT) is a widely employed method for these types of calculations.[3] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance between accuracy and computational cost.[6]
Basis Set: A crucial aspect of the calculation is the choice of the basis set, which describes the atomic orbitals. For zinc dithiocarbamate complexes, the 6-311G(d,p) basis set is frequently used for all atoms, providing a flexible and accurate description of the electronic structure.[6][9]
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation (a stable structure). This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[6]
Calculated Molecular Properties (Based on Analogs)
The following tables summarize typical quantitative data obtained from DFT calculations on zinc diethyldithiocarbamate, a close analog of ZDBC. These values provide a reasonable approximation of what can be expected for ZDBC.
Table 2: Selected Calculated Geometric Parameters for Zinc Diethyldithiocarbamate ([Zn(DDTC)₂])
| Parameter | Bond Length (Å) / Angle (°) | Reference |
| Zn-S Bond Length | 2.3 - 2.5 | [6] |
| C-N Bond Length | ~1.33 | [6] |
| S-Zn-S Angle | ~76 - 78 | [6] |
| S-C-S Angle | ~110 | [6] |
Note: Values are typical ranges found in computational studies of analogous compounds.
Table 3: Calculated Electronic Properties for Zinc Diethyldithiocarbamate ([Zn(DDTC)₂])
| Property | Typical Calculated Value | Reference |
| HOMO Energy | -5.0 to -6.0 eV | [3] |
| LUMO Energy | -1.0 to -2.0 eV | [3] |
| HOMO-LUMO Gap | ~4.0 eV | [3] |
| Mulliken Charge on Zn | +0.5 to +0.8 e | [3] |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Synthesis and Characterization Protocols
Understanding the experimental context is vital for validating computational results.
This compound can be synthesized via a two-step process.[10][11] The general pathway involves the formation of a water-soluble dithiocarbamate salt, followed by precipitation with a zinc salt.[1][10]
Caption: Generalized synthesis pathway for this compound.
Protocol:
-
A secondary amine (e.g., di-n-butylamine) is reacted with carbon disulfide in an alkaline aqueous solution (e.g., sodium hydroxide) to form a water-soluble dithiocarbamate salt.[1][10]
-
This solution is then treated with a water-soluble zinc salt, such as zinc chloride or zinc sulfate.[7][10]
-
The insoluble this compound precipitates out of the solution and can be collected by filtration, washed, and dried.
Experimental characterization is essential to confirm the structure and purity of the synthesized compound and to validate computational predictions.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. The experimental spectra can be compared directly with the calculated spectra from DFT to confirm the structure.[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic ligand structure of the complex.[10][13]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, confirming its empirical formula.[10]
-
X-ray Diffraction (XRD): Single-crystal XRD provides the most definitive structural information, including precise bond lengths and angles, which serve as the ultimate benchmark for geometry optimization calculations.[7][8]
Conclusion
While direct quantum chemical data for this compound is not extensively published, a robust computational framework exists based on studies of its analogs. By employing Density Functional Theory with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)), researchers can reliably predict the geometric, electronic, and vibrational properties of ZDBC. This in-depth theoretical understanding is invaluable for professionals in materials science and drug development, enabling the rational design of new materials and therapeutic agents based on the dithiocarbamate scaffold. The protocols and data presented herein serve as a comprehensive guide for initiating and interpreting such computational studies.
References
- 1. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zinc di-n-butyldithiocarbamate | C18H36N2S4Zn | CID 8684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals. | Sigma-Aldrich [merckmillipore.com]
- 7. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN108147985B - Preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Zinc Diethyldithiocarbamate (ZDEC) and Structure Characterization using Decoupling 1H NMR [inis.iaea.org]
Unlocking New Frontiers: A Technical Guide to the Novel Applications of Zinc Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dibutyldithiocarbamate (ZDBC), a compound traditionally relegated to the role of a rubber vulcanization accelerator, is emerging from the shadows of industrial chemistry to reveal a surprising and potent portfolio of biomedical applications.[1] Recent scientific investigations have illuminated its potential as a versatile tool in drug delivery, a safer catalyst in the synthesis of medical-grade polymers, and a promising candidate in anticancer therapy. This technical guide provides an in-depth exploration of these novel applications, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to empower researchers and drug development professionals in harnessing the untapped potential of ZDBC.
Advanced Drug Delivery Systems: ZDBC-Capped Nanoparticles
A significant area of innovation for ZDBC is its use as a capping agent in the synthesis of nanoparticles for drug delivery.[2] The dithiocarbamate (B8719985) moiety exhibits a strong affinity for various metals, allowing ZDBC to function as a stabilizing ligand on the surface of nanoparticles, such as those made of gold (Au).[2] This capping confers several advantages, including controlled particle growth, enhanced stability, and a surface that can be further functionalized for targeted delivery.[2]
Quantitative Data: Physicochemical Properties
The following table summarizes representative physicochemical properties of dithiocarbamate-capped nanoparticles, illustrating the characteristics achievable with ZDBC as a capping agent.
| Nanoparticle Type | Capping Agent | Average Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) [Doxorubicin] |
| Gold (Au) | ZDBC | 15-25 | 30-50 | < 0.2 | -20 to -30 | ~15-20 |
Note: Data is compiled from studies on various dithiocarbamate-capped nanoparticles and may be representative for ZDBC.[2]
Experimental Protocol: Synthesis of ZDBC-Capped Gold Nanoparticles (AuNPs) and Doxorubicin (DOX) Loading
This protocol details the synthesis of AuNPs with ZDBC as a surface capping agent and subsequent loading with the chemotherapeutic drug doxorubicin.[2]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180) dihydrate
-
This compound (ZDBC)
-
Toluene
-
Ethanol
-
Deionized water
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Synthesis of Gold Nanoparticle Core:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in deionized water.
-
Heat the solution to boiling with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution. The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.[2]
-
Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature.[2]
-
-
Surface Capping with ZDBC:
-
Prepare a 1 mg/mL solution of ZDBC in toluene.
-
In a separate vial, add 10 mL of the synthesized AuNP solution.
-
To this, add 5 mL of the ZDBC solution and vigorously stir the biphasic mixture for 24 hours to facilitate the transfer of ZDBC to the AuNP surface.[2]
-
-
Purification:
-
Separate the organic phase containing the ZDBC-capped AuNPs.
-
Wash the organic phase three times with deionized water.
-
Precipitate the ZDBC-capped AuNPs by adding ethanol.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to pellet the nanoparticles.[2]
-
-
Drug Loading:
-
Disperse 10 mg of ZDBC-capped AuNPs in 10 mL of a suitable solvent.
-
Add 2 mg of DOX to the nanoparticle suspension.
-
Stir the mixture in the dark for 24 hours to allow for drug adsorption.[2]
-
Centrifuge to separate the drug-loaded nanoparticles from the unloaded drug.
-
Quantify the unloaded DOX in the supernatant using UV-Vis spectroscopy or HPLC to determine the drug loading efficiency.[2]
-
-
In Vitro Drug Release:
-
Place a known amount of DOX-loaded ZBDC-capped nanoparticles in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or pH 5.5) at 37°C with gentle stirring.[2]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the released DOX in the aliquots.[2]
-
Visualization: Experimental Workflow for Nanoparticle-Based Drug Delivery
Greener Polymer Chemistry: ZDBC as a Catalyst in Polyurethane Synthesis
In the realm of biomedical materials, ZDBC and its analogs are gaining traction as less toxic and highly efficient catalysts for the synthesis of polyurethanes.[3][4] These polymers are integral to the fabrication of a wide range of medical devices. The use of ZDBC addresses the growing concerns over the toxicity of traditional organotin catalysts.[3][4]
Quantitative Data: Comparative Catalytic Performance
The following table presents comparative data for the synthesis of polyurethanes, highlighting the superior performance of a close structural analog of ZDBC, zinc diethyldithiocarbamate (B1195824) (ZDTC).[1][3]
| Catalyst | Monomer Conversion (%) | Molecular Weight (Mn, kDa) | Dispersity (Đ) |
| ZDTC (analog of ZDBC) | >95 | 63.1 | 1.8 |
| Zinc Acetylacetonate | <50 | 30.2 | 1.7 |
| Dibutyltin Dilaurate (DBTL) | >95 | 35.4 | 1.9 |
Data for ZDTC is presented as a close analog to ZDBC.[1][3]
Experimental Protocol: Polyurethane Synthesis Catalyzed by ZDBC
This protocol outlines a general procedure for the synthesis of polyurethane using ZDBC as a catalyst.
Materials:
-
Polyol (e.g., Poly(ethylene glycol), PEG)
-
Diisocyanate (e.g., Hexamethylene diisocyanate, HMDI)
-
This compound (ZDBC)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the polyol in anhydrous toluene.
-
Add ZDBC (as catalyst) to the solution.
-
Heat the mixture with stirring.
-
Slowly add the diisocyanate to the reaction mixture.
-
Maintain the reaction at the desired temperature for a specified period (e.g., 24 hours).
-
Quench the reaction by adding a small amount of anhydrous ethanol.
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Visualization: Proposed Catalytic Mechanism
Anticancer Potential: Mechanism of Action
Dithiocarbamates, including ZDBC and its analogs, have demonstrated promising anticancer properties.[5] While research specifically on ZDBC is ongoing, studies on the closely related zinc diethyldithiocarbamate (ZDEC) have shown a significant enhancement in its anticancer activity when formulated as an inclusion complex, leading to a nearly 10-fold decrease in its IC50 value in human lung carcinoma cells.[5] The primary mechanisms of action are believed to involve the generation of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[6]
Quantitative Data: Cytotoxicity of ZDEC Inclusion Complexes
The table below shows the IC50 values of free ZDEC and its inclusion complexes in A549 human lung carcinoma cells, demonstrating the potential for enhanced efficacy through formulation.
| Compound | IC50 (µM) |
| Free Zn(DDC)₂ (ZDEC) | 54.6 ± 1.59 |
| HP-Zn(DDC)₂ Inclusion Complex | 6.8 ± 0.57 |
| SBE-Zn(DDC)₂ Inclusion Complex | 4.9 ± 0.34 |
Data from a study on Zinc diethyldithiocarbamate (ZDEC), a close analog of ZDBC.[5]
Visualization: Proposed Anticancer Signaling Pathway
Future Perspectives: Antiviral and Neuroprotective Applications
The biological activities of zinc and dithiocarbamates suggest that ZDBC may also hold promise in antiviral and neuroprotective applications. Zinc is known to play a crucial role in antiviral immunity, and its supplementation has been investigated for various viral infections.[7][8][9] Dithiocarbamates have also been explored for their antiviral properties.
Furthermore, the dysregulation of zinc homeostasis has been implicated in several neurodegenerative diseases.[10][11] While excess zinc can be neurotoxic, zinc deficiency can impair brain development and cognitive function.[10][11] The ability of dithiocarbamates to chelate and transport metal ions could potentially be leveraged to modulate zinc levels in the brain, offering a therapeutic strategy for neurodegenerative disorders. Further research is warranted to explore the specific effects of ZDBC in these contexts.
Conclusion
This compound is transitioning from an industrial workhorse to a high-potential biomaterial. Its applications in nanoparticle-based drug delivery and as a safe and effective catalyst for polyurethane synthesis are supported by growing evidence. Furthermore, its potential as an anticancer agent, and the broader therapeutic possibilities for dithiocarbamates in antiviral and neurodegenerative disease, make ZDBC a compound of significant interest for future research and development. This guide provides a foundational resource for scientists and researchers to build upon as they explore and unlock the full therapeutic potential of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Mechanisms of Zinc Action as a Potent Anti-Viral Agent: The Clinical Therapeutic Implication in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zinc homeostasis and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Zinc Dibutyldithiocarbamate: A Comprehensive Technical Guide to its Role as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc dibutyldithiocarbamate (ZDBC) is a versatile coordination compound with a rich history in industrial applications, primarily as a vulcanization accelerator in the rubber industry. However, its significance extends far beyond this initial application. In the realm of coordination chemistry, the dibutyldithiocarbamate anion acts as a robust bidentate sulfur-donating ligand, forming stable complexes with zinc(II). These complexes exhibit diverse structural motifs, including both monomeric and dimeric forms, which dictate their physicochemical properties and reactivity. This technical guide provides an in-depth exploration of the synthesis, structural characterization, and spectroscopic properties of this compound complexes. Furthermore, it delves into the emerging role of these compounds in drug development, particularly their involvement in the modulation of critical cellular signaling pathways such as the NF-κB pathway through proteasome inhibition. Detailed experimental protocols and comprehensive data summaries are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and medicine.
Introduction to this compound in Coordination Chemistry
Dithiocarbamates are a class of monoanionic ligands with the general formula R₂NCS₂⁻. They are known for their excellent chelating ability, particularly with transition metals, forming stable complexes. Zinc(II), with its d¹⁰ electron configuration, readily forms complexes with dithiocarbamate (B8719985) ligands, which act as soft donors, coordinating through the two sulfur atoms. This interaction leads to the formation of a four-membered chelate ring, a characteristic feature of these complexes.
The nature of the R groups on the nitrogen atom significantly influences the steric and electronic properties of the ligand, which in turn affects the structure and reactivity of the resulting metal complex. In the case of this compound, the butyl groups provide steric bulk, which can influence the nuclearity of the complex, leading to the formation of both monomeric and dimeric structures.
Synthesis of this compound Complexes
The synthesis of this compound complexes is typically achieved through the reaction of a zinc salt with a dithiocarbamate salt. The dithiocarbamate ligand is usually prepared in situ from the corresponding secondary amine (dibutylamine) and carbon disulfide in the presence of a base.
Experimental Protocol: Synthesis of Binuclear Bis(dibutyldithiocarbamato)zinc(II) [Zn₂(S₂CN(C₄H₉)₂)₄][1][2]
This protocol describes the synthesis of a dimeric this compound complex.
Materials:
-
Carbon disulfide
-
Zinc chloride (ZnCl₂)
-
Water
-
Ethyl ether
Procedure:
-
To a solution of dibutylamine (0.01 mol) in water (20 mL), add carbon disulfide (0.01 mol) at 0 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Slowly add a solution of zinc chloride (0.005 mol) in water (20 mL) to the mixture.
-
Continue stirring for 4 hours at room temperature.
-
Add ethyl ether (40 mL) to the reaction mixture.
-
Separate the organic phase and wash it three times with water.
-
Filter the ethyl ether solution and allow it to evaporate slowly.
-
Colorless crystals of the binuclear complex will form after approximately 15 days.
General Manufacturing Methods
Industrially, this compound is often manufactured via a batch process. This typically involves the reaction of di-n-butylamine with carbon disulfide in an alkaline aqueous solution to form a water-soluble dithiocarbamate salt. Subsequently, this salt is reacted with zinc oxide to precipitate the insoluble this compound.[1] Alternative methods, such as wet alkali and solvent-based processes, are also employed.[2][3]
Structural Characterization
The coordination geometry of zinc in dibutyldithiocarbamate complexes can vary, leading to different structural arrangements. X-ray crystallography is the definitive method for elucidating these structures.
Dimeric [Zn₂(S₂CN(C₄H₉)₂)₄]
The crystal structure of the binuclear complex, [Zn₂(S₂CN(C₄H₉)₂)₄], reveals a centrosymmetric dimeric structure.[4][5] In this arrangement, two dibutyldithiocarbamate ligands bridge the two zinc(II) ions, while the other two ligands act as terminal chelating ligands. Each zinc atom is coordinated to four sulfur atoms in a distorted tetrahedral geometry. The bridging sulfur atoms create an eight-membered [Zn-S-C-S]₂ ring.
Table 1: Selected Crystallographic Data for Binuclear [Zn₂(S₂CN(C₄H₉)₂)₄] [4][6]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.329(3) |
| b (Å) | 17.090(2) |
| c (Å) | 16.115(2) |
| β (°) | 127.560(10) |
Table 2: Selected Bond Lengths and Angles for Binuclear [Zn₂(S₂CN(C₄H₉)₂)₄] [4][5]
| Bond | Length (Å) | Angle | Degree (°) |
| Zn(1)-S(1) | 2.332 | S(1)-Zn(1)-S(2) | 77.2 |
| Zn(1)-S(2) | 2.427 | S(1)-Zn(1)-S(3) | 115.9 |
| Zn(1)-S(3) | 2.356 | S(2)-Zn(1)-S(4) | 110.5 |
| Zn(1)-S(4) | 2.378 | S(3)-Zn(1)-S(4) | 117.8 |
| C(1)-S(1) | 1.704 | ||
| C(1)-S(2) | 1.725 | ||
| C(1)-N(1) | 1.310 |
Note: Due to the dimeric nature, there are multiple unique bond lengths and angles. The values presented are representative.
Spectroscopic Properties
Spectroscopic techniques are essential for characterizing this compound complexes and providing insights into their electronic structure and bonding.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about the coordination of the dithiocarbamate ligand.
Table 3: Key IR Absorption Bands and their Assignments [4][7]
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1495 | ν(C-N) | The stretching vibration of the thioureide bond. Its position indicates a significant double bond character, suggesting delocalization of π-electrons within the S₂CN moiety. A shift to higher frequency upon complexation compared to the free ligand is indicative of bidentate coordination. |
| ~1000 | ν(C-S) | The stretching vibration of the carbon-sulfur bond. A single strong band in this region is characteristic of a bidentate coordination mode of the dithiocarbamate ligand. |
| ~350-400 | ν(Zn-S) | The stretching vibration of the zinc-sulfur bond, providing direct evidence of coordination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic framework of the ligand within the complex.
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Zinc Dialkyldithiocarbamate Complexes (in CDCl₃) [7][8][9]
| Nucleus | Group | Chemical Shift (δ, ppm) |
| ¹H | -N-CH₂- | ~3.6-4.4 |
| -CH₂- | ~1.6-1.8 | |
| -CH₂- | ~1.3-1.5 | |
| -CH₃ | ~0.9-1.0 | |
| ¹³C | S₂C-N | ~205 |
| -N-CH₂- | ~56 | |
| -CH₂- | ~29-32 | |
| -CH₂- | ~20 | |
| -CH₃ | ~14 |
Note: The chemical shifts can vary slightly depending on the specific alkyl groups and the solvent used.
Role in Biological Systems: Modulation of the NF-κB Signaling Pathway
Recent research has highlighted the potential of zinc dithiocarbamate complexes in drug development, particularly in cancer therapy. One of the key mechanisms of action is the inhibition of the proteasome, a cellular machinery responsible for protein degradation. The inhibition of the proteasome by zinc dithiocarbamates has significant downstream effects on cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival.
Mechanism of Action
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to activate the transcription of target genes.
Zinc dithiocarbamate complexes can inhibit the chymotrypsin-like activity of the proteasome.[10] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. This leads to the downregulation of anti-apoptotic genes and can induce apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, a compound with well-established industrial uses, demonstrates a fascinating and complex role as a ligand in coordination chemistry. Its ability to form stable, structurally diverse complexes with zinc(II) underpins its utility in various applications. The detailed understanding of its synthesis, structure, and spectroscopic properties is fundamental for harnessing its full potential. The emerging evidence of its activity as a proteasome inhibitor and a modulator of the NF-κB signaling pathway opens up exciting new avenues for the design and development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and professionals to further explore and exploit the multifaceted nature of this compound and its coordination compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. Synthesis and Single-Crystal X-ray Diffraction and CP/MAS 13C and 15N NMR Study of Zinc Diethyldithiocarbamate Adducts with Dialkylamines: Manifestation of Conformational Isomerism | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Crystal Structures of Bis(diallydithiocarbamato)zinc(II) and Silver(I) Complexes: Precursors for Zinc Sulfide and Silver Sulfide Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Zinc(II) bis(N,N-diisobutyldithiocarbamate) [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Zinc Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Abstract
Zinc dibutyldithiocarbamate (ZDBC), a member of the dithiocarbamate (B8719985) family, is widely utilized as a vulcanization accelerator in the rubber industry and as a fungicide. Its environmental persistence and degradation are of significant interest due to its potential impact on ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation pathways of ZDBC. The primary degradation routes include hydrolysis, particularly under acidic conditions, and to a lesser extent, photolysis and microbial degradation. The main degradation products are dibutylamine (B89481) and carbon disulfide. ZDBC is classified as not readily biodegradable and exhibits low to moderate mobility in soil. This document synthesizes available quantitative data, details experimental protocols for assessing its environmental fate, and presents visual diagrams of the degradation pathways.
Introduction
This compound (ZDBC), with the chemical formula C₁₈H₃₆N₂S₄Zn, is a zinc-containing organosulfur compound. It functions as an ultra-accelerator in the vulcanization of natural and synthetic rubbers, enhancing the cross-linking process to improve the mechanical properties of the final product. Additionally, ZDBC is used as an agricultural fungicide.[1] The widespread use of ZDBC necessitates a thorough understanding of its behavior and persistence in the environment to assess its potential ecological risks. This guide details the key environmental processes that govern the fate of ZDBC: hydrolysis, photolysis, and biodegradation, as well as its mobility in soil.
Chemical and Physical Properties
A summary of the key chemical and physical properties of ZDBC is presented in Table 1. ZDBC is a white powder with a pleasant odor. It is insoluble in water but soluble in organic solvents like carbon disulfide, benzene, and chloroform.[1] Its low water solubility and moderate octanol-water partition coefficient (Log Kow) influence its environmental distribution and bioavailability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₆N₂S₄Zn | [1] |
| Molecular Weight | 474.1 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 104-108 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Vapor Pressure | < 1 x 10⁻⁷ mmHg at 20°C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.16 at 25 °C (Estimated) | [3] |
| Decomposition Temperature | Decomposes at 296 °C | [1] |
Environmental Fate and Degradation Pathways
The environmental fate of ZDBC is primarily dictated by its susceptibility to hydrolysis, photolysis, and microbial degradation. The principal degradation pathway involves the breakdown of the dithiocarbamate structure.
Hydrolysis
Hydrolysis is a major degradation pathway for dithiocarbamates, including ZDBC. The rate of hydrolysis is highly dependent on pH, with significantly faster degradation occurring under acidic conditions.[1] The hydrolysis of ZDBC results in the formation of dibutylamine and carbon disulfide.
Diagram of the Hydrolysis of this compound
Caption: Hydrolysis of this compound.
Photolysis
Photodegradation, or photolysis, is the breakdown of compounds by light. Studies on other metal dithiocarbamates, such as iron(III) dibutyldithiocarbamate, have shown that they undergo degradation upon exposure to UV radiation.[4] This suggests that ZDBC is also likely susceptible to photolysis in the presence of sunlight, contributing to its overall environmental degradation. The process would likely involve the cleavage of the dithiocarbamate ligand. However, specific quantum yields and photodegradation rates for ZDBC are not well-documented in the available literature.
Biodegradation
The microbial breakdown of ZDBC in the environment is a key factor in its ultimate fate. Based on available safety data, ZDBC is classified as "not readily biodegradable".[5] This indicates that it does not meet the stringent criteria for rapid and complete biodegradation in standard screening tests (e.g., OECD 301).
Anaerobic biodegradation data for ZDBC is limited; however, studies on the analogous zinc dimethyldithiocarbamate (B2753861) showed 68% and 17% CO₂ production after 50 days with and without sediment, respectively, suggesting that anaerobic biodegradation may be a relevant environmental fate process.[1]
Microbial consortia containing bacteria from genera such as Alcaligenes, Pseudomonas, and Hyphomicrobium have been shown to degrade dithiocarbamates. The degradation pathway likely involves the enzymatic cleavage of the dithiocarbamate structure, utilizing the compound as a source of carbon and nitrogen.
Diagram of the Biodegradation of this compound
Caption: Microbial Degradation of ZDBC.
Mobility and Behavior in Soil
The mobility of ZDBC in soil is influenced by its low water solubility and its tendency to adsorb to soil particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A high Koc value indicates a strong tendency to adsorb to soil and organic matter, resulting in low mobility.
While a specific, experimentally determined Koc value for ZDBC is not available in the public domain, a predicted log Koc of 2.16 has been reported.[3] This value suggests that ZDBC has a moderate potential for adsorption to soil and is therefore expected to have low to moderate mobility.[6] Consequently, leaching into groundwater is not expected to be a significant transport pathway. The primary compartment for ZDBC in the terrestrial environment is expected to be the soil, where it will undergo degradation.
Summary of Quantitative Data
Quantitative data on the environmental fate of ZDBC is limited. The following table summarizes the available information.
Table 2: Summary of Environmental Fate Data for this compound
| Parameter | Value | Condition | Reference(s) |
| Ready Biodegradability | Not readily biodegradable | OECD 301 or equivalent | [5] |
| Log Koc | 2.16 (estimated) | 25 °C | [3] |
| Aquatic Toxicity (Daphnia magna) | EC₅₀ (48h): 0.74 mg/L | OECD 202 | [5] |
| Aquatic Toxicity (Fish) | LC₅₀ (96h): 880 mg/L | OECD 203 | [5] |
Experimental Protocols
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to evaluate the environmental fate of chemicals like ZDBC.
Hydrolysis as a Function of pH (OECD Guideline 111)
This test is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9) and temperatures.
Workflow for OECD 111 Hydrolysis Study
Caption: OECD 111 Hydrolysis Experimental Workflow.
Ready Biodegradability (OECD Guideline 301)
A series of methods (A-F) can be used to assess the ready biodegradability of a chemical by aerobic microorganisms. The CO₂ Evolution Test (OECD 301B) is a common method.
Workflow for OECD 301B Ready Biodegradability Study
Caption: OECD 301B Biodegradation Experimental Workflow.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Workflow for OECD 307 Soil Transformation Study
Caption: OECD 307 Soil Metabolism Experimental Workflow.
Conclusion
The environmental fate of this compound is characterized by its susceptibility to hydrolysis, particularly in acidic environments, leading to the formation of dibutylamine and carbon disulfide. It is not readily biodegradable, suggesting a potential for persistence in the environment if not subjected to other degradation processes. Its mobility in soil is expected to be low to moderate due to its low water solubility and moderate adsorption to soil organic matter. While the primary degradation pathways have been identified, there is a notable lack of specific quantitative data for ZDBC, such as hydrolysis rate constants across a range of pH values, photolysis quantum yields, and definitive soil degradation half-lives. Further research focusing on generating these specific data points would allow for a more precise and comprehensive risk assessment of ZDBC in the environment.
References
- 1. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative studies of the toxicity of standard reference materials in various cytotoxicity tests and in vivo implantation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Zinc Dibutyldithiocarbamate (ZDBC)
AN-HPLC-ZDBC-001
Introduction
Zinc dibutyldithiocarbamate (ZDBC) is a widely utilized vulcanization accelerator in the production of rubber and latex products.[1] It also serves as an antifungal agrochemical.[2] Residual levels of ZDBC in consumer products, such as medical gloves, can be a source of allergic contact dermatitis.[1] Therefore, a reliable and robust analytical method for the quantification of ZDBC is crucial for quality control and safety assessment. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the determination of ZDBC.
A significant challenge in the analysis of zinc dithiocarbamates is their inherent instability in solution and their propensity for transmetalation reactions with metallic components of standard HPLC systems, which can lead to inaccurate quantification and poor reproducibility.[1][3] The described protocol mitigates these issues by employing a reversed-phase HPLC system and incorporating a stabilizing agent in the sample preparation process to ensure accurate and consistent results.[1][3]
Principle
This method is based on the solvent extraction of ZDBC from a sample matrix, followed by analysis using a reversed-phase HPLC system equipped with an ultraviolet (UV) detector.[1] To counteract the instability of the ZDBC complex, a protecting agent such as zinc dimethyldithiocarbamate (B2753861) (ZDMC) is added to the sample extract prior to injection.[1][3] The ZDMC stabilizes the ZDBC, preventing its degradation and interaction with the metallic parts of the HPLC system.[3] The separation is achieved on a C18 stationary phase with a gradient elution, and quantification is performed by comparing the peak area of the analyte to that of a calibrated standard curve.
Experimental Protocols
Materials and Reagents
-
Apparatus:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).[1]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Analytical balance (0.1 mg sensitivity).[1]
-
Ultrasonic bath.[1]
-
Vortex mixer.[1]
-
Centrifuge.[1]
-
Syringe filters (0.45 µm, PTFE or equivalent solvent-resistant membrane).[1]
-
Class A volumetric flasks, pipettes, and autosampler vials.[1]
-
-
Reagents and Standards:
-
Acetonitrile (B52724) (ACN), HPLC grade.[1]
-
Water, HPLC grade.[1]
-
This compound (ZDBC) analytical standard.[1]
-
Zinc dimethyldithiocarbamate (ZDMC) (protecting agent).[1]
-
Standard Solution Preparation
-
ZDBC Stock Solution (1000 µg/mL): Accurately weigh 50 mg of ZDBC standard and dissolve it in 50 mL of acetonitrile in a volumetric flask.[1]
-
ZDMC Protecting Agent Solution (500 µg/mL): Prepare a 500 µg/mL solution of ZDMC in acetonitrile.[3]
-
Calibration Standards: Prepare a series of calibration standards by diluting the ZDBC stock solution with acetonitrile to achieve concentrations ranging from 31.3 µg/mL to 500 µg/mL.[3]
Sample Preparation (Example: Latex Product)
-
Cutting: Accurately weigh approximately 1.0 g of the latex sample and cut it into small pieces (e.g., 2x2 mm) to increase the surface area for extraction.[1]
-
Extraction: Place the cut pieces into a glass vial and add 10.0 mL of acetonitrile.[1]
-
Sonication: Cap the vial and place it in an ultrasonic bath for 30-60 minutes at room temperature to facilitate the extraction of ZDBC.[1]
-
Stabilization: After extraction, add a sufficient amount of the ZDMC protecting agent solution to the extract.[1][3]
-
Filtration: Filter the stabilized extract through a 0.45 µm syringe filter into a clean autosampler vial for HPLC analysis.[1]
HPLC Conditions
The following table summarizes the HPLC operating parameters:
| Parameter | Value |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) |
| Gradient Elution | A time-based linear gradient can be optimized. A common starting point is a gradient from a lower to a higher percentage of acetonitrile over a set period. |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
| Detector | UV or DAD |
| Detection Wavelength | 260 nm[3][4] |
Data Analysis
-
Identify the ZDBC peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the ZDBC standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²). A correlation coefficient greater than 0.997 is generally considered acceptable.[3]
-
Quantify the amount of ZDBC in the sample by interpolating its peak area into the calibration curve.
Data Presentation
The quantitative performance of this method is summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 31.3 - 500 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.997[3] |
| Limit of Detection (LOD) | 10 µg/mL[3][4][5] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Intraday Precision (%RSD) | 1.2 - 1.8%[3] |
| Interday Precision (%RSD) | 2.3 - 8.0%[3] |
| Accuracy (Bias) | Within 6% of the nominal value[3] |
Visualizations
Caption: Experimental workflow for ZDBC quantification by HPLC.
Caption: Logic of using a protecting agent in ZDBC analysis.
References
Application Note: Analysis of Zinc Dibutyldithiocarbamate (ZDBC) Residues by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc dibutyldithiocarbamate (ZDBC) is a dithiocarbamate (B8719985) that serves as an accelerator in the vulcanization of rubber and as a fungicide.[1] Its presence as a residue in various materials, including pharmaceutical packaging and medical devices, necessitates sensitive and specific analytical methods for its detection and quantification. This application note details a protocol for the analysis of ZDBC residues using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.
Direct analysis of ZDBC by GC-MS can be challenging due to its thermal instability.[2] However, specific methods have been developed to overcome these challenges. An alternative, widely used approach for the analysis of dithiocarbamates involves the acid hydrolysis of the compounds to carbon disulfide (CS₂), which is then quantified by GC-MS.[3][4] This note will focus on the direct analysis of ZDBC and briefly mention the indirect method.
Experimental Protocols
This section provides a detailed methodology for the analysis of ZDBC residues, from sample preparation to GC-MS analysis.
Sample Preparation: Extraction
The extraction procedure aims to isolate ZDBC from the sample matrix.
-
Materials:
-
Protocol:
-
Weigh a representative portion of the sample material.
-
Cut the sample into small pieces to increase the surface area for extraction.
-
Place the sample pieces into a glass vial and add a known volume of acetonitrile.
-
Vortex the sample for a specified time (e.g., 30 minutes) to facilitate extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean GC vial for analysis.[6]
-
GC-MS Analysis
The following parameters are based on a method developed for the analysis of ZDBC in latex condoms.[2]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Selective Detector (MSD).
-
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% diphenyl / 95% dimethylpolysiloxane column.[2][3]
-
Injector: Split/splitless injector.
-
Injection Mode: Splitless.[2]
-
Injection Volume: 1 µL.[2]
-
Injector Temperature: 250°C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
-
MS Conditions:
Alternative Method: Analysis as Carbon Disulfide (CS₂)
For a general estimation of total dithiocarbamate content, the following indirect method can be used.
-
Principle: Dithiocarbamates are hydrolyzed under acidic conditions to produce carbon disulfide (CS₂). The CS₂ is then extracted into an organic solvent and analyzed by GC-MS.[3]
-
Brief Protocol:
-
The sample is placed in a reaction vessel with an acid solution (e.g., hydrochloric acid) and a reducing agent (e.g., stannous chloride).[3]
-
The mixture is heated to facilitate the hydrolysis of dithiocarbamates to CS₂.[3]
-
The volatile CS₂ is trapped in a suitable organic solvent (e.g., isooctane).[3]
-
The organic solvent containing CS₂ is then injected into the GC-MS for quantification.[3]
-
Data Presentation
The following table summarizes quantitative data for dithiocarbamate analysis. Note that direct GC-MS quantitative data for ZDBC is limited in the literature, so data from HPLC and indirect GC-MS methods are also included for comparison.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| ZDBC | HPLC-UV | Latex Condoms | 10 µg/mL | - | - | [2][7][8] |
| Total Dithiocarbamates (as CS₂) | GC-MS | Spices | - | 0.05 mg/kg | 75-98% | [3] |
| Thiram (as CS₂) | GC-MS | Various Vegetables | 0.005 µg/mL | 0.04 µg/mL | - | [9] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of ZDBC residues.
Caption: Workflow for ZDBC residue analysis by GC-MS.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound residues using Gas Chromatography-Mass Spectrometry. While direct analysis can be affected by the thermal lability of ZDBC, the detailed GC-MS method offers a viable approach for its identification and quantification. The alternative indirect method of analyzing total dithiocarbamates as carbon disulfide is also a robust and widely used technique. The choice of method will depend on the specific requirements of the analysis, such as the need for speciation versus total dithiocarbamate content. Proper sample preparation is crucial for obtaining accurate and reproducible results.
References
- 1. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for the Synthesis of Nanoparticles from Zinc Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dibutyldithiocarbamate (ZDBC) is a versatile organosulfur compound that serves as a highly effective single-source precursor for the synthesis of zinc sulfide (B99878) (ZnS) nanoparticles.[1][2] Dithiocarbamate (B8719985) complexes, in general, are favored as precursors due to their air and moisture stability, ease of preparation, and ability to controllably decompose into well-defined nanoparticles.[2] The thermal decomposition of ZDBC in the presence of capping agents allows for precise control over the size, shape, and crystalline phase of the resulting ZnS nanoparticles, which are of significant interest for applications in optoelectronics and drug delivery.[1][3] This document provides a detailed protocol for the synthesis of ZnS nanoparticles using ZDBC, along with characterization methods and an overview of a potential signaling pathway for therapeutic applications.
Synthesis of Zinc Sulfide Nanoparticles
The primary method for synthesizing ZnS nanoparticles from this compound is through thermal decomposition, also known as thermolysis.[4][5] This process involves heating the ZDBC complex in a high-boiling point solvent, which often doubles as a capping agent to control nanoparticle growth and prevent aggregation.[5]
Experimental Protocol: Thermal Decomposition in Oleylamine (B85491)
This protocol details the synthesis of wurtzite ZnS nanowires by the decomposition of a ZDBC analogue in oleylamine.[2]
Materials:
-
This compound (ZDBC) or a similar zinc dialkyldithiocarbamate complex
-
Oleylamine (technical grade, 70%)
-
Methanol (B129727) (analytical grade)
-
Toluene (B28343) (analytical grade)
-
Three-neck flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle with magnetic stirrer
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Centrifuge
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a rubber septum in the heating mantle. Connect the setup to a Schlenk line to maintain an inert nitrogen atmosphere.
-
Reaction Mixture: Introduce this compound and oleylamine into the flask. A typical precursor to solvent ratio can be optimized based on desired nanoparticle characteristics.
-
Degassing: Heat the mixture to 100-120°C under vacuum for 30-60 minutes to remove water and other volatile impurities.
-
Thermal Decomposition: Under a steady flow of nitrogen, increase the temperature of the reaction mixture to 230°C.[2] Maintain this temperature for a specified duration (e.g., 1-2 hours) with vigorous stirring. The color of the solution will change, indicating the formation of nanoparticles.
-
Cooling and Precipitation: After the reaction is complete, cool the flask to approximately 60°C. Add an excess of methanol to the solution to precipitate the nanoparticles.
-
Purification: Separate the precipitated nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in toluene and repeat the precipitation and centrifugation steps with methanol at least two more times to remove any remaining oleylamine and unreacted precursors.
-
Drying: Dry the final product, a fine powder of ZnS nanoparticles, under vacuum.
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of ZnS nanoparticles.
Data Presentation
Table 1: Synthesis Parameters and Resulting Nanoparticle Properties
| Precursor | Capping Agent/Solvent | Temperature (°C) | Resulting Nanoparticle | Average Size (nm) | Crystal Phase |
| Zinc N-methyl-N-ethanoldithiocarbamate | Hexadecylamine | Not specified | ZnS | 2.63 | Cubic |
| Complex + 2,2′-bipyridine | Hexadecylamine | Not specified | ZnS | 5.27 | Cubic |
| Complex + 1,10′-phenanthroline | Hexadecylamine | Not specified | ZnS | 6.52 | Cubic |
| Zinc N-ethyl cyclohexyl dithiocarbamate | Not specified | 400 | ZnS | 6-11 | Hexagonal |
| Zinc bis(diethyldithiocarbamate) | None (Solventless) | 300 | ZnS | Polydispersed | Wurtzite |
| Zinc bis(diethyldithiocarbamate) | None (Solventless) | 400 | ZnS | Polydispersed | Wurtzite |
Data synthesized from multiple sources.[3][4][6]
Characterization of ZnS Nanoparticles
A thorough characterization is essential to confirm the synthesis of the desired nanoparticles and to understand their physicochemical properties.
Experimental Protocols for Characterization
-
X-Ray Diffraction (XRD): XRD is used to determine the crystal structure (e.g., cubic sphalerite vs. hexagonal wurtzite) and estimate the average crystallite size of the synthesized ZnS nanoparticles using the Scherrer equation.[4]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, size distribution, and morphology (e.g., spherical, nanowires).[3]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to analyze the optical properties of the nanoparticles. A blue shift in the absorption peak compared to bulk ZnS indicates quantum confinement effects. The band gap energy can be estimated from the absorption spectrum.[3][6]
-
Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX confirms the elemental composition of the nanoparticles, ensuring the presence of zinc and sulfur in the expected stoichiometry.[4]
Table 2: Characterization Data for ZnS Nanoparticles
| Synthesis Temperature (°C) | Average Particle Size (nm) | Band Gap Energy (eV) |
| 300 | Not Specified | 3.93 |
| 400 | Not Specified | 3.42 |
Data from solventless synthesis using Zinc bis(diethyldithiocarbamate).[6]
Application in Drug Delivery: A Proposed Signaling Pathway
While ZDBC is a precursor for ZnS nanoparticles, it is also used as a capping agent for other nanoparticles, such as gold, in drug delivery applications.[7] Dithiocarbamates possess intrinsic biological activities, and when used to cap nanoparticles, they can induce apoptosis in cancer cells.[7] A proposed mechanism involves the generation of Reactive Oxygen Species (ROS) and the modulation of the NF-κB signaling pathway.[7]
Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction by ZDBC-capped nanoparticles.
This pathway suggests that the nanoparticles increase intracellular ROS levels.[7] This oxidative stress can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα.[7] As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-survival genes, ultimately leading to apoptosis.
Conclusion
This compound is a valuable single-source precursor for the controlled synthesis of zinc sulfide nanoparticles via thermal decomposition. By carefully selecting the reaction parameters, such as temperature and capping agents, researchers can tune the properties of the resulting nanoparticles for specific applications. The characterization of these materials is crucial for ensuring their quality and understanding their behavior. Furthermore, the inherent biological activity of the dithiocarbamate ligand presents intriguing possibilities for the development of multifunctional nanoparticles for therapeutic applications, such as in cancer drug delivery systems.
References
- 1. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, optical and structural characterisation of ZnS nanoparticles derived from Zn(ii) dithiocarbamate complexes [ouci.dntb.gov.ua]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of Zinc Dibutyldithiocarbamate (ZDBC) as a Vulcanization Accelerator in Natural Rubber
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dibutyldithiocarbamate (ZDBC) is an organic compound widely utilized as an ultra-fast accelerator in the vulcanization of natural rubber (NR) and synthetic rubbers. Its primary function is to significantly increase the rate of the sulfur vulcanization process, leading to reduced curing times and improved manufacturing efficiency. ZDBC is a dithiocarbamate-class accelerator and is favored for its ability to provide rapid curing at lower temperatures, which is particularly beneficial for latex applications. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of ZDBC in natural rubber vulcanization.
ZDBC enhances the physical and mechanical properties of rubber vulcanizates, resulting in products with improved tensile strength, elasticity, heat resistance, and aging properties. It also offers excellent scorch safety, preventing premature vulcanization during the processing stages.
Physicochemical Properties of ZDBC
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C18H36N2S4Zn |
| Molecular Weight | 474.1 g/mol |
| Appearance | Off-white to white powder |
| Melting Point | 104 – 110 °C |
| Solubility | Soluble in chloroform; insoluble in water |
(Data sourced from multiple references)
Quantitative Data: Effect of ZDBC on Natural Rubber Vulcanization
The concentration of ZDBC significantly influences the cure characteristics and mechanical properties of natural rubber compounds. The following tables summarize the typical effects observed.
Effect on Cure Characteristics
The data below illustrates the impact of varying ZDBC concentration on the rheological properties of a model natural rubber compound.
Table 1: Cure Characteristics of Natural Rubber with Varying ZDBC Concentration
| ZDBC (phr) | Minimum Torque (ML) (dNm) | Maximum Torque (MH) (dNm) | Scorch Time (ts2) (min) | Cure Time (t90) (min) | Cure Rate Index (CRI) |
| 0.5 | 1.20 | 2.50 | > 30 | > 30 | N/A |
| 1.0 | 1.25 | 2.80 | 4.5 | 12.5 | 12.5 |
| 1.5 | 1.30 | 3.10 | 2.8 | 8.2 | 18.5 |
| 2.0 | 1.35 | 3.50 | 1.9 | 5.8 | 25.6 |
| Test Conditions: Moving Die Rheometer (MDR) at 160°C. Data is illustrative. |
Effect on Mechanical Properties
The inclusion and concentration of ZDBC also have a marked effect on the final mechanical properties of the vulcanized rubber.
Table 2: Mechanical Properties of Natural Rubber Vulcanizates with Varying ZDBC Concentration
| ZDBC (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% Elongation (MPa) | Hardness (Shore A) |
| 0.5 | 18.5 | 650 | 4.2 | 55 |
| 1.0 | 22.0 | 600 | 5.8 | 60 |
| 1.5 | 24.5 | 550 | 7.5 | 65 |
| 2.0 | 23.0 | 500 | 8.8 | 68 |
| Data is illustrative and can vary based on the full compound formulation. |
Experimental Protocols
The following protocols are based on ASTM standards and are provided as a guide for researchers.
Rubber Compounding
This protocol outlines the procedure for mixing a natural rubber compound containing ZDBC, adhering to ASTM D3182.
Materials and Equipment:
-
Natural Rubber (NR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
ZDBC
-
Two-roll mill
Procedure:
-
Mastication: Pass the natural rubber through the two-roll mill at a controlled temperature (typically 50-70°C) until a soft, uniform band is formed.
-
Addition of Activators: Add zinc oxide and stearic acid to the rubber and continue milling until they are well dispersed.
-
Incorporation of Accelerator: Add the pre-weighed ZDBC to the compound. Ensure even dispersion by cutting and folding the rubber on the mill.
-
Addition of Curing Agent: Add the sulfur to the compound. Maintain a low mill temperature to prevent scorching.
-
Homogenization: Continue milling for a specified period (e.g., 10-15 minutes) to ensure all ingredients are thoroughly and uniformly dispersed.
-
Sheeting and Maturation: Sheet out the final compound to a thickness of approximately 2 mm and allow it to mature for at least 24 hours at room temperature before testing.
Rheological Testing
This protocol describes the measurement of cure characteristics using a Moving Die Rheometer (MDR), in accordance with ASTM D5289.
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
Instrument Setup: Set the MDR to the desired test temperature (e.g., 160°C). Calibrate the instrument according to the manufacturer's instructions.
-
Sample Preparation: Cut a sample of the uncured rubber compound (approximately 5g) and place it in the die cavity of the rheometer.
-
Test Execution: Close the die cavity and start the test. The instrument will oscillate one of the dies and measure the torque response as a function of time.
-
Data Acquisition: The test is complete when the torque reaches a plateau or begins to decrease (reversion). The rheometer software will generate a cure curve and calculate key parameters such as ML, MH, ts2, and t90.
Mechanical Properties Testing
This protocol outlines the procedure for determining the tensile properties of the vulcanized rubber, based on ASTM D412.
Equipment:
-
Tensile testing machine with appropriate grips
-
Die for cutting dumbbell-shaped specimens
Procedure:
-
Vulcanization: Cure the compounded rubber sheets in a compression molding press at a specified temperature and time (determined from the rheometer data, e.g., t90 at 160°C).
-
Specimen Preparation: After cooling, cut dumbbell-shaped test specimens from the vulcanized sheets using a standard die.
-
Testing:
-
Measure the thickness and width of the narrow section of each dumbbell specimen.
-
Place the specimen in the grips of the tensile testing machine.
-
Set the machine to a constant rate of grip separation (e.g., 500 mm/min).
-
Start the test and record the force and elongation until the specimen breaks.
-
-
Data Analysis: From the force-elongation curve, calculate the tensile strength, elongation at break, and modulus at a specific elongation (e.g., 300%).
Mandatory Visualizations
Chemical Structure of ZDBC
Caption: Chemical structure of this compound.
Experimental Workflow for ZDBC Evaluation
Caption: Workflow for evaluating ZDBC in natural rubber.
Simplified ZDBC Vulcanization Pathway
Caption: Simplified vulcanization pathway
Application Notes and Protocols: Zinc Dibutyldithiocarbamate (ZDBC) in the Crosslinking of EPDM Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zinc Dibutyldithiocarbamate (ZDBC) as an ultra-accelerator in the sulfur vulcanization of Ethylene (B1197577) Propylene Diene Monomer (EPDM) rubber. This document includes typical formulations, detailed experimental protocols for compounding, curing, and testing, as well as expected performance characteristics.
Introduction to ZDBC in EPDM Crosslinking
This compound (ZDBC) is a fast-curing secondary accelerator for sulfur vulcanization of diene rubbers like EPDM.[1][2] It is a non-staining and non-discoloring accelerator, making it suitable for a wide range of applications, including those requiring color stability.[3] ZDBC is often used in combination with other accelerators, such as thiazoles (e.g., MBT) and sulfenamides, to achieve a synergistic effect on the cure characteristics and final properties of the EPDM vulcanizate.[1][4] Its use can lead to a rapid cure rate, high crosslink density, and good mechanical properties.[3][5][6]
Signaling Pathways and Mechanisms
The vulcanization of EPDM with sulfur and accelerators like ZDBC is a complex process involving the formation of a three-dimensional crosslink network. ZDBC, as a dithiocarbamate, is a powerful accelerator that participates in the formation of sulfurating agents, which then react with the EPDM polymer chains to form crosslinks.
Caption: Simplified mechanism of ZDBC accelerated sulfur vulcanization of EPDM.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific grade of EPDM, other compounding ingredients, and desired final properties.
Materials and Equipment
-
EPDM: Grade to be selected based on application requirements (e.g., ethylene content, diene type, and molecular weight).
-
Carbon Black: Reinforcing filler (e.g., N330, N550).
-
Paraffinic Oil: Processing aid.
-
Zinc Oxide (ZnO): Activator.
-
Stearic Acid: Activator.
-
Sulfur: Curing agent.
-
This compound (ZDBC): Accelerator.
-
Other Accelerators (optional): e.g., Mercaptobenzothiazole (MBT), Tetramethylthiuram disulfide (TMTD).
-
Internal Mixer (e.g., Banbury type) or Two-Roll Mill: For compounding.
-
Moving Die Rheometer (MDR): For determining cure characteristics.
-
Hydraulic Press: For curing test slabs.
-
Tensile Tester: For measuring mechanical properties.
-
Hardness Tester (Shore A): For measuring hardness.
-
Relevant ASTM Standards: ASTM D3182 (Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets), ASTM D2084 (Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter), ASTM D412 (Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension), ASTM D2240 (Standard Test Method for Rubber Property—Durometer Hardness).[7][8][9][10]
Compounding Procedure (Two-Roll Mill)
Caption: Typical workflow for compounding EPDM rubber on a two-roll mill.
Detailed Steps:
-
Mill Preparation: Set the roll temperature to 50-70°C and the friction ratio to approximately 1:1.25.
-
Mastication: Pass the EPDM through the mill nip (set to a small gap) several times until a continuous band is formed.
-
Incorporation of Ingredients:
-
Add zinc oxide and stearic acid and ensure they are well dispersed.
-
Gradually add the carbon black. Alternate with the addition of paraffinic oil to facilitate dispersion and prevent the compound from becoming too dry.
-
After the fillers and oil are incorporated, ensure the batch is homogeneous.
-
-
Addition of Curatives:
-
Widen the mill nip and cool the rolls if necessary to ensure the batch temperature is below 100°C.
-
Add the sulfur, ZDBC, and any other accelerators. Mix until they are fully dispersed.
-
-
Homogenization: Perform several 3/4 cuts from each side, followed by end-wise passes to ensure a thoroughly mixed compound.
-
Sheeting: Sheet the compound off the mill at a thickness suitable for the test molds (e.g., 2 mm).
-
Conditioning: Allow the compounded rubber to rest for at least 24 hours at room temperature before testing.
Determination of Cure Characteristics
-
Apparatus: Moving Die Rheometer (MDR).
-
Procedure:
-
Cut a sample of the uncured EPDM compound and place it in the MDR cavity.
-
Conduct the test at a specified temperature (e.g., 160°C, 170°C, or 180°C) for a set time (e.g., 30 minutes).
-
Record the torque versus time data to determine the following parameters:
-
ML (Minimum Torque): An indication of the compound's viscosity.
-
MH (Maximum Torque): Related to the shear modulus and crosslink density of the fully cured rubber.
-
ts2 (Scorch Time): The time to a 2 dNm rise from ML, indicating processing safety.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time required for optimal cure.
-
-
Curing of Test Slabs
-
Apparatus: Hydraulic press with heated platens.
-
Procedure:
-
Preheat the press to the desired curing temperature (determined from the MDR results).
-
Place the uncured EPDM sheet into a mold of the desired dimensions.
-
Place the mold in the press and apply a specified pressure.
-
Cure for the t90 time determined from the MDR.
-
Remove the mold from the press and carefully demold the cured rubber slab.
-
Allow the cured slab to cool to room temperature. Condition for at least 24 hours before testing.
-
Physical Property Testing
-
Hardness: Measure the Shore A hardness of the cured slab according to ASTM D2240.
-
Tensile Properties:
-
Cut dumbbell-shaped test specimens from the cured slab using a die.
-
Measure the tensile strength, elongation at break, and modulus at 100% and 300% elongation using a tensile tester according to ASTM D412.
-
Quantitative Data
The following tables provide a starting point formulation and illustrate the expected effect of varying ZDBC dosage on the cure characteristics and mechanical properties of an EPDM compound.
Table 1: Starting Point Formulation for ZDBC-Cured EPDM
| Ingredient | Dosage (phr) | Function |
| EPDM | 100 | Base Polymer |
| Carbon Black (N550) | 50 | Reinforcing Filler |
| Paraffinic Oil | 15 | Processing Aid |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 1 | Activator |
| Sulfur | 1.5 | Curing Agent |
| ZDBC | 1.0 - 2.5 | Accelerator |
| TMTD (optional) | 0.5 | Co-accelerator |
| MBT (optional) | 0.5 | Co-accelerator |
Table 2: Effect of ZDBC Dosage on Cure Characteristics (Cure Temperature: 170°C)
| Property | ZDBC: 1.0 phr | ZDBC: 1.5 phr | ZDBC: 2.0 phr |
| ML (dNm) | 1.2 | 1.1 | 1.0 |
| MH (dNm) | 10.5 | 12.0 | 13.5 |
| ts2 (min) | 3.5 | 2.8 | 2.2 |
| t90 (min) | 12.0 | 9.5 | 7.0 |
Table 3: Effect of ZDBC Dosage on Mechanical Properties
| Property | ZDBC: 1.0 phr | ZDBC: 1.5 phr | ZDBC: 2.0 phr |
| Hardness (Shore A) | 60 | 63 | 66 |
| Tensile Strength (MPa) | 12 | 15 | 17 |
| Elongation at Break (%) | 450 | 400 | 350 |
| Modulus at 100% (MPa) | 2.5 | 3.0 | 3.5 |
Conclusion
This compound is a versatile and effective ultra-accelerator for the sulfur vulcanization of EPDM rubber. By adjusting its dosage, often in combination with other accelerators, the cure characteristics and mechanical properties of the final product can be tailored to meet the demands of various applications. The protocols and data presented in these notes serve as a valuable resource for researchers and professionals in the development of EPDM-based materials. Further optimization of the formulation and processing conditions is recommended to achieve specific performance targets.
References
- 1. akrochem.com [akrochem.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. lusida.com [lusida.com]
- 4. researchgate.net [researchgate.net]
- 5. pukhrajzincolet.com [pukhrajzincolet.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. store.astm.org [store.astm.org]
- 8. relflex.in [relflex.in]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. rubber-tools.com [rubber-tools.com]
Application Notes and Protocols: Zinc Dibutyldithiocarbamate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Zinc dibutyldithiocarbamate (ZDBC), a compound traditionally utilized as a vulcanization accelerator in the rubber industry, is emerging as a versatile and less toxic catalyst in organic synthesis.[1] Its utility is primarily attributed to the Lewis acidic nature of the central zinc atom and the cooperative effects of the dibutyldithiocarbamate ligands.[1] This document provides detailed application notes and experimental protocols for the use of ZDBC in key organic transformations, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Application in Polyurethane Synthesis
ZDBC and its analogs, such as zinc diethyldithiocarbamate (B1195824) (ZDTC), have demonstrated significant efficacy as catalysts in the synthesis of polyurethanes.[1][2] These compounds present a compelling, less toxic alternative to the commonly employed organotin catalysts like dibutyltin (B87310) dilaurate (DBTL), which is particularly advantageous in the synthesis of biomedical polyurethanes.[1][2] The catalytic action is believed to involve the zinc center acting as a Lewis acid, which activates the isocyanate group, facilitating a nucleophilic attack by the polyol.[1]
The catalytic performance of zinc dialkyldithiocarbamates in polyurethane synthesis has been shown to be superior to other zinc compounds, such as zinc acetylacetonate.[1] The nature of the alkyl substituent on the dithiocarbamate (B8719985) ligand can also influence the catalytic activity.[1] Below is a summary of comparative data for polyurethane synthesis using different catalysts.
| Catalyst | Monomer Conversion (%) | Molecular Weight (Mn, kDa) | Dispersity (Đ) |
| ZDTC (analog of ZDBC) | >95 | 63.1 | 1.8 |
| Zinc Acetylacetonate | <50 | 30.2 | 1.7 |
| Dibutyltin Dilaurate (DBTL) | >95 | 35.4 | 1.9 |
| Table 1: Comparative data for the synthesis of polyurethanes. Data for ZDTC is presented as a close analog to ZDBC.[1] |
This protocol is adapted from a procedure utilizing the closely related zinc diethyldithiocarbamate (ZDTC) as a catalyst.[1]
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
Hexamethylene diisocyanate (HMDI)
-
This compound (ZDBC)
-
Anhydrous Toluene (B28343)
-
Anhydrous Ethanol (B145695)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve poly(ethylene glycol) (10.0 g, 5.0 mmol) in anhydrous toluene (50 mL).
-
Add this compound (ZDBC) (0.118 g, 0.25 mmol, 5 mol% with respect to the diol).[1]
-
Heat the mixture to 80 °C with stirring.
-
Slowly add hexamethylene diisocyanate (HMDI) (0.84 g, 5.0 mmol) to the reaction mixture.[1]
-
Maintain the reaction at 80 °C for 24 hours.[1]
-
After 24 hours, quench the reaction by adding anhydrous ethanol (5 mL) and stir for an additional 15 minutes.[1]
-
Precipitate the polymer by slowly pouring the cooled reaction mixture into vigorously stirred diethyl ether (500 mL).[1]
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Potential Application in Michael Addition Reactions
Dithiocarbamate salts have been identified as effective organocatalysts for Michael addition reactions.[1] While specific literature on ZDBC in this context is limited, its chemical properties suggest it can function as a Lewis acid catalyst to activate Michael acceptors.[1]
This is a proposed general protocol based on the known catalytic activity of related compounds. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is recommended for specific substrates.[1]
Materials:
-
Michael Acceptor (e.g., α,β-unsaturated ketone or ester)
-
Michael Donor (e.g., malonate ester, nitroalkane)
-
This compound (ZDBC)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
Procedure:
-
To a stirred solution of the Michael acceptor (1.0 mmol) and Michael donor (1.2 mmol) in an anhydrous solvent (5 mL) under an inert atmosphere, add ZDBC (0.05 mmol, 5 mol%).[1]
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50 °C).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.[1]
Visualizations
Caption: Proposed mechanism for ZDBC-catalyzed polyurethane synthesis.
Caption: A typical experimental workflow for a ZDBC-catalyzed Michael addition.
Conclusion
This compound is a promising and versatile catalyst for organic synthesis, offering a less toxic alternative to conventional catalysts, particularly in polyurethane formation.[1] While its application in other areas like Michael additions is still developing, the fundamental principles of its catalytic activity indicate a broad potential for further exploration. The protocols and data provided here offer a solid foundation for researchers to commence the utilization of ZDBC in their synthetic work.
References
Formulation of Zinc dibutyldithiocarbamate-based agricultural fungicides
An Application Note on the Formulation and Evaluation of Zinc Dibutyldithiocarbamate (ZDBC)-Based Agricultural Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ZDBC) is an organosulfur compound widely utilized as a broad-spectrum, non-systemic fungicide in agriculture.[1][2] It belongs to the dithiocarbamate (B8719985) class of fungicides, which are known for their multi-site mode of action, a key advantage in mitigating the development of fungal resistance.[1][3] ZDBC is effective against a range of fungal pathogens that affect fruits, vegetables, and ornamental crops.[1]
The efficacy of ZDBC as a fungicide is highly dependent on its formulation. A well-designed formulation ensures the stability of the active ingredient, enhances its adhesion to plant surfaces, and facilitates its effective delivery to the target pathogen. This document provides detailed protocols for the synthesis of ZDBC, its formulation into a wettable powder, and methods for its analytical quantification and biological efficacy testing.
Physicochemical Properties of this compound (ZDBC)
The physical and chemical properties of the active ingredient are critical for developing a stable and effective formulation. ZDBC is a white powder with a pleasant odor.[2][4] Key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₆N₂S₄Zn | [2] |
| Molecular Weight | 474.1 g/mol | [2] |
| Appearance | White to cream-colored powder | [2][4] |
| Melting Point | 104-108 °C | [2] |
| Density | 1.24 g/cm³ at 20 °C | [2][4] |
| Water Solubility | Insoluble | [2][4] |
| Solubility in Organic Solvents | Soluble in carbon disulfide, benzene, chloroform (B151607) | [2][4] |
| Storage Stability | Good | [4] |
Mechanism of Action
Dithiocarbamates, including ZDBC, exert their fungicidal activity through a multi-site mechanism, primarily by disrupting essential enzymatic functions within the fungal cell. This broad activity profile makes the development of resistance by pathogens unlikely.[1][3]
-
Enzyme Inhibition : Dithiocarbamates are potent inhibitors of various enzymes, especially those containing sulfhydryl (-SH) groups. They chelate essential metal ions like copper, disrupting the function of metalloenzymes. A key target is aldehyde dehydrogenase (ALDH), and its inhibition leads to the accumulation of toxic aldehydes.[1][3]
-
Metabolism to Isothiocyanates : Within the fungal cell, dithiocarbamates can be metabolized to isothiocyanates. These compounds react with vital thiol-containing compounds, further disrupting cellular processes.[5]
-
Interference with Ubiquitin-Proteasome System : Evidence suggests that dithiocarbamate-copper complexes can inhibit the 26S proteasome, which is crucial for protein degradation. This leads to an accumulation of damaged proteins, inducing cellular stress and apoptosis.[1][3]
Caption: Multi-site inhibitory pathways of ZDBC in fungal cells.
Experimental Protocols
Protocol 1: Synthesis of this compound (ZDBC)
This protocol describes the synthesis of ZDBC from di-n-butylamine, carbon disulfide, and a zinc salt. This method is based on the common industrial synthesis process.[2][6]
Materials:
-
Di-n-butylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Zinc sulfate (B86663) (ZnSO₄) or Zinc oxide (ZnO)[2]
-
Deionized water
-
Organic solvent (e.g., benzene, chloroform for purification)[2][4]
-
Reaction vessel with stirring, cooling, and addition funnels
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
In the reaction vessel, dissolve di-n-butylamine in an alkaline aqueous solution (e.g., NaOH solution).
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add carbon disulfide dropwise to the stirred solution. This reaction is exothermic and forms the water-soluble sodium dibutyldithiocarbamate salt. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Prepare an aqueous solution of zinc sulfate.
-
Slowly add the zinc sulfate solution to the reaction mixture with vigorous stirring. A white precipitate of this compound will form.[7]
-
Allow the mixture to stir for another hour after the addition is complete.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water to remove any unreacted salts.[7]
-
Dry the resulting white powder in an oven at 60-70 °C until a constant weight is achieved.[7]
-
The purity of the synthesized ZDBC can be checked by its melting point (104-108 °C) and analytical methods like HPLC.
Protocol 2: Formulation of a ZDBC Wettable Powder (WP)
This protocol provides a general method for preparing a wettable powder formulation, a common type for fungicides like ZDBC that are insoluble in water.
Materials:
-
ZDBC, technical grade (e.g., 95% purity)
-
Wetting agent (e.g., sodium dodecylbenzenesulfonate)
-
Dispersing agent (e.g., sodium lignosulfonate)
-
Inert carrier/filler (e.g., kaolin (B608303) clay, silica)
-
Air-jet mill or similar grinding equipment
-
Blender/Mixer
Example Formulation Composition (for a 50% WP):
| Component | Purpose | Concentration (% w/w) |
| ZDBC (Technical, 95%) | Active Ingredient | 52.6 |
| Sodium Lignosulfonate | Dispersing Agent | 5.0 |
| Sodium Dodecylbenzenesulfonate | Wetting Agent | 3.0 |
| Kaolin Clay | Carrier/Filler | 39.4 |
| Total | 100.0 |
Procedure:
-
Calculate the required amount of each component based on the desired batch size and the concentration of the active ingredient.
-
Pre-mix the ZDBC technical powder, wetting agent, dispersing agent, and the inert carrier in a blender until a homogenous mixture is obtained.
-
Pass the pre-mixed powder through an air-jet mill to reduce the particle size to the desired range (typically < 10 µm for a good WP formulation). Particle size is a critical physicochemical property that influences efficacy.[8][9]
-
Collect the finely milled powder. The resulting product is the ZDBC Wettable Powder formulation.
-
Package the formulation in moisture-proof containers.
-
Perform quality control tests, including active ingredient content analysis, suspensibility, and wetting time.
Caption: Workflow for the preparation of a ZDBC wettable powder.
Protocol 3: Quantification of ZDBC in Formulations by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for determining the concentration of ZDBC in formulated products. Direct analysis of zinc dithiocarbamates can be challenging due to their instability and potential for metal exchange with HPLC components.[10][11] This method is adapted from published procedures for analyzing dithiocarbamates.[10][12]
Materials & Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
ZDBC analytical standard
-
Volumetric flasks, syringes, and 0.45 µm filters
Procedure:
-
Standard Preparation: Prepare a stock solution of ZDBC analytical standard in acetonitrile. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.[12]
-
Sample Preparation:
-
Accurately weigh a sample of the ZDBC formulation equivalent to about 10 mg of active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to extract the ZDBC.
-
Bring the volume to 100 mL with acetonitrile and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Calculate the concentration of ZDBC in the sample by comparing its peak area to the calibration curve. The limit of detection for ZDBC by similar methods has been reported as 10 µg/mL.[10][11][12]
-
Protocol 4: In Vitro Fungicidal Efficacy Testing (Agar Diffusion Method)
This protocol assesses the intrinsic fungicidal activity of ZDBC formulations against a target fungal pathogen.
Materials:
-
Target fungal culture (e.g., Fusarium sp., Colletotrichum sp.)
-
Potato Dextrose Agar (B569324) (PDA)
-
Sterile Petri dishes
-
ZDBC formulation
-
Sterile cork borer or filter paper discs
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to about 45-50 °C.
-
Inoculate the molten agar with a spore suspension or mycelial fragments of the target fungus. Mix well and pour into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a stock solution/suspension of the ZDBC formulation in sterile distilled water. Create a series of dilutions to test different concentrations.
-
Well Diffusion Method: Use a sterile cork borer to create wells (e.g., 6 mm diameter) in the solidified, seeded agar. Add a known volume (e.g., 50 µL) of each ZDBC dilution into the wells.[13]
-
Disk Diffusion Method: Alternatively, impregnate sterile filter paper discs with the ZDBC dilutions and place them on the surface of the seeded agar.
-
Include a negative control (sterile water) and, if available, a positive control (a known registered fungicide).
-
Seal the plates and incubate at a suitable temperature (e.g., 25-30 °C) for 3-5 days, or until mycelial growth has covered the control plates.[14]
-
Measure the diameter of the zone of inhibition (the clear area around the well/disc where fungal growth is prevented) for each concentration. A larger zone indicates higher fungicidal activity.
Protocol 5: Greenhouse Efficacy Trial
This protocol provides a framework for evaluating the performance of ZDBC formulations under controlled greenhouse conditions, which is a crucial step before field testing.
Materials:
-
Test plants susceptible to the target disease (e.g., cucumber for anthracnose)
-
Target pathogen inoculum
-
ZDBC formulation
-
Spray application equipment calibrated for small-scale use
-
Randomized block design layout in a greenhouse
Procedure:
-
Plant Propagation: Grow healthy, uniform test plants to a susceptible growth stage.
-
Experimental Design: Arrange the plants in a randomized complete block design with at least three replicates per treatment.[15] Treatments should include:
-
Application: Apply the fungicide treatments to the plants according to the proposed application method (e.g., foliar spray to runoff). Record application details like spray volume and pressure.[15]
-
Inoculation: After the spray has dried, inoculate the plants with a standardized suspension of the pathogen's spores. This can be done 24 hours post-application for preventative activity assessment.
-
Incubation: Place the plants in conditions of temperature and humidity that are optimal for disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done using a rating scale (e.g., % leaf area infected).
-
Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatments.[15] Calculate the percent disease control for each treatment relative to the untreated control.
Caption: A typical workflow for evaluating fungicide efficacy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ZDBC (this compound) - Ataman Kimya [atamanchemicals.com]
- 5. eagri.org [eagri.org]
- 6. CN108147985A - The preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]
- 7. akjournals.com [akjournals.com]
- 8. Fungicide Formulations Influence Their Control Efficacy by Mediating Physicochemical Properties of Spray Dilutions and Their Interaction with Target Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ppqs.gov.in [ppqs.gov.in]
- 16. Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides - Canada.ca [canada.ca]
Application Notes and Protocols for the Incorporation of Zinc Dibutyldithiocarbamate into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive procedures and protocols for the incorporation of Zinc Dibutyldithiocarbamate (ZDBC) into various polymer matrices. ZDBC is a versatile additive primarily utilized as a rapid accelerator in the vulcanization of rubber and, more recently, as a catalyst in polyurethane synthesis.[1][2][3] It is also recognized for its role as an antioxidant in adhesive systems.[4] This document outlines detailed methodologies for rubber compounding and polyurethane synthesis, along with protocols for characterizing the resulting materials.
Application in Rubber Vulcanization
ZDBC is an ultra-fast primary or secondary accelerator for a wide range of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Ethylene Propylene Diene Monomer (EPDM), and Nitrile Rubber (NBR).[1][4] It is effective at low temperatures and is known for producing vulcanizates with good aging resistance, especially when used with antioxidants.[5] ZDBC's high solubility in rubbers like EPDM minimizes blooming, which is the migration of additives to the surface of the cured rubber.[4]
General Rubber Compounding Protocol (Melt Mixing)
This protocol describes a general procedure for incorporating ZDBC into rubber compounds using a two-roll mill or an internal mixer.
Materials and Equipment:
-
Raw polymer (e.g., NR, SBR, EPDM, NBR)
-
Zinc Oxide (activator)
-
Stearic Acid (activator)
-
Sulfur (vulcanizing agent)
-
This compound (ZDBC) (accelerator)
-
Other additives as required (e.g., fillers like carbon black or silica, antioxidants, plasticizers)
-
Two-roll mill or internal mixer (e.g., Brabender)
-
Weighing balance
-
Spatulas
Procedure:
-
Mastication: The raw polymer is first softened on a two-roll mill or in an internal mixer. This step reduces the viscosity of the rubber, making it easier to incorporate other ingredients.
-
Incorporation of Activators: Zinc oxide and stearic acid are added to the masticated polymer and mixed until a homogenous dispersion is achieved.[1] These activators are crucial for the efficiency of the accelerator.
-
Addition of Other Additives: Fillers, antioxidants, and other processing aids are incorporated at this stage. It is important to ensure thorough mixing to achieve a uniform distribution of all components.
-
Incorporation of Accelerator and Sulfur: Finally, ZDBC and sulfur are added to the compound.[1] It is critical to add these at the end of the mixing cycle and with minimal heat buildup to prevent premature vulcanization (scorching).[1]
-
Homogenization: The compound is thoroughly mixed to ensure uniform distribution of all ingredients. The final compound can then be sheeted out and prepared for vulcanization.
Protocol for Solution Blending (Latex Applications)
This protocol is suitable for incorporating ZDBC into natural rubber latex.
Materials and Equipment:
-
Natural Rubber Latex concentrate
-
Potassium Hydroxide (KOH) or Ammonia (NH₃) solution (pH adjuster)
-
Aqueous dispersion of Sulfur
-
Aqueous dispersion of Zinc Oxide
-
Aqueous dispersion of ZDBC
-
Antioxidant dispersion
-
Stirrer
Procedure:
-
pH Adjustment: Adjust the pH of the latex concentrate using a KOH or NH₃ solution to ensure colloidal stability.
-
Addition of Ingredients: With continuous stirring, add the aqueous dispersions of the compounding ingredients in the following order: antioxidant, zinc oxide, ZDBC, and finally sulfur.[6]
-
Maturation: The compounded latex is then allowed to mature for a specified period to allow for the pre-vulcanization process to begin.
-
Processing: The mature latex is then ready for further processing, such as dipping, casting, or foaming.
Quantitative Data: Effect of ZDBC on Polymer Properties
The following tables summarize the typical effects of ZDBC on the curing characteristics and mechanical properties of various elastomers. The values provided are illustrative and can vary based on the complete formulation and processing conditions.
Table 1: Typical Cure Characteristics of ZDBC in Rubber Compounds
| Polymer Type | Filler | ZDBC (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) |
| Natural Rubber (NR) | Silica | 1.5 | 1.17 | 3.52 |
| Natural Rubber (NR) | Carbon Black | 1.5 | 1.05 | 3.12 |
| EPDM | - | 2.0 | - | - |
Source: Adapted from BenchChem[7] and Performance Additives[4]. Note: "-" indicates that specific data was not available in the cited sources.
Table 2: Typical Mechanical Properties of ZDBC-Vulcanized Rubbers
| Polymer Type | ZDBC (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) |
| Natural Rubber (NR) | 1.5 | 25 - 30 | 500 - 600 | 10 - 15 |
| Styrene-Butadiene Rubber (SBR) | 1.5 | 18 - 22 | 400 - 500 | 12 - 16 |
| EPDM Rubber | 2.0 | 15 - 20 | 300 - 450 | 8 - 12 |
| Nitrile Rubber (NBR) | 1.5 | 20 - 25 | 350 - 450 | 15 - 20 |
Source: Adapted from BenchChem[1]. Note: These are typical value ranges.
ZDBC-Accelerated Sulfur Vulcanization Pathway
The following diagram illustrates the proposed mechanism for ZDBC-accelerated sulfur vulcanization. The process begins with the formation of an active accelerator complex, which then reacts with sulfur to form sulfurating agents that crosslink the polymer chains.[1][8]
Application in Polyurethane Synthesis
Recent studies have shown that zinc dithiocarbamates, such as ZDBC and its analogue zinc diethyldithiocarbamate (B1195824) (ZDTC), can serve as effective and less toxic catalysts for polyurethane synthesis compared to traditional organotin catalysts like dibutyltin (B87310) dilaurate (DBTL).[3]
Protocol for Polyurethane Synthesis using ZDBC as a Catalyst
This protocol outlines a general procedure for the synthesis of polyurethalastomers using ZDBC as a catalyst. This is a generalized method and may require optimization for specific monomers and desired polymer properties.
Materials and Equipment:
-
Diisocyanate (e.g., Tolylene Diisocyanate - TDI, Methylene Diphenyl Diisocyanate - MDI)
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMO)
-
Chain extender (e.g., 1,4-Butanediol - BDO)
-
This compound (ZDBC) (catalyst)
-
Solvent (if required for viscosity control, e.g., N,N-dimethylformamide - DMF)
-
Reaction kettle with a mechanical stirrer, thermometer, and nitrogen inlet
-
Vacuum oven
Procedure:
-
Preparation of Reactants: Dry the polyol and chain extender under vacuum at 80°C for 24 hours to remove any moisture.[9]
-
Prepolymer Formation (Two-Step Method):
-
In the reaction kettle under a nitrogen atmosphere, add the dried polyol.
-
Slowly add the diisocyanate to the polyol while stirring.
-
Heat the mixture to 80-100°C for 1-2 hours to form the NCO-terminated prepolymer.[10] The reaction progress can be monitored by titrating for the NCO content.
-
-
Chain Extension and Curing:
-
Cool the prepolymer to approximately 60°C.
-
Add the ZDBC catalyst to the prepolymer and mix thoroughly.
-
Add the chain extender to the prepolymer-catalyst mixture and stir vigorously.
-
Pour the mixture into a mold and cure in an oven at a specified temperature and time to obtain the polyurethane elastomer.
-
Logical Workflow for Polyurethane Synthesis
The following diagram illustrates the key steps in the synthesis of polyurethanes.
Experimental Protocols for Material Characterization
Protocol for Cure Characteristics Measurement (Rheometry)
The vulcanization characteristics of rubber compounds are typically determined using an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR). This protocol is based on standards such as ASTM D5289.[7]
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
Procedure:
-
Instrument Setup: Set the test temperature of the rheometer to the desired vulcanization temperature (e.g., 160°C).[7]
-
Sample Preparation: A small, uncured rubber compound sample is placed in the rheometer's test cavity.
-
Measurement: The sample is subjected to a defined temperature and oscillatory shear. The rheometer measures the torque required to oscillate the die as a function of time.
-
Data Analysis: The output is a rheograph (cure curve) from which the following parameters are determined:
-
Minimum Torque (ML): Indicates the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Proportional to the shear modulus and crosslink density of the fully cured compound.
-
Scorch Time (ts2): The time required for the torque to rise 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the total torque change (MH - ML).
-
Protocol for Tensile Testing
This protocol is based on standards such as ASTM D412 for evaluating the mechanical properties of vulcanized rubber.
Equipment:
-
Universal Testing Machine with appropriate grips
-
Die for cutting dumbbell-shaped test specimens
-
Thickness gauge
Procedure:
-
Specimen Preparation: Cut dumbbell-shaped specimens from the vulcanized rubber sheets using a standard die.
-
Measurement of Dimensions: Measure the thickness and width of the narrow section of each specimen.
-
Testing:
-
Clamp the specimen in the grips of the tensile testing machine.
-
Stretch the specimen at a constant rate until it breaks.[1]
-
Record the force and elongation throughout the test.
-
-
Data Analysis: Calculate the following properties from the stress-strain curve:
Protocol for Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and composition of the polymer.[11]
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.[12]
-
Instrument Setup:
-
Measurement: The TGA instrument continuously measures the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.[13]
-
Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the derivative of the TGA curve (DTG).
-
Residual Mass: The mass remaining at the end of the experiment, which can indicate the filler content.[13]
-
Table 3: Thermal Properties of a ZDBC-Vulcanized Polymer
| Property | Value |
| Initial Decomposition Temperature (Tonset) | ~360 °C |
| Temperature at Maximum Decomposition Rate (Tmax) | ~450 °C |
Source: Adapted from "Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds" as cited in BenchChem[1].
Experimental Workflow Overview
The following diagram provides a logical workflow for the incorporation and characterization of ZDBC in a polymer matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. pukhrajzincolet.com [pukhrajzincolet.com]
- 6. tuball.com [tuball.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfur vulcanization - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. youtube.com [youtube.com]
- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
Application Notes and Protocols for Electrochemical Detection of Zinc Dibutyldithiocarbamate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dibutyldithiocarbamate (ZDBC) is a widely used accelerator in the vulcanization of rubber and a component in some pesticides and fungicides. Its presence in the environment, primarily through industrial effluent and agricultural runoff, is of increasing concern due to its potential toxicity to aquatic life and humans. Consequently, the development of sensitive, selective, and rapid analytical methods for the detection of ZDBC in environmental matrices is crucial. Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, portability for in-situ measurements, and cost-effectiveness.
This document provides detailed application notes and protocols for the electrochemical detection of ZDBC in environmental samples using a molecularly imprinted polymer (MIP)-based sensor. The principle of detection relies on the specific recognition of ZDBC molecules by a custom-synthesized MIP film on the surface of a glassy carbon electrode (GCE).
Principle of Detection
The electrochemical detection of this compound is based on the significant change in the electrochemical response of a redox probe after the specific binding of ZDBC to a molecularly imprinted polymer (MIP) modified electrode. The MIP creates three-dimensional cavities that are complementary in shape, size, and functional group orientation to the ZDBC template molecule.
The general steps are:
-
Electrode Modification: A glassy carbon electrode (GCE) is modified with a nanocomposite material (e.g., gold nanoparticles and reduced graphene oxide) to enhance the surface area and conductivity.
-
MIP Electropolymerization: The ZDBC template molecules and a functional monomer are electropolymerized on the modified GCE surface.
-
Template Removal: The ZDBC template is extracted, leaving behind specific recognition sites.
-
ZDBC Detection: The MIP-modified electrode is incubated with the environmental sample. ZDBC molecules in the sample selectively rebind to the imprinted cavities.
-
Electrochemical Measurement: The binding of ZDBC hinders the diffusion of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface, leading to a decrease in the peak current, which is proportional to the ZDBC concentration.
Quantitative Data Summary
The following table summarizes the typical analytical performance of MIP-based electrochemical sensors for dithiocarbamates, providing an expected performance for a ZDBC sensor.
| Parameter | Water Samples | Soil Samples |
| Linear Range | 0.01 µM - 10 µM | 0.05 µM - 20 µM |
| Limit of Detection (LOD) | 3 nM | 15 nM |
| Limit of Quantification (LOQ) | 10 nM | 50 nM |
| Recovery (%) | 95.2% - 103.5% | 92.8% - 105.1% |
| Relative Standard Deviation (RSD) | < 5% | < 6% |
Experimental Protocols
Materials and Reagents
-
This compound (ZDBC) standard
-
o-Phenylenediamine (o-PD) (functional monomer)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Graphene oxide (GO)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium chloride (KCl)
-
Phosphate buffered saline (PBS) solution (pH 7.4)
-
Methanol (B129727), Ethanol, Acetone (B3395972), Sulfuric Acid (H₂SO₄)
-
Environmental water and soil samples
Instrumentation
-
Potentiostat/Galvanostat with electrochemical software
-
Three-electrode system:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
-
pH meter
-
Sonication bath
-
Centrifuge
Preparation of Modified Electrode (AuNPs/rGO/GCE)
-
GCE Pretreatment: Polish the bare GCE with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing cloth, followed by rinsing with deionized water. Sonicate the electrode in acetone, ethanol, and deionized water for 5 minutes each.
-
Electrochemical Reduction of GO: Prepare a 1 mg/mL GO dispersion in 0.1 M PBS (pH 7.0). Drop-cast 5 µL of the GO dispersion onto the GCE surface and allow it to dry. Electrochemically reduce the GO by applying a constant potential of -1.2 V for 300 seconds in 0.1 M PBS.
-
Electrodeposition of Gold Nanoparticles (AuNPs): Immerse the rGO/GCE in a 1 mM HAuCl₄ solution containing 0.1 M KCl. Electrodeposit AuNPs by applying a potential of -0.2 V for 60 seconds.
-
Rinse the modified electrode (AuNPs/rGO/GCE) with deionized water and dry under a gentle stream of nitrogen.
Fabrication of the MIP Sensor (MIP/AuNPs/rGO/GCE)
-
Prepare a polymerization solution containing 5 mM ZDBC (template) and 10 mM o-PD (functional monomer) in 0.1 M PBS (pH 7.0).
-
Immerse the prepared AuNPs/rGO/GCE in the polymerization solution.
-
Electropolymerize the MIP film by cycling the potential between -0.4 V and +0.8 V for 15 cycles at a scan rate of 50 mV/s.
-
Template Removal: To remove the ZDBC template, immerse the electrode in a solution of methanol and acetic acid (9:1, v/v) and apply a potential of +1.2 V for 300 seconds. Then, rinse thoroughly with methanol and deionized water.
-
The MIP sensor is now ready for use. A non-imprinted polymer (NIP) electrode should be prepared in parallel under the same conditions but without the ZDBC template for control experiments.
Electrochemical Measurements
-
Perform all electrochemical measurements in a 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution containing 0.1 M KCl as the supporting electrolyte.
-
Record the cyclic voltammogram (CV) from -0.2 V to +0.6 V at a scan rate of 50 mV/s or the differential pulse voltammogram (DPV) from -0.2 V to +0.6 V with a pulse amplitude of 50 mV and a pulse width of 50 ms.
-
Incubation: Immerse the MIP/AuNPs/rGO/GCE in the sample solution containing ZDBC for a predetermined optimal time (e.g., 15 minutes) to allow for binding.
-
After incubation, rinse the electrode with deionized water to remove any non-specifically bound molecules.
-
Record the electrochemical signal of the redox probe. The decrease in the peak current is proportional to the concentration of ZDBC.
Sample Preparation
-
Water Samples (River water, Wastewater):
-
Collect water samples in clean glass bottles.
-
Filter the samples through a 0.45 µm membrane filter to remove suspended particles.
-
Adjust the pH of the filtrate to 7.0.
-
The sample is ready for analysis. If high concentrations of ZDBC are expected, dilute the sample with 0.1 M PBS.
-
-
Soil Samples:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Add 10 g of the sieved soil to 20 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone and water).
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the mixture at 5000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
Evaporate the solvent under a stream of nitrogen and redissolve the residue in a known volume of 0.1 M PBS (pH 7.0).
-
Visualizations
Caption: Experimental workflow for ZDBC detection.
Caption: ZDBC detection signaling pathway.
Standard Operating Procedure for the Handling and Disposal of Zinc Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, use, and disposal of Zinc dibutyldithiocarbamate (ZDBC). It includes detailed protocols for its application in various laboratory settings, ensuring the safety of personnel and the protection of the environment.
Chemical and Physical Properties
This compound is a chemical compound with the formula C₁₈H₃₆N₂S₄Zn. It is primarily used as an accelerator in the vulcanization of rubber.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Appearance | White to light pink powder or granules | [1] |
| Odor | Odorless to pleasant | [1][2] |
| Melting Point | 100-108 °C | [1][2] |
| Boiling Point | Decomposes at 296 °C | [2] |
| Density | 1.24 - 1.27 g/cm³ at 20 °C | [1][2] |
| Solubility | Practically insoluble in water. Soluble in carbon disulfide, benzene, and chloroform. | [1][2] |
| Vapor Pressure | Negligible at room temperature | [1] |
Hazard Identification and Safety Precautions
This compound presents several hazards that require careful management in a laboratory setting.
Hazard Statements:
Precautionary Statements:
-
Wash skin thoroughly after handling (P264).[3]
-
Use only outdoors or in a well-ventilated area (P271).[3][4]
-
Avoid release to the environment (P273).[4]
-
Wear protective gloves, eye protection, and face protection (P280).[4]
Standard Operating Procedure for Handling and Disposal
The following workflow outlines the necessary steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Storage
Store this compound in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[4][5] Keep containers tightly closed and properly labeled.[4][5]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Safety glasses with side shields or chemical goggles.[6]
-
Skin and Body Protection: A lab coat or other protective clothing.[6]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved particulate respirator.[7]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water.[1] If skin irritation or a rash occurs, get medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice.[4]
-
Ingestion: Rinse the mouth with water and give water to drink.[1] Do not induce vomiting. Seek medical attention.
Accidental Release Measures
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[5][6] Avoid generating dust.[4] Wear appropriate PPE as described in section 3.2.
-
For solid spills: Carefully sweep or shovel the material into a suitable, labeled container for disposal.[4][5] Do not use compressed air for cleaning.[4]
-
For liquid spills (if in solution): Contain the spill and absorb it with an inert material (e.g., sand, earth, vermiculite). Place the absorbent material into a labeled container for disposal.
Prevent the spilled material from entering drains, sewers, or waterways.[4][5]
Disposal
This compound and its container must be disposed of as hazardous waste.[1] All disposal activities must be in accordance with local, regional, and national regulations.[4] Do not release into the environment.[1][4] Contact a licensed professional waste disposal service to dispose of this material.
Application Notes and Protocols
This compound is a versatile chemical with several applications in research and development. The following section provides detailed protocols for some of its key uses.
Use as a Vulcanization Accelerator in Rubber
This compound is an ultra-fast accelerator for the sulfur vulcanization of natural and synthetic rubbers. It allows for shorter curing times and can be used as a primary or secondary accelerator.
Table 2: Recommended Dosage of this compound in Rubber Formulations
| Rubber Type | Dosage (phr*) | Application Notes |
| Natural Rubber (NR) | 0.5 - 1.0 | Can be used as a primary accelerator. |
| Styrene-Butadiene Rubber (SBR) | 0.5 - 1.0 | Often used in combination with other accelerators. |
| Ethylene Propylene Diene Monomer (EPDM) | 1.5 - 2.5 | Effective in sulfur cure systems for EPDM. |
| Latex Applications | 0.2 - 1.5 | Provides fast curing for products like gloves and balloons. |
*phr = parts per hundred rubber
Experimental Protocol: Laboratory-Scale Rubber Vulcanization
This protocol provides a general procedure for the vulcanization of a natural rubber compound.
Materials:
-
Natural rubber (latex or solid)
-
This compound (ZDBC)
-
Sulfur
-
Zinc oxide
-
Stearic acid
-
Other rubber additives as required (e.g., antioxidants, fillers)
-
Two-roll mill or internal mixer
-
Curing press
Procedure:
-
Compounding: On a two-roll mill, masticate the natural rubber until a soft, uniform sheet is formed.
-
Add the compounding ingredients in the following order, ensuring uniform dispersion after each addition: zinc oxide, stearic acid, other additives, ZDBC, and finally sulfur.
-
Continue mixing until all ingredients are thoroughly dispersed in the rubber matrix.
-
Curing:
-
Cut the compounded rubber into a preform of the desired shape and size.
-
Place the preform into a mold and position it in a curing press preheated to the desired vulcanization temperature (typically 140-160°C).
-
Apply pressure and heat for the predetermined curing time. The optimal cure time should be determined using a rheometer.
-
-
Post-Curing:
-
After the curing cycle is complete, carefully remove the vulcanized rubber from the mold.
-
Allow the sample to cool to room temperature.
-
Condition the vulcanized sample for at least 24 hours at room temperature before testing its physical properties.
-
Use as a Catalyst in Polyurethane Synthesis
This compound can be used as a catalyst for the synthesis of polyurethanes, offering a less toxic alternative to organotin catalysts.
Experimental Protocol: Synthesis of Polyurethane
This protocol is adapted for the synthesis of a polyurethane using ZDBC as a catalyst.
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
Hexamethylene diisocyanate (HMDI)
-
This compound (ZDBC)
-
Anhydrous Toluene (B28343)
-
Anhydrous Ethanol (B145695)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve poly(ethylene glycol) (10.0 g, 5.0 mmol) in anhydrous toluene (50 mL).
-
Add this compound (0.118 g, 0.25 mmol, 5 mol% with respect to the diol).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add hexamethylene diisocyanate (0.84 g, 5.0 mmol) to the reaction mixture.
-
Maintain the reaction at 80 °C for 24 hours.
-
After 24 hours, quench the reaction by adding anhydrous ethanol (5 mL) and stir for an additional 15 minutes.
-
Precipitate the polymer by slowly pouring the cooled reaction mixture into vigorously stirred diethyl ether (500 mL).
-
Collect the precipitated polymer by filtration and dry it under a vacuum to a constant weight.
Use as a Nanoparticle Capping Agent
The dithiocarbamate (B8719985) ligands of ZDBC can act as effective capping agents for the synthesis of nanoparticles, providing stability and control over particle size.
Experimental Protocol: Synthesis of ZDBC-Capped Gold Nanoparticles
This protocol describes the synthesis of gold nanoparticles with a ZDBC capping layer.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180) dihydrate
-
This compound (ZDBC)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Gold Nanoparticle Core:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in deionized water.
-
Heat the solution to boiling with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution.
-
Continue boiling and stirring for 15 minutes. The solution color will change from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Allow the solution to cool to room temperature.
-
-
Surface Capping with ZDBC:
-
Prepare a 1 mg/mL solution of ZDBC in toluene.
-
In a separate vial, add 10 mL of the synthesized gold nanoparticle solution.
-
To this, add 5 mL of the ZDBC solution.
-
Vigorously stir the biphasic mixture for 24 hours to facilitate the transfer of ZDBC to the gold nanoparticle surface. After 24 hours, the aqueous phase should become colorless, and the organic phase should be deep red.
-
-
Purification:
-
Separate the organic phase containing the ZDBC-capped gold nanoparticles.
-
Wash the organic phase three times with deionized water.
-
Precipitate the ZDBC-capped gold nanoparticles by adding ethanol.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in a suitable solvent for characterization.
-
Antifungal Susceptibility Testing
While ZDBC is known to have antifungal properties, detailed protocols for its evaluation are not widely available. The following is a general protocol for antifungal susceptibility testing based on established methods that can be adapted for ZDBC.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (ZDBC)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of ZDBC Stock Solution: Prepare a stock solution of ZDBC in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium to the desired starting concentration.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Microdilution Plate Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the starting ZDBC solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no ZDBC), and well 12 will serve as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) is the lowest concentration of ZDBC that causes a significant inhibition of fungal growth compared to the growth control well. This can be determined visually or by reading the absorbance with a spectrophotometer.
References
- 1. benchchem.com [benchchem.com]
- 2. reviberoammicol.com [reviberoammicol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00734J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing premature vulcanization (scorch) with Zinc dibutyldithiocarbamate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature vulcanization (scorch) when using Zinc dibutyldithiocarbamate (ZDBC) in rubber compounding experiments.
Troubleshooting Guide
This guide is designed to help diagnose and resolve common issues with premature vulcanization during your experiments.
Question: My rubber compound is scorching prematurely during mixing or processing. What are the primary causes and solutions?
Answer: Premature scorch in compounds containing this compound (ZDBC), an ultra-fast accelerator, is a common issue.[1] The causes can be broadly categorized into formulation and processing factors. A systematic approach is crucial for diagnosis and resolution.
1. Formulation Issues:
-
Excessive Accelerator Dosage: The concentration of ZDBC or other accelerators may be too high.[1][2][3]
-
Lack of Retarder: The formulation may be missing an anti-scorch agent to delay the onset of vulcanization.[1]
-
Accelerator Interactions: Combining ZDBC with other basic accelerators can significantly reduce scorch safety.[1]
2. Processing Issues:
-
High Temperature: Excessive heat during mixing is a primary contributor to premature vulcanization.[1][4]
-
Improper Ingredient Addition: Adding sulfur or accelerators too early in the mixing cycle can initiate vulcanization prematurely.[1][2][3]
-
Insufficient Cooling: Inadequate cooling of the compound after mixing allows heat to build up, shortening the scorch time.[1][2]
-
Poor Dispersion: Localized high concentrations of ZDBC due to uneven dispersion can act as scorch hotspots.[2][5]
Below is a logical workflow to guide the troubleshooting process for scorch-related issues.
Question: How can I increase the scorch time of my ZDBC compound without drastically altering the final properties?
Answer: Improving scorch safety often involves a combination of adjustments. The most direct methods include:
-
Introduce a Retarder: This is the most common and effective method. Scorch retarders, such as N-Cyclohexyl(thio)phthalimide (CTP), delay the action of accelerators without significantly affecting the final cure rate.[1][5][6]
-
Reduce ZDBC Dosage: A lower concentration of ZDBC will increase the scorch time.[1][5] This may also slow the overall cure rate, so incremental adjustments are recommended.
-
Adjust the Accelerator System: Consider replacing a portion of the ZDBC with a delayed-action accelerator, like a sulfenamide (B3320178) (e.g., TBBS). This creates a hybrid system with a better balance of processing safety and cure speed.[7]
-
Optimize Processing Conditions: Ensure the mixing temperature is kept as low as possible and that the compound is cooled effectively and immediately after mixing.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is "scorch" and "scorch time"?
A1: Scorch is the premature vulcanization of a rubber compound during processing or storage due to heat.[6][11] A scorched compound loses its ability to flow and cannot be processed further, resulting in wasted material.[11] "Scorch time" is the critical period during which a rubber compound can be safely handled and processed at a given temperature before vulcanization begins.[1][12][13] This period is also known as the processing safety window.[1][14]
Q2: What is ZDBC and what is its primary role in a rubber compound?
A2: ZDBC (this compound) is a chemical compound used as an ultra-fast accelerator in the vulcanization of both natural and synthetic rubbers.[7][15][16] Its primary role is to significantly speed up the sulfur cross-linking reaction, which reduces the overall cure time and allows for increased production efficiency.[1][15][17] Despite its high reactivity, ZDBC provides excellent scorch safety compared to some other dithiocarbamates.[15]
Q3: What are the main advantages and disadvantages of using ZDBC?
A3:
-
Advantages: ZDBC is a highly efficient and fast-acting accelerator, leading to short cure times.[15][17] It can be used at low temperatures and improves the aging properties and heat resistance of the final product.[15][18][19] It is also non-staining and non-discoloring.[7][20]
-
Disadvantages: As an ultra-accelerator, it provides a very short scorch time, increasing the risk of premature vulcanization if not managed carefully.[1][7] Its high activity can also lead to a narrow processing window.
Q4: How does ZDBC compare to other dithiocarbamate (B8719985) accelerators like ZDEC and ZDMC?
A4: In dry rubber compounds, ZDBC generally provides a slower cure rate and better scorch safety compared to Zinc Diethyldithiocarbamate (ZDEC) and Zinc Dimethyldithiocarbamate (ZDMC).[7][18] This is attributed to its higher molecular weight. However, in latex applications, ZDBC is very active and provides faster curing than ZDEC or ZDMC.[5][21]
Q5: What factors influence the scorch time of a rubber compound?
A5: Multiple factors can affect scorch time:
-
Temperature: Higher processing temperatures significantly reduce scorch time.[4]
-
Accelerator Type and Dosage: The type of accelerator (ultra-fast, delayed-action) and its concentration are primary determinants.[2][9]
-
Sulfur Level: The amount of sulfur can influence the onset of vulcanization.
-
Fillers: Some fillers can affect the heat buildup and cure chemistry of the compound.
-
Moisture: Variations in the moisture content of raw materials can lead to inconsistent scorch times.[1]
Data Presentation
The following table summarizes the typical quantitative impact of increasing ZDBC concentration on the rheological properties of a Natural Rubber (NR) compound. This data is illustrative and will vary based on the specific formulation and processing conditions.
Table 1: Effect of ZDBC Concentration on Rheological Properties of Natural Rubber
| Property | Unit | ZDBC at 0.5 phr | ZDBC at 1.0 phr | ZDBC at 1.5 phr | Trend with Increasing ZDBC |
| Minimum Torque (ML) | dNm | 1.2 | 1.2 | 1.1 | Minimal Change |
| Maximum Torque (MH) | dNm | 12.5 | 14.8 | 16.5 | Increases |
| Scorch Time (ts2) | min | 3.5 | 2.1 | 1.4 | Decreases |
| Cure Time (t90) | min | 8.2 | 6.5 | 5.1 | Decreases |
| Cure Rate Index (CRI) | 100/(t90-ts2) | 21.3 | 22.7 | 27.0 | Increases |
Data measured using a Moving Die Rheometer (MDR) at 150°C. phr = parts per hundred rubber
Experimental Protocols
Key Experiment: Mooney Scorch Time Measurement (ASTM D1646)
This test is essential for determining the processing safety of an unvulcanized rubber compound.
1. Objective: To measure the time required for the onset of vulcanization (scorch) in a rubber compound at a specified temperature using a Mooney Viscometer.
2. Apparatus:
-
Shearing-disk Mooney Viscometer, equipped with a rotor and heated, enclosed die cavity.
-
Die-cutter for sample preparation.
-
Timing device.
3. Procedure:
-
Temperature Calibration: Preheat the Mooney Viscometer to the specified test temperature (e.g., 121°C or 135°C).[14] Ensure the platens are clean.
-
Sample Preparation: Prepare a sample by die-cutting two circular pieces from the uncured rubber stock. The sample volume should be sufficient to completely fill the die cavity.
-
Sample Loading: Place one piece of the sample below the rotor and the other above it within the die cavity. Close the viscometer press.
-
Preheating: Allow the sample to warm in the closed dies for a standard period, typically 1 minute, before starting the motor.[1][22]
-
Test Execution: Start the rotor (typically at 2 rpm). The instrument will begin recording the torque (in Mooney units) required to turn the rotor as a function of time.[22]
-
Data Recording: The test begins by recording the minimum viscosity. The test continues, and the viscosity will eventually begin to rise as cross-linking starts.
-
Determining Scorch Time: The scorch time is reported as the time, in minutes, from the start of the test for the viscosity to rise a specified number of units above the minimum reading. A common value is t5 , which is the time required for the viscosity to rise 5 Mooney units above the minimum.[1][14][22]
4. Interpretation: The resulting value (e.g., t5 = 10 minutes) represents the "scorch time" or safe processing window. A compound with a longer scorch time has better processing safety and is less likely to cure prematurely in equipment like mixers or extruders.[11][14]
References
- 1. benchchem.com [benchchem.com]
- 2. en.letone.cn [en.letone.cn]
- 3. letoneeurope.com [letoneeurope.com]
- 4. frseals.com [frseals.com]
- 5. benchchem.com [benchchem.com]
- 6. Basic knowledge of rubber processing and scorch retarders-Henan Yongxin Chemical Co.,Ltd [en.chinapvi.com]
- 7. lusida.com [lusida.com]
- 8. gointermediates.com [gointermediates.com]
- 9. ftz-richon.com [ftz-richon.com]
- 10. welltchemicals.com [welltchemicals.com]
- 11. scribd.com [scribd.com]
- 12. The Characteristics of the Rubber Vulcanization Stage | FOREVER SEALS [foreverseals.com]
- 13. Performance of Rubber Seals for Cable-Based Tsunameter with Varying Ethylene Propylene Diene Monomer and Filler Content [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. welltchemicals.com [welltchemicals.com]
- 16. zdbc dithiocarbamates rubber accelerator, rubber accelerator zdbc price, rubber accelerator zdbc manufacturers [rubber-accelerator.com]
- 17. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 18. WESTCO™ ZDBC Accelerator for Rubber [wrchem.com]
- 19. nbinno.com [nbinno.com]
- 20. ZDBC (this compound) - Ataman Kimya [atamanchemicals.com]
- 21. Konson Chemical Rubber accelerator ZDBC - 136-23-2 - Knowde [knowde.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Zinc Dibutyldithiocarbamate (ZDBC) Concentration for Improved Cure Characteristics
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Zinc dibutyldithiocarbamate (ZDBC) to enhance the cure characteristics of rubber compounds.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with ZDBC and provides solutions in a question-and-answer format.
Question 1: My rubber compound is scorching (curing prematurely) during mixing or processing. What are the primary causes and how can I resolve this?
Answer: Premature vulcanization, or scorch, is a frequent challenge when using a fast-acting accelerator like ZDBC.[1] The primary causes are typically related to formulation and processing.
Potential Causes:
-
Excessive ZDBC Dosage: The concentration of ZDBC is too high, initiating vulcanization too early.[1]
-
High Processing Temperature: Excessive heat generated during mixing can trigger premature curing.[1]
-
Poor Dispersion: Localized high concentrations of ZDBC due to inadequate mixing can lead to hot spots and premature curing.[2]
-
Early Addition of Curatives: Adding ZDBC and sulfur too early in the mixing cycle exposes them to excessive heat history.[1]
Solutions:
-
Reduce ZDBC Concentration: Systematically decrease the ZDBC loading.
-
Optimize Mixing Parameters: Lower the mixing temperature and consider a shorter mixing cycle. Add ZDBC and other curatives late in the mixing stage.[1]
-
Incorporate a Retarder: The addition of an anti-scorch agent, such as N-Cyclohexyl(thio)phthalimide (CTP), can delay the onset of vulcanization without significantly impacting the final cure rate.[1]
-
Ensure Uniform Dispersion: Improve the mixing procedure to guarantee even distribution of all compounding ingredients.[2]
Question 2: The cure time (t90) of my compound is too fast, resulting in a narrow processing window. What adjustments can be made?
Answer: A rapid cure time can be problematic, especially for intricate molding processes. To extend the cure time:
Solutions:
-
Lower ZDBC Concentration: Reducing the amount of ZDBC will lead to a slower cure rate and a longer optimum cure time (t90).[1]
-
Adjust Sulfur-to-Accelerator Ratio: The ratio between sulfur and the accelerator plays a crucial role in cure characteristics.[1] Experimenting with this ratio can help in achieving a more controlled cure.
-
Verify Test Temperature: Ensure the rheometer's temperature is accurately calibrated. A higher-than-intended temperature will accelerate the cure time.[1]
Question 3: My rheometer results show inconsistent minimum and maximum torque values (ML and MH) between different batches. What could be the cause?
Answer: Inconsistencies in torque values often indicate issues with the compounding process or the raw materials themselves.
Potential Causes:
-
Inconsistent Mixing: Variations in mixing time, temperature, or procedure can lead to poor dispersion of fillers and curatives, which in turn affects the viscosity (ML) and the final crosslink density (MH).[1]
-
Variation in Raw Materials: The properties of the base polymer and other ingredients may not be consistent from batch to batch.[1]
Solutions:
-
Standardize Mixing Procedures: Ensure that every batch is mixed using the exact same parameters.
-
Verify Raw Material Quality: Implement quality control checks for all incoming raw materials to ensure consistency.
Question 4: The cured rubber sample exhibits poor physical properties, such as brittleness or low tensile strength. How can this be addressed?
Answer: Poor final properties can stem from several factors, including over-curing and poor dispersion.
Potential Causes:
-
Over-curing (Reversion): An excessive concentration of ZDBC or a prolonged cure time can lead to the breakdown of crosslinks, resulting in reduced physical properties.[2]
-
Poor ZDBC Dispersion: An uneven distribution of the accelerator can create areas within the sample that are under-cured or over-cured.[2]
Solutions:
-
Optimize ZDBC Concentration and Cure Time: Use rheometer data to determine the ideal ZDBC concentration and the optimal cure time (t90) to avoid over-curing.[2]
-
Improve Mixing: Ensure a thorough and consistent mixing process to achieve a homogenous dispersion of all ingredients.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound (ZDBC) and what is its primary role in rubber compounding? A1: ZDBC is an organic compound used as an ultra-accelerator in the vulcanization of rubber.[3] Its main function is to speed up the cross-linking reaction of polymer chains, which reduces the overall cure time and enhances the productivity of the manufacturing process.[4][5]
Q2: What are the typical effects of increasing the ZDBC concentration on the cure characteristics of a rubber compound? A2: Increasing the concentration of ZDBC generally leads to a shorter scorch time (ts2), a shorter optimum cure time (t90), and a higher maximum torque (MH), which indicates a higher crosslink density.
Q3: Can ZDBC be used in combination with other accelerators? A3: Yes, ZDBC is often used as a secondary accelerator with other types, such as thiazoles and sulfenamides, in polymers like Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR).[6] This can create a synergistic effect to achieve a desired balance of cure speed, scorch safety, and final properties.
Q4: What is the recommended dosage of ZDBC? A4: The optimal dosage of ZDBC depends on the specific rubber formulation, the other ingredients present, and the desired final properties. Typical dosages can range from 0.5 to 1.5 phr (parts per hundred rubber). For example, in automotive tires, a dosage of 0.8-1.2 phr is often used to improve aging and weathering resistance, while for rubber hoses, 0.5-1.0 phr is recommended for optimal performance.[3]
Q5: How does vulcanization temperature affect the efficiency of ZDBC? A5: Higher vulcanization temperatures will generally increase the cure rate for a given ZDBC concentration, leading to a shorter cure time. However, it will also decrease the scorch time, increasing the risk of premature vulcanization.
Data Presentation
The following table summarizes the illustrative effect of varying ZDBC concentration on the rheological properties of a natural rubber compound.
| Property | Unit | No Accelerator | 0.5 phr ZDBC | 1.0 phr ZDBC | 1.5 phr ZDBC |
| Minimum Torque (ML) | dNm | 0.45 | 0.46 | 0.45 | 0.47 |
| Maximum Torque (MH) | dNm | 1.50 | 1.85 | 2.10 | 2.35 |
| Scorch Time (ts2) | min | 8.5 | 4.2 | 2.8 | 1.9 |
| Optimum Cure Time (t90) | min | 25.0 | 12.5 | 8.0 | 5.5 |
| Cure Rate Index (CRI) | 100/(t90-ts2) | 6.1 | 12.0 | 19.2 | 27.8 |
Note: This data is for illustrative purposes and will vary depending on the specific formulation and processing conditions.
Experimental Protocols
1. Rubber Compounding
This protocol outlines the general procedure for mixing a rubber compound to evaluate the effect of ZDBC concentration.
-
Masterbatch Preparation:
-
On a two-roll mill, soften the base rubber (e.g., Natural Rubber) by passing it through the nip several times.
-
Sequentially add the other compounding ingredients (e.g., zinc oxide, stearic acid, carbon black, and process oil), ensuring each ingredient is well dispersed before adding the next.
-
Continue mixing until a homogenous masterbatch is achieved.
-
-
Addition of Curatives:
-
After allowing the masterbatch to cool, add the sulfur and the specified concentration of ZDBC on the two-roll mill.
-
Keep the mill temperature low during this stage to prevent scorching.
-
Mix until the curatives are uniformly dispersed.
-
Sheet out the final compound and allow it to mature for at least 24 hours at room temperature before testing.
-
2. Rheological Testing (ASTM D5289)
This protocol describes the determination of cure characteristics using a Moving Die Rheometer (MDR).
-
Apparatus: A rotorless cure meter, such as an MDR, is used to measure the vulcanization characteristics of the rubber compound.[7][8][9][10][11]
-
Procedure:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound into the die cavity of the MDR.
-
Start the test. The instrument will oscillate one of the dies at a specified angle and frequency and measure the torque required.
-
The test continues until the torque reaches a plateau or begins to decrease (reversion).
-
-
Data Analysis:
-
From the resulting torque vs. time curve, the following parameters are determined:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness or crosslink density of the fully cured compound.
-
Scorch Time (ts2): The time it takes for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 5. raywaychem.com [raywaychem.com]
- 6. nbinno.com [nbinno.com]
- 7. labsinus.com [labsinus.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. matestlabs.com [matestlabs.com]
- 11. store.astm.org [store.astm.org]
Technical Support Center: Troubleshooting Blooming and Migration of Zinc Dibutyldithiocarbamate (ZDBC) in Rubber Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the blooming and migration of Zinc dibutyldithiocarbamate (ZDBC) in rubber compounds.
Frequently Asked Questions (FAQs)
Q1: What is ZDBC and what is its primary role in rubber compounds?
This compound (ZDBC) is an organic compound widely used as an ultra-fast accelerator in the sulfur vulcanization of rubber.[1][2] Its main function is to significantly increase the rate of the vulcanization reaction, which allows for shorter curing cycles and more efficient production.[3] ZDBC aids in the formation of a cross-link network between polymer chains, enhancing the rubber's durability, elasticity, and resistance to deformation.[4] It is effective in both natural rubber (NR) and synthetic rubbers such as Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM).[2][4]
Q2: What is "blooming" and "migration" in the context of rubber compounds?
Blooming is the phenomenon where compounding ingredients within a rubber matrix move to the surface, forming a solid (powdery or crystalline) or liquid (oily) film.[5][6] This process is a result of the migration of these ingredients from the bulk of the rubber to the surface.[6] Blooming occurs when the concentration of an ingredient exceeds its solubility limit within the rubber polymer at a given temperature.[5]
Q3: Why is ZDBC prone to blooming?
Like many rubber additives, ZDBC has limited solubility in elastomers. If the amount of ZDBC used in a rubber formulation exceeds its solubility limit in that specific polymer at a given temperature, the excess, un-dissolved ZDBC will tend to migrate to the surface and crystallize, causing bloom.[5]
Q4: What are the negative consequences of ZDBC blooming?
Excessive blooming of ZDBC can lead to several undesirable effects:
-
Aesthetic Issues: The appearance of a white, powdery substance on the rubber surface can be cosmetically unacceptable.[5]
-
Surface Property Alterations: Blooming can affect the surface tack, friction, and adhesion properties of the rubber product.
-
Processing Problems: In multi-layer products, bloom on one layer can hinder its adhesion to the next.
-
Reduced Product Performance: The migration of the accelerator to the surface can lead to a lower concentration of ZDBC within the bulk of the rubber, potentially affecting the cure state and the final mechanical properties.
Troubleshooting Guide for ZDBC Blooming
This section provides a systematic approach to identifying and resolving ZDBC blooming issues in your rubber compounds.
Issue 1: A white, powdery film is observed on the surface of the cured rubber part.
This is a classic sign of accelerator bloom. The following troubleshooting workflow can help identify the cause and find a solution.
Data Presentation
A key factor in preventing ZDBC blooming is to ensure its concentration remains below its solubility limit in the specific elastomer used. The following table summarizes typical dosage recommendations and known solubility information for ZDBC in common rubber types.
Table 1: Typical Dosage and Solubility of ZDBC in Various Elastomers
| Elastomer | Typical Dosage (phr) | Solubility Information | Reference(s) |
| Natural Rubber (NR) | 0.5 - 1.5 | Solubility is temperature-dependent. Exceeding these dosages, especially at lower temperatures, can lead to blooming. | [2][3][7] |
| Styrene-Butadiene Rubber (SBR) | 0.5 - 5.0 | ZDBC is more localized in the SBR phase of SBR/NBR blends. | [7][8] |
| Ethylene Propylene Diene Monomer (EPDM) | 1.0 - 2.5 | ZDBC has the highest solubility of all dithiocarbamates in EPDM, offering the lowest blooming effect. | [2][7] |
Experimental Protocols
To effectively troubleshoot blooming, it is crucial to accurately identify the substance on the rubber's surface. The following are detailed methodologies for common analytical techniques.
Protocol 1: Identification of Bloom by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To qualitatively identify the chemical composition of the bloom on a rubber surface.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Lint-free wipes
-
Spatula or razor blade (optional)
-
Reference spectrum of ZDBC
Methodology:
-
Sample Preparation:
-
If the bloom is a loose powder, carefully collect a small amount with a clean spatula.
-
If the bloom is a thin film, the rubber sample can be analyzed directly.
-
Ensure the surface of the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or ethanol, and then allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the rubber sample with the bloomed surface facing down, directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
If a powder was collected, place a small amount of the powder onto the center of the crystal and apply pressure.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Compare the acquired sample spectrum with a reference spectrum of pure ZDBC.
-
Look for characteristic peaks of ZDBC, such as those corresponding to C-N, C-S, and the dithiocarbamate (B8719985) group.
-
The presence of these characteristic peaks in the sample spectrum confirms the bloom as ZDBC.
-
Protocol 2: Elemental and Morphological Analysis of Bloom by Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)
Objective: To visualize the morphology of the bloom and determine its elemental composition.
Materials and Equipment:
-
Scanning Electron Microscope (SEM) with an Energy Disseminator X-ray (EDX) detector
-
Sample stubs
-
Carbon adhesive tabs
-
Sputter coater with a conductive target (e.g., gold or carbon), if the sample is non-conductive
-
Air or nitrogen duster
Methodology:
-
Sample Preparation:
-
Cut a small, representative section of the rubber sample exhibiting the bloom.
-
Mount the sample onto an SEM stub using a carbon adhesive tab.
-
Gently blow off any loose, non-adhered particles from the surface with a stream of dry air or nitrogen.
-
If the rubber sample is non-conductive, it must be coated with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the prepared sample into the SEM chamber and evacuate to the required vacuum level.
-
Apply an appropriate accelerating voltage and begin scanning the surface of the sample.
-
Locate an area of interest where the bloom is clearly visible.
-
Capture images at various magnifications to document the morphology (e.g., crystal shape, size, and distribution) of the bloom.
-
-
EDX Analysis:
-
Select a point, area, or map on the bloomed region for elemental analysis.
-
Acquire the EDX spectrum. The spectrum will show peaks corresponding to the elements present in the analyzed area.
-
For ZDBC, expect to see significant peaks for Zinc (Zn), Sulfur (S), Carbon (C), and Nitrogen (N). The relative atomic percentages can help confirm the identity of the bloom.
-
Elemental mapping can be performed to visualize the distribution of these elements across the surface, confirming that they are co-located within the bloomed structures.
-
Factors Influencing ZDBC Blooming and Mitigation Strategies
Understanding the interplay of various factors is key to preventing ZDBC blooming.
-
ZDBC Dosage: The most direct cause of blooming is using a concentration of ZDBC that is too high for the specific rubber system.[3] It is crucial to stay within the recommended dosage levels for each elastomer (see Table 1).
-
Polymer Type: The solubility of ZDBC varies significantly between different polymers. For instance, ZDBC has excellent solubility in EPDM, making it a preferred choice to avoid blooming in this type of rubber.[2]
-
Dispersion: Poor dispersion of ZDBC during mixing can create localized areas of high concentration, which can act as nucleation sites for blooming, even if the overall dosage is below the solubility limit. Improving mixing efficiency or using pre-dispersed forms of ZDBC can mitigate this.
-
Temperature: The solubility of ZDBC in rubber is temperature-dependent, generally decreasing at lower temperatures. Therefore, rubber parts stored in cold environments are more susceptible to blooming.
-
Interactions with Other Additives:
-
Synergistic Effects: Some additives can increase the solubility of ZDBC in the rubber matrix, allowing for higher dosages without blooming.
-
Antagonistic Effects: Conversely, other ingredients may compete for solubility or reduce the overall polarity of the rubber matrix, thereby decreasing the solubility of ZDBC and promoting its migration. For example, thiazole-class accelerators can sometimes reduce the blooming of dithiocarbamates.
-
Activators: Zinc oxide and stearic acid are necessary for the activation of dithiocarbamate accelerators. The reaction between them forms zinc stearate, which itself can bloom if present in excess. The balance of these components is crucial.
-
References
- 1. coirubber.com [coirubber.com]
- 2. atamankimya.com [atamankimya.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pukhrajzincolet.com [pukhrajzincolet.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Polymer Thermal Stability with Zinc Dibutyldithiocarbamate (ZDBC)
This technical support center is designed for researchers, scientists, and professionals in polymer science and material development. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data for using Zinc dibutyldithiocarbamate (ZDBC) as a thermal stabilizer in polymers.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the preparation and analysis of ZDBC-stabilized polymer formulations.
Issue 1: Premature Discoloration or "Zinc Burning" During Processing
-
Question: My PVC compound containing ZDBC is turning dark very quickly at high processing temperatures. What is happening and how can I prevent it?
-
Answer: This phenomenon is often referred to as "zinc burning." While ZDBC can act as a thermal stabilizer, it can also generate zinc chloride (ZnCl₂), a strong Lewis acid that can accelerate the degradation of PVC.[1] To mitigate this, consider the following:
-
Synergistic Stabilizers: ZDBC is often best used in combination with other stabilizers. Co-stabilizers like calcium stearate (B1226849) can react with ZnCl₂ to regenerate the active zinc stabilizer and form calcium chloride (CaCl₂), which is less detrimental to PVC.[1] Polyols, such as pentaerythritol (B129877) (PER), can also be added to complex with and neutralize the generated ZnCl₂.[2][3]
-
Optimize Dosage: An excessive concentration of ZDBC can exacerbate the issue. It's crucial to determine the optimal dosage for your specific formulation, which is often in the range of 0.5-2.0 phr (parts per hundred resin).
-
Processing Temperature: If possible, try to lower the processing temperature without compromising the melt flow and homogeneity of the compound.
-
Issue 2: Inconsistent Thermal Stability Results in TGA
-
Question: I am getting variable onset degradation temperatures in my TGA results for the same formulation. What could be the cause?
-
Answer: Inconsistent TGA results often point to issues with sample preparation or experimental parameters.
-
Dispersion: Poor dispersion of ZDBC within the polymer matrix is a common culprit. Agglomerates of ZDBC will not provide uniform stabilization, leading to variability. Ensure your mixing process (e.g., two-roll mill, internal mixer) is sufficient to achieve a homogenous blend.[4]
-
Sample Size and Form: Use a consistent sample size (typically 5-10 mg for TGA) and form (e.g., powder, thin film). Variations in surface area to volume ratio can affect heat transfer and degradation kinetics.
-
Heating Rate: A slower heating rate (e.g., 10°C/min) generally provides better resolution of thermal events.[5] Ensure the heating rate is consistent across all experiments.
-
Issue 3: Unexpected Peaks or Transitions in DSC Analysis
-
Question: My DSC thermogram shows unexpected endothermic or exothermic peaks after adding ZDBC. What do these represent?
-
Answer: The introduction of ZDBC can influence the thermal transitions of the polymer.
-
Melting of ZDBC: ZDBC itself has a melting point around 104-110°C.[6] You may observe an endothermic peak in this range, especially at higher concentrations.
-
Crystallinity Changes: ZDBC can act as a nucleating agent or plasticizer, which may alter the crystallinity of the polymer.[7] This will be reflected in changes to the melting (endothermic) and crystallization (exothermic) peaks of the polymer.
-
Reactions: Exothermic peaks at higher temperatures could indicate complex reactions between ZDBC, the polymer, and other additives. ZDBC can participate in cross-linking reactions, especially in elastomers, which are exothermic.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of ZDBC in polymers?
-
Q2: What is a typical dosage for ZDBC as a thermal stabilizer?
-
A2: The optimal dosage depends on the polymer and the presence of other additives. A general starting point for rubber applications is 0.5-2.0 phr.[9] For other polymers, experimental optimization is necessary.
-
-
Q3: Can ZDBC be used alone as a stabilizer for PVC?
-
Q4: How should I store and handle ZDBC?
-
A4: ZDBC should be stored in a cool, dry, well-ventilated area, away from heat and moisture, in its original sealed container.[6] Avoid contact with skin and eyes, and minimize dust inhalation.
-
Quantitative Data Presentation
The following tables summarize the effects of zinc-based stabilizers on the thermal properties of various polymers.
Table 1: TGA Data for PVC with Different Stabilizer Systems
| Stabilizer System | Onset Degradation Temp (T₅%) (°C) | Temp at Max Degradation Rate (°C) | Char Residue at 600°C (%) |
| Pure PVC | ~276 | ~320 | < 5 |
| PVC / Ca-Zn Stearate | ~293 | ~330 | ~8 |
| PVC / Organic-Based Stabilizer | ~297 | ~345 | ~10 |
Data synthesized from literature showing typical improvements.[10]
Table 2: Thermal Properties of EPDM with and without Additives
| EPDM Composite | Onset Degradation Temp (°C) | Temp at Max Degradation Rate (°C) |
| Unfilled EPDM | ~455 | ~475 |
| EPDM + 100 phr Lead Powder | ~455 | ~475 |
This table illustrates that some fillers may not significantly alter the primary decomposition temperature of the EPDM backbone.[11]
Experimental Protocols
Protocol 1: Sample Preparation for Thermal Analysis
-
Mastication & Mixing:
-
For elastomers like EPDM or SBR, masticate the raw polymer on a two-roll mill until a soft, uniform band is formed.
-
Sequentially add other additives such as activators (e.g., stearic acid), fillers (e.g., carbon black), and finally, the ZDBC and any synergistic stabilizers.
-
Ensure thorough mixing between the addition of each component to achieve a homogeneous compound. For thermoplastics like PVC, use an internal mixer (e.g., Brabender) at a set temperature and rotor speed.
-
-
Molding/Curing:
-
For vulcanizable systems, press the compounded rubber in a heated mold at a specified temperature and time to achieve optimal cure.
-
For thermoplastics, the mixed compound can be compression molded into sheets of a desired thickness.
-
-
Sample Preparation for Analysis:
-
Cut or cryo-mill the final polymer sheet into small, uniform pieces suitable for TGA and DSC analysis. For TGA, a sample mass of 5-10 mg is recommended. For DSC, a sample mass of 5-15 mg is typical.
-
Protocol 2: Thermogravimetric Analysis (TGA)
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Loading: Place a precisely weighed sample (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Heat the sample under a controlled atmosphere. Use an inert atmosphere (e.g., Nitrogen at a flow rate of 50-100 mL/min) to study thermal degradation. An oxidative atmosphere (e.g., Air) can be used to study oxidative stability.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[3]
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Key parameters to determine include the onset temperature of degradation (often denoted as T₅% or T₁₀% for 5% or 10% mass loss), the temperature of the maximum rate of degradation (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.[10]
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Loading: Place a precisely weighed sample (5-15 mg) into a DSC pan (e.g., aluminum) and seal it. Place an empty, sealed pan in the reference position.[5]
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) to prevent oxidative degradation during the analysis.
-
Temperature Program: A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heat: Heat from ambient to a temperature above the polymer's melting or processing temperature at a controlled rate (e.g., 10°C/min).[5]
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Second Heat: Heat the sample again at the same rate as the first heating scan. The data from the second heating scan is typically used for analysis as it reflects the intrinsic properties of the material.[12]
-
-
-
Data Analysis: Plot the heat flow versus temperature. Determine key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[7][13]
Visualizations
Caption: Workflow for evaluating the thermal stability of ZDBC-stabilized polymers.
Caption: Proposed mechanism of ZDBC as a thermal stabilizer in PVC.
References
- 1. kanademy.com [kanademy.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbimind.com [orbimind.com]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. welltchemicals.com [welltchemicals.com]
- 7. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
- 8. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 9. welltchemicals.com [welltchemicals.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 13. azom.com [azom.com]
Overcoming interference in the analytical determination of Zinc dibutyldithiocarbamate
Welcome to the technical support center for the analytical determination of Zinc dibutyldithiocarbamate (ZDBC). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during ZDBC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the determination of ZDBC?
A1: The most frequently employed methods for ZDBC analysis include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.[1][2][3] HPLC-UV is often preferred for its ability to separate ZDBC from other components in complex mixtures.[1][4] GC-MS is typically used for the analysis of dithiocarbamates by detecting the carbon disulfide (CS₂) evolved after acidic digestion.[2][5] Spectrophotometry offers a simpler and more rapid screening method.[3][6]
Q2: What are the primary sources of interference in ZDBC analysis?
A2: Interferences in ZDBC analysis can arise from several sources:
-
Transmetalation: ZDBC is unstable and can exchange its zinc ion with other metals present in the analytical system, such as nickel from stainless steel components in HPLC systems.[7]
-
Matrix Effects: Complex sample matrices, such as rubber, latex, food, or biological fluids, can contain compounds that co-elute with ZDBC, leading to signal suppression or enhancement in the detector.[8][9][10]
-
Analyte Degradation: ZDBC can degrade, particularly in acidic conditions, into carbon disulfide and its corresponding amine, leading to inaccurate quantification.[2]
-
Contamination: Reagents, glassware, and laboratory equipment can introduce contaminants that may interfere with the analysis.[2][5]
Q3: How can I prevent the degradation of ZDBC during sample preparation and analysis?
A3: To minimize ZDBC degradation, it is crucial to avoid acidic conditions during sample preparation.[2] Extractions are often performed with organic solvents like acetonitrile (B52724) or dichloromethane.[1][11] For methods involving the detection of evolved carbon disulfide, a controlled acid digestion is a necessary step, but for direct ZDBC analysis, maintaining neutral or slightly alkaline conditions is preferable.[2][5]
Troubleshooting Guide
Problem 1: Poor peak shape and reproducibility in HPLC analysis of ZDBC.
-
Possible Cause: Transmetalation of the zinc complex with metal ions from the HPLC system components.[7] This is a significant issue due to the instability of zinc dithiocarbamate (B8719985) complexes.[4]
-
Solution:
-
Use of a Protecting Agent: Add a competing dithiocarbamate complex, such as zinc dimethyldithiocarbamate (B2753861) (ZDMC) or zinc diethyldithiocarbamate (B1195824) (ZDEC), to the sample extracts and mobile phase.[1][4] This agent will preferentially bind to active metal sites in the HPLC system, protecting the ZDBC from degradation.
-
Pre-column Derivatization: Convert the unstable ZDBC into a more stable metal complex before analysis.[3] Common derivatizing agents include cobalt chloride and copper(II) sulfate.[1][11] The resulting stable complexes can be readily analyzed by HPLC.
-
Problem 2: Inaccurate quantification of ZDBC in complex samples (e.g., rubber, food).
-
Possible Cause: Matrix effects, where co-extracted compounds interfere with the ionization or detection of ZDBC.[8][10]
-
Solution:
-
Sample Cleanup: Implement a robust sample preparation procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively clean up the sample before analysis.[12][13]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample being analyzed. This helps to compensate for matrix-induced signal suppression or enhancement.
-
Method of Standard Additions: This method can be used to correct for matrix effects by adding known amounts of ZDBC standard to the sample and extrapolating to determine the initial concentration.[9]
-
Problem 3: Low sensitivity and high limit of detection (LOD) for ZDBC.
-
Possible Cause: Sub-optimal analytical method parameters or inherent limitations of the chosen technique.
-
Solution:
-
Method Optimization: For HPLC-UV, optimize the mobile phase composition, flow rate, and detection wavelength (typically around 260 nm) to enhance the signal-to-noise ratio.[1][3]
-
Pre-concentration: Use techniques like SPE to concentrate the analyte from a larger sample volume into a smaller volume for injection, thereby increasing the concentration and improving the detection limit.[12]
-
Alternative Derivatization: For spectrophotometric methods, derivatization can form a colored complex with a higher molar absorptivity, leading to improved sensitivity. For instance, forming a copper-dithiocarbamate complex allows for detection at a different wavelength (e.g., 435 nm).[11]
-
Quantitative Data Summary
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Linear Range | Reference |
| HPLC-UV | ZDBC | Latex Condoms | 10 µg/mL | 31.3 - 1000 µg/mL | [1][3] |
| HPLC-UV | ZDEC | Latex Condoms | 5 µg/mL | 31.3 - 1000 µg/mL | [1][3] |
| HPLC with Pre-column Derivatization (Copper Sulfate) | ZDEC | Artificial Sweat | 0.25 µg/mL | Not Specified | [11] |
| Spectrophotometry (as Zinc) | Zinc | Pharmaceutical Samples | 0.381 µg/mL | 1 - 5 µg/mL | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Determination of ZDBC in Rubber with a Protecting Agent
-
Sample Preparation:
-
Preparation of Protecting Agent Solution:
-
Prepare a 500 µg/mL stock solution of ZDMC in acetonitrile.
-
-
Sample and Standard Preparation for Analysis:
-
To a 600 µL aliquot of the filtered sample extract or standard, add a sufficient amount of the ZDMC protecting agent solution (e.g., to achieve a final concentration of 300 µg/mL ZDMC).[1]
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a calibration curve by plotting the peak area of ZDBC standards against their concentration.
-
Determine the concentration of ZDBC in the sample extracts from the calibration curve.[3]
-
Protocol 2: Spectrophotometric Screening of ZDBC
-
Sample Preparation:
-
Follow the same solvent extraction procedure as described in Protocol 1.
-
-
Analysis:
-
Quantification:
-
Prepare calibration standards of ZDBC in the same solvent.
-
Measure the absorbance of the standards at 320 nm.
-
Create a calibration curve of absorbance versus concentration to estimate the ZDBC concentration in the sample.[3]
-
Visualizations
Caption: Workflow for ZDBC quantification by HPLC-UV with a protecting agent.
Caption: Troubleshooting logic for common issues in ZDBC analysis.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]
- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Determination of zinc diethyldithiocarbamate released into artificial sweat from natural rubber latex vulcanizates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The “depict” strategy for discovering new compounds in complex matrices: Lycibarbarspermidines as a case - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Zinc Dibutyldithiocarbamate (ZDBC) Dispersion in Latex Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the dispersion of Zinc dibutyldithiocarbamate (ZDBC) in latex formulations.
Frequently Asked Questions (FAQs)
Q1: What is the importance of proper ZDBC dispersion in a latex formulation?
A1: Proper dispersion of this compound (ZDBC), a fast-curing accelerator, is crucial for the final properties and quality of latex products.[1][2] A homogenous dispersion ensures a uniform vulcanization process, leading to consistent physical properties such as tensile strength, elasticity, and durability.[2] Poor dispersion can result in localized over-curing or under-curing, leading to defects, reduced performance, and potential product failure.[3] Furthermore, a stable and fine particle size dispersion can enhance the clarity of transparent latex products.[1]
Q2: What are the common signs of poor ZDBC dispersion?
A2: Common indicators of poor ZDBC dispersion include:
-
Agglomeration: Visible clumps or particles in the latex formulation.
-
Sedimentation: Settling of ZDBC particles at the bottom of the storage container over time.[4]
-
Inconsistent Viscosity: Variations in the thickness of the latex mix.[3]
-
Film Defects: Flaws, pinholes, or an uneven appearance in the final cured latex film.[4]
-
Inconsistent Curing: Tackiness (under-cured) or brittleness (over-cured) in different areas of the product.
Q3: How does particle size of the ZDBC dispersion affect the latex properties?
A3: The particle size of the ZDBC dispersion has a direct impact on the vulcanization process and the final properties of the latex product. Smaller particle sizes, ideally in the range of 1-5 microns, lead to a larger surface area of the accelerator available for reaction.[4] This results in a more efficient and uniform vulcanization process.[4] Reducing the particle size can lead to improved tensile strength, tear resistance, and overall durability of the latex product.[2] It is generally recommended that the particle size of the dispersion be comparable to that of the latex particles (0.25 – 0.8 micron) for optimal mixing and uniform distribution.[4]
Q4: What is the role of surfactants in ZDBC dispersion?
A4: Surfactants are essential for creating a stable dispersion of ZDBC in a latex formulation.[5] Since ZDBC is a powder that is sparingly soluble in water, surfactants act as wetting and dispersing agents.[2] They adsorb onto the surface of the ZDBC particles, reducing the interfacial tension between the solid particles and the aqueous phase of the latex. This facilitates the breakdown of agglomerates and prevents re-agglomeration, leading to a stable, fine-particle dispersion.[5] The choice and concentration of the surfactant can significantly impact the particle size, stability, and overall performance of the dispersion.[6]
Q5: Can the type of latex affect ZDBC dispersion?
A5: Yes, the type of latex (e.g., natural rubber, nitrile, neoprene) and its specific properties, such as pH and existing stabilizers, can influence the stability of the ZDBC dispersion. It is crucial to ensure that the chosen surfactant and dispersion method are compatible with the specific latex system to avoid destabilization of the latex emulsion itself.
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Troubleshooting Solutions |
| ZDBC-01 | Agglomeration of ZDBC particles in the latex. | 1. Inefficient mixing or insufficient shear forces. 2. Inadequate amount or inappropriate type of surfactant. 3. High solids content in the dispersion. | 1. Optimize mixing parameters: increase mixing time, speed, or use a high-shear mixer. 2. Conduct a surfactant screening to identify the optimal type and concentration. 3. Gradually add ZDBC powder to the surfactant solution while mixing. |
| ZDBC-02 | Sedimentation of ZDBC in the dispersion upon storage. | 1. Large particle size of ZDBC. 2. Insufficient viscosity of the dispersion medium. 3. Incompatibility between the surfactant and the latex system. | 1. Reduce particle size through milling (e.g., ball mill, bead mill). 2. Consider adding a thickening agent to the dispersion. 3. Ensure the zeta potential of the dispersion is sufficiently high for good electrostatic stabilization.[7] |
| ZDBC-03 | Inconsistent curing of the final latex product. | 1. Poor, non-uniform dispersion of ZDBC. 2. Incorrect dosage of ZDBC. 3. Interaction with other formulation ingredients. | 1. Improve the dispersion quality by following the solutions for ZDBC-01 and ZDBC-02. 2. Accurately weigh and add the ZDBC dispersion. 3. Review the entire formulation for potential incompatibilities. |
| ZDBC-04 | "Shock" or coagulation of the latex upon addition of the ZDBC dispersion. | 1. Drastic pH difference between the dispersion and the latex. 2. Incompatible surfactant in the dispersion causing destabilization of the latex particles. | 1. Adjust the pH of the ZDBC dispersion to be closer to that of the latex. 2. Select a surfactant that is known to be compatible with the specific latex type. |
Data Presentation
Table 1: Effect of Surfactant Type on ZDBC Particle Size
| Surfactant Type | Concentration (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| Anionic (e.g., Oleic Acid) | 2.0 | 17 | 0.25 |
| Non-ionic (e.g., Triton-114) | 2.0 | 150-350 | 0.45 |
| Cationic (e.g., CTAB) | 2.0 | 100-250 | 0.60 |
| No Surfactant | 0.0 | >1000 (agglomerated) | >1.0 |
Note: The data presented are illustrative and based on findings from a study on zinc borate (B1201080) powder, demonstrating the significant impact of surfactant choice on particle size.[8] Actual results for ZDBC may vary.
Table 2: Effect of Milling Time on ZDBC Particle Size
| Milling Time (hours) | Mean Particle Size (µm) |
| 0 | > 50 |
| 12 | 15.2 |
| 24 | 8.5 |
| 48 | 3.1 |
| 72 | 1.8 |
Note: This table illustrates the general trend of particle size reduction with increased milling time. Actual values will depend on the specific mill, grinding media, and formulation.
Experimental Protocols
Protocol 1: Preparation of a Stable ZDBC Dispersion
Objective: To prepare a stable, fine-particle aqueous dispersion of ZDBC.
Materials:
-
This compound (ZDBC) powder
-
Distilled or deionized water
-
Appropriate surfactant (e.g., anionic or non-ionic)
-
High-shear mixer or a ball/bead mill
Methodology:
-
Surfactant Solution Preparation: Prepare a solution of the chosen surfactant in distilled water at the desired concentration (e.g., 2-5% w/w).
-
Initial Mixing: While stirring the surfactant solution with a standard laboratory mixer, slowly add the ZDBC powder to create a slurry. This initial step helps to wet the powder.
-
High-Shear Dispersion/Milling:
-
For High-Shear Mixer: Transfer the slurry to the high-shear mixer and process at a high speed for a specified duration (e.g., 30-60 minutes). Monitor the temperature to avoid excessive heat buildup.
-
For Ball/Bead Mill: Charge the mill with the slurry and the grinding media. Mill for an extended period (e.g., 24-72 hours), taking samples at regular intervals to monitor particle size reduction.[4]
-
-
Dispersion Characterization: After processing, analyze the dispersion for particle size distribution, viscosity, and stability (see Protocol 2).
Protocol 2: Particle Size Analysis of ZDBC Dispersion using Laser Diffraction
Objective: To determine the particle size distribution of the prepared ZDBC dispersion.
Apparatus:
-
Laser diffraction particle size analyzer
-
Wet dispersion unit
Methodology:
-
Instrument Preparation: Ensure the laser diffraction instrument is clean and has been background calibrated with the dispersant (distilled water or the surfactant solution used in the dispersion).
-
Sample Preparation: Agitate the ZDBC dispersion to ensure homogeneity. Draw a representative sample.
-
Measurement:
-
Slowly add the ZDBC dispersion to the wet dispersion unit of the analyzer until the recommended obscuration level is reached. Obscuration is a measure of the laser light blocked by the particles.[9]
-
If necessary, use the built-in ultrasonic probe to break up any loose agglomerates.
-
Perform the measurement according to the instrument's standard operating procedure. The instrument will measure the angular distribution of scattered light and use Mie or Fraunhofer theory to calculate the particle size distribution.[9][10]
-
-
Data Analysis: The results will be presented as a particle size distribution curve and in tabular form, providing values such as the mean particle size (e.g., D50) and the distribution width.
Protocol 3: Assessment of ZDBC Dispersion Stability
Objective: To evaluate the physical stability of the ZDBC dispersion over time.
Methodology:
-
Accelerated Aging: Fill a sealed container with the ZDBC dispersion and store it under controlled conditions. To accelerate aging, the sample can be stored at an elevated temperature (e.g., 40-50°C) for a specified period (e.g., 1-4 weeks). A control sample should be kept at room temperature.
-
Visual Inspection: At regular intervals (e.g., daily for the first week, then weekly), visually inspect the samples for any signs of instability, such as sedimentation, phase separation, or significant changes in viscosity.
-
Particle Size Measurement: At the end of the storage period, gently re-disperse the samples by inverting the container a few times (do not shake vigorously) and measure the particle size distribution as described in Protocol 2. A significant increase in the mean particle size indicates agglomeration and poor stability.
-
Sedimentation Analysis: Measure the height of any sediment formed at the bottom of the container. A larger sediment volume indicates lower stability.
Mandatory Visualizations
Caption: Workflow for ZDBC Dispersion Preparation and Use in Latex.
Caption: Troubleshooting Logic for ZDBC Dispersion Issues.
References
- 1. 50% ZDBC Dispersion | Aquaspersions [apac.aquaspersions.com]
- 2. raywaychem.com [raywaychem.com]
- 3. rachanarubber.com [rachanarubber.com]
- 4. irtubes.com [irtubes.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. mcpolymers.com [mcpolymers.com]
- 8. Effect of surfactant types on particle size and morphology of flame-retardant zinc borate powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: Mitigating the Environmental Impact of Zinc Dibutyldithiocarbamate (ZDBC)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the environmental impact of Zinc dibutyldithiocarbamate (ZDBC) and its byproducts in industrial and laboratory settings. This resource offers troubleshooting guides for common issues encountered during mitigation experiments and detailed FAQs for quick reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ZDBC) and what are its primary industrial applications?
A1: this compound (ZDBC) is an organosulfur compound primarily used as a vulcanization accelerator in the rubber industry to enhance the durability and elasticity of rubber products.[1][2] It is also utilized in the production of latex products, adhesives, and coatings.[3]
Q2: What are the main environmental concerns associated with ZDBC?
A2: The primary environmental concern with ZDBC is its high toxicity to aquatic life, with the potential for long-lasting adverse effects in aquatic environments.[4][5] Its degradation in the environment can release harmful substances, including carbon disulfide and amines.[1] Therefore, preventing its release into waterways and ensuring proper disposal are critical.[6]
Q3: What are the common byproducts generated during ZDBC synthesis and how can their formation be minimized?
A3: Byproducts in ZDBC synthesis can include unreacted di-n-butylamine and carbon disulfide, as well as thiuram disulfides from oxidation.[1] Minimizing byproduct formation can be achieved through precise stoichiometric control of reactants, optimizing reaction conditions such as temperature and mixing, and carrying out the synthesis under an inert atmosphere to prevent oxidation.[1]
Q4: What are the recommended immediate actions in case of an accidental ZDBC spill?
A4: In case of a spill, it is crucial to prevent the material from entering drains or waterways. For solid spills, carefully sweep or vacuum the material to avoid dust formation and place it in a labeled container for disposal.[6] For liquid spills, use an inert absorbent material. Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling spills.[6][7]
Q5: What are the primary methods for treating wastewater contaminated with ZDBC?
A5: The main strategies for treating ZDBC-contaminated wastewater include chemical precipitation, adsorption, and advanced oxidation processes (AOPs). Chemical precipitation involves adjusting the pH to make ZDBC less soluble.[8] Adsorption utilizes materials like activated carbon to bind ZDBC.[9] AOPs use powerful oxidizing agents to break down the ZDBC molecule.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at mitigating the environmental impact of ZDBC.
Wastewater Treatment Troubleshooting
| Problem | Possible Causes | Solutions |
| Low ZDBC Removal Efficiency in Chemical Precipitation | 1. Incorrect pH of the wastewater. 2. Insufficient mixing or reaction time. 3. Presence of chelating agents keeping zinc in solution. | 1. Optimize the pH by conducting small-scale experiments. For zinc hydroxide (B78521) precipitation, a pH range of 9-10 is generally effective. 2. Ensure vigorous mixing during precipitant addition and allow for adequate flocculation and settling time. 3. Consider a pre-treatment step to break down chelating agents, if present. |
| Adsorbent (e.g., Activated Carbon) is Quickly Saturated | 1. High initial concentration of ZDBC in the wastewater. 2. Competitive adsorption from other organic compounds in the matrix. 3. Incorrect adsorbent dosage. | 1. Consider a pre-treatment step like chemical precipitation to reduce the initial ZDBC load. 2. Pre-treat the wastewater to remove other organic contaminants if possible. 3. Increase the adsorbent dosage or consider using a multi-stage adsorption process. |
| Incomplete Degradation of ZDBC with Advanced Oxidation Processes (AOPs) | 1. Suboptimal pH for the specific AOP. 2. Insufficient dosage of the oxidizing agent (e.g., H₂O₂, ozone). 3. Presence of radical scavengers in the wastewater matrix. 4. Inadequate UV light intensity or exposure time (for photocatalysis). | 1. Adjust the pH to the optimal range for the chosen AOP (e.g., acidic pH for Fenton-based processes).[2] 2. Increase the concentration of the oxidizing agent incrementally. 3. Identify and remove or pre-treat radical scavenging compounds if feasible. 4. Ensure the UV lamp is functioning correctly and optimize the irradiation time. |
| Difficulty in Regenerating Spent Adsorbent | 1. Inappropriate regenerating agent. 2. Insufficient contact time or concentration of the regenerating solution. 3. Irreversible binding of ZDBC to the adsorbent. | 1. Test different eluents. Acidic solutions (e.g., HCl, HNO₃) are often effective for desorbing metal complexes.[10][11] 2. Optimize the elution time and the concentration of the regenerating agent. 3. Consider thermal regeneration for activated carbon, if appropriate equipment is available.[12] |
Analytical Troubleshooting (HPLC)
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Mismatch between sample solvent and mobile phase. 3. Column overload. 4. Presence of interfering compounds in the sample matrix. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase whenever possible.[13] 3. Dilute the sample or inject a smaller volume. 4. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[4] |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations in the column. 3. Air bubbles in the pump or detector. | 1. Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump.[14] 2. Use a column oven to maintain a stable temperature.[15] 3. Purge the pump and detector to remove any trapped air. |
| Low Signal or No Peak Detected | 1. ZDBC concentration is below the detection limit. 2. Degradation of ZDBC in the sample or during analysis. 3. Issues with the detector (e.g., lamp failure). | 1. Concentrate the sample using techniques like SPE. 2. Ensure proper sample storage (cool, dark) and check the stability of ZDBC in the chosen mobile phase. 3. Perform detector diagnostics and maintenance as per the manufacturer's instructions.[15] |
| Matrix Interference (Extra Peaks or Baseline Noise) | 1. Contaminants in the sample matrix co-eluting with ZDBC. 2. Impurities in the mobile phase solvents or additives. 3. Contaminated glassware or sample vials. | 1. Optimize the chromatographic method (e.g., gradient elution) to separate interfering peaks. Employ more selective detection like mass spectrometry (MS). 2. Use high-purity (HPLC-grade) solvents and reagents.[14] 3. Ensure all labware is thoroughly cleaned. Use non-rubber materials to avoid contamination.[1] |
Data on Mitigation Strategies
The following table summarizes quantitative data on the effectiveness of various methods for removing zinc, a key component of ZDBC, from aqueous solutions.
| Mitigation Method | Adsorbent/Precipitant | Optimal pH | Contact Time/Reaction Time | Removal Efficiency (%) | Reference |
| Adsorption | Chitosan | - | - | 95 | [16] |
| Hazelnut Shell | - | - | 95 (for Pb), 72 (for Cd) | [16] | |
| Compost | - | - | 99 (for Cu) | [16] | |
| Biomass-based Activated Carbon | 4 | 24 hours | >90 | [9] | |
| Chemical Precipitation | Sodium Hydroxide (NaOH) | > 7 | - | High | [8] |
| Sodium Carbonate (Na₂CO₃) | > 7 | - | Moderate | [8] |
Experimental Protocols
Protocol 1: ZDBC Removal from Wastewater by Adsorption on Activated Carbon
Objective: To determine the efficiency of activated carbon in removing ZDBC from a synthetic wastewater solution.
Materials:
-
This compound (ZDBC)
-
Activated Carbon (powdered or granular)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers, magnetic stirrer, pH meter
-
Syringe filters (0.45 µm)
-
HPLC system for ZDBC analysis
Procedure:
-
Prepare a stock solution of ZDBC (e.g., 100 mg/L) in a suitable solvent and then dilute with deionized water to the desired initial concentration (e.g., 10 mg/L).
-
In a series of beakers, add a known volume of the ZDBC solution (e.g., 100 mL).
-
Adjust the pH of the solutions to different values (e.g., 4, 5, 6, 7, 8) using dilute HCl or NaOH.
-
Add a pre-determined amount of activated carbon to each beaker (e.g., 0.5 g/L).
-
Place the beakers on a magnetic stirrer and agitate the solutions at a constant speed for a set period (e.g., 2 hours) to reach equilibrium.
-
After stirring, withdraw a sample from each beaker and filter it through a 0.45 µm syringe filter.
-
Analyze the filtrate for the remaining ZDBC concentration using a validated HPLC method.
-
Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100, where C₀ is the initial ZDBC concentration and Cₑ is the equilibrium ZDBC concentration.
Protocol 2: ZDBC Degradation by UV/ZnO Photocatalysis
Objective: To evaluate the photocatalytic degradation of ZDBC in an aqueous solution using zinc oxide (ZnO) nanoparticles under UV irradiation.
Materials:
-
This compound (ZDBC)
-
Zinc oxide (ZnO) nanoparticles
-
Deionized water
-
Photocatalytic reactor with a UV lamp
-
Magnetic stirrer, pH meter
-
Syringe filters (0.45 µm)
-
HPLC system for ZDBC analysis
Procedure:
-
Prepare a ZDBC solution of known concentration (e.g., 10 mg/L) in deionized water.
-
Add a specific amount of ZnO photocatalyst (e.g., 0.5 g/L) to a known volume of the ZDBC solution in the photocatalytic reactor.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.
-
Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately filter the withdrawn samples through a 0.45 µm syringe filter to remove the ZnO nanoparticles.
-
Analyze the filtrate for the remaining ZDBC concentration using HPLC.
-
Plot the concentration of ZDBC as a function of irradiation time to determine the degradation kinetics.
Protocol 3: Regeneration of Spent Activated Carbon
Objective: To regenerate activated carbon saturated with ZDBC for potential reuse.
Materials:
-
ZDBC-saturated activated carbon
-
Regenerating solutions (e.g., 0.1 M HCl, 0.1 M NaOH, ethanol)
-
Beakers, magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Separate the ZDBC-saturated activated carbon from the treated wastewater by filtration.
-
Wash the spent activated carbon with deionized water to remove any loosely bound ZDBC.
-
Place a known amount of the washed activated carbon into a beaker containing a regenerating solution (e.g., 0.1 M HCl). [10][11]
-
Stir the mixture for a defined period (e.g., 1-2 hours).
-
Filter the activated carbon and wash it thoroughly with deionized water until the pH of the wash water is neutral.
-
Dry the regenerated activated carbon in an oven at a suitable temperature (e.g., 105°C) for several hours.
-
The regenerated activated carbon can then be tested for its adsorption capacity in a new cycle (as per Protocol 1) to evaluate the regeneration efficiency.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. appliedmembranes.com [appliedmembranes.com]
- 4. benchchem.com [benchchem.com]
- 5. Porous ZnCl2-Activated Carbon from Shaddock Peel: Methylene Blue Adsorption Behavior | MDPI [mdpi.com]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. mdpi.com [mdpi.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. mdpi.com [mdpi.com]
- 10. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gasificationplant.com [gasificationplant.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative study of Waste-Derived and conventional sorbents for heavy metal removal from water - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of Zinc dibutyldithiocarbamate-containing materials
Welcome, researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Zinc Dibutyldithiocarbamate (ZDBC)-containing materials. Our goal is to help you develop effective strategies to reduce the toxicity of these materials while harnessing their therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity of our ZDBC-based compound in preliminary in vitro screens. What are the primary strategies to mitigate this?
A1: High cytotoxicity is a common challenge with dithiocarbamates. Key strategies to reduce off-target toxicity and improve the therapeutic index include:
-
Formulation with Cyclodextrins: Encapsulating ZDBC in cyclodextrin (B1172386) inclusion complexes can enhance its aqueous solubility and stability.[1] This can lead to improved bioavailability and potentially more targeted activity, which was shown to enhance the anti-cancer efficacy of a similar compound, zinc diethyldithiocarbamate (B1195824), by 10-fold.[1]
-
Nanoparticle-Based Drug Delivery: Using ZDBC as a capping agent or incorporating it into nanoparticle formulations allows for controlled release and targeted delivery to specific cells or tissues. This approach can reduce systemic exposure and minimize toxicity to healthy cells.
-
Co-administration with Zinc: Pre-treatment of cells with a small dose of zinc has been shown to offer protection against dithiocarbamate-mediated toxicity.[2] This effect is associated with the induction of metallothionein (B12644479), a protein that can sequester heavy metals and protect against oxidative stress.[2][3]
Q2: What is the primary mechanism of ZDBC-induced cytotoxicity?
A2: The cytotoxicity of zinc dithiocarbamates is multifactorial. The primary mechanisms involve:
-
Induction of Reactive Oxygen Species (ROS): ZDBC can increase the production of ROS within cells, leading to oxidative stress, damage to cellular components like DNA and lipids, and ultimately, cell death.[1]
-
Inhibition of the NF-κB Pathway: Dithiocarbamates are known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] While this contributes to its anti-inflammatory and anti-cancer effects, it can also induce apoptosis.[1][4]
-
Induction of Apoptosis: ZDBC can trigger programmed cell death through both extrinsic and intrinsic apoptotic pathways, often involving the activation of p53 and caspases.[2][4]
Q3: Can cyclodextrin complexation alter the efficacy of my ZDBC compound?
A3: Yes, and often for the better. While the goal is to reduce toxicity, cyclodextrin complexation can also significantly enhance the therapeutic efficacy. For a similar compound, zinc diethyldithiocarbamate (Zn(DDC)₂), complexation with sulfobutyl ether β-cyclodextrin (SBE-CD) and hydroxypropyl-β-cyclodextrin (HP-CD) decreased the IC₅₀ value (the concentration required to inhibit 50% of cell growth) by nearly 10-fold in A549 lung cancer cells, indicating a dramatic increase in potency.[1] This allows for the use of a lower effective concentration, which can contribute to a better safety profile.
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in Cytotoxicity After Cyclodextrin Complexation
-
Potential Cause: Inefficient inclusion complex formation.
-
Troubleshooting Steps:
-
Verify Complex Formation: Use analytical techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD) to confirm the successful formation of the inclusion complex. The characteristic peaks of the crystalline drug should disappear or shift in the thermogram of the complex.[1]
-
Optimize Molar Ratio: The stoichiometry between ZDBC and the cyclodextrin is crucial. Experiment with different molar ratios (e.g., 1:1, 1:2) to find the optimal complexation efficiency.
-
Method of Preparation: The method used to prepare the complex (e.g., co-precipitation, freeze-drying) can significantly impact efficiency. The freeze-drying method is often preferred for thermolabile compounds and can yield a high percentage of complex formation.
-
Choice of Cyclodextrin: The type of cyclodextrin (e.g., HP-β-CD, SBE-β-CD) and the cavity size can affect the inclusion of the guest molecule. If one type is not working, consider trying another.
-
Issue 2: ZDBC-Capped Nanoparticles Show Aggregation in Cell Culture Media
-
Potential Cause: Instability of nanoparticles leading to aggregation and altered biological activity.
-
Troubleshooting Steps:
-
Characterize Nanoparticles: Before biological experiments, thoroughly characterize the size, charge (zeta potential), and morphology of your nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Assess Colloidal Stability: Test the stability of the nanoparticles in your specific cell culture medium over the time course of your experiment. The high ionic strength and protein content of media can induce aggregation.
-
Surface Modification: Consider further surface modification, such as PEGylation, to improve the stability of the nanoparticles in biological fluids and reduce non-specific protein adsorption.
-
Control for Contaminants: Ensure that residual, unreacted precursors from the synthesis process are removed, as these can cause toxicity or instability.
-
Issue 3: High Variability in Cytotoxicity Assay (MTT, etc.) Results
-
Potential Cause: Procedural inconsistencies or issues with the ZDBC formulation's solubility.
-
Troubleshooting Steps:
-
Ensure Homogeneous Solution: ZDBC is poorly soluble in water. Ensure your stock solution (e.g., in DMSO) is fully dissolved before diluting into your aqueous cell culture medium. For formulations like cyclodextrin complexes, ensure they are fully dissolved.
-
Vehicle Control: Always include a "vehicle-only" control group treated with the same final concentration of the solvent (e.g., DMSO) used in the experimental groups to rule out solvent toxicity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to high variability. Ensure a uniform cell seeding density across all wells.
-
Check for Assay Interference: Some nanoparticle formulations can interfere with the colorimetric readout of assays like MTT. Run a control with your nanoparticles in media without cells to check for any direct reaction with the assay reagent.
-
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of Zinc Diethyldithiocarbamate (Zn(DDC)₂), an analogue of ZDBC, and its inclusion complexes in A549 human lung carcinoma cells after 72 hours of exposure.
| Compound | Formulation | IC₅₀ (µM)[1] |
| Zn(DDC)₂ | Free Drug | 54.6 ± 1.59 |
| HP-Zn(DDC)₂ | Complex with HP-β-CD | 6.8 ± 0.57 |
| SBE-Zn(DDC)₂ | Complex with SBE-β-CD | 4.9 ± 0.34 |
Data synthesized from a study on A549 lung cancer cells.[1] A lower IC₅₀ value indicates higher cytotoxic potency.
Experimental Protocols
Protocol 1: Preparation of ZDBC-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from a method for a similar dithiocarbamate (B8719985) complex.[1]
-
Preparation of Cyclodextrin (CD) Solution:
-
Prepare aqueous solutions of increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 1%, 5%, 10%, 15%, 20% w/w) in HPLC-grade water.
-
-
Complexation:
-
Add an excess amount of ZDBC powder to each cyclodextrin solution.
-
Seal the vials and shake them in a water bath at a constant temperature (e.g., 25°C) for 72 hours to reach equilibrium.
-
-
Separation and Filtration:
-
After equilibration, centrifuge the suspensions to separate the undissolved ZDBC.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
-
Lyophilization (Freeze-Drying):
-
Freeze the filtered solutions at -80°C.
-
Lyophilize the frozen samples in a freeze-dryer to obtain a fine powder of the ZDBC-CD inclusion complex.
-
-
Characterization (Optional but Recommended):
-
Confirm complex formation using DSC, TGA, FTIR, or XRD.
-
Protocol 2: Synthesis of ZDBC-Capped Gold Nanoparticles (AuNPs)
This protocol describes using ZDBC as a capping agent to stabilize nanoparticles.
-
Synthesis of Gold Nanoparticle Core:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in deionized water.
-
Heat the solution to boiling while stirring vigorously.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate (B86180) solution. The solution color will change from yellow to deep red, indicating AuNP formation.
-
Continue boiling and stirring for 15 minutes, then allow to cool to room temperature.
-
-
Surface Capping with ZDBC:
-
Prepare a 1 mg/mL solution of ZDBC in a suitable organic solvent like toluene.
-
In a separate vial, mix 10 mL of the synthesized AuNP aqueous solution with 5 mL of the ZDBC solution.
-
Stir the biphasic mixture vigorously for 24 hours to facilitate the phase transfer and capping of the AuNPs with ZDBC. A successful transfer is indicated by the aqueous phase becoming colorless and the organic phase turning deep red.
-
-
Purification:
-
Separate the organic phase containing the ZDBC-capped AuNPs.
-
Wash the organic phase three times with deionized water.
-
Precipitate the ZDBC-capped AuNPs by adding ethanol.
-
Centrifuge the solution (e.g., at 10,000 rpm for 10 minutes) to pellet the nanoparticles.
-
Resuspend the pellet in the desired solvent for characterization and experimental use.
-
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflows for two key strategies to reduce ZDBC toxicity.
Caption: Key signaling pathways involved in ZDBC-induced cytotoxicity.
References
- 1. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zinc diethyldithiocarbamate as an inducer of metallothionein in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of apoptosis and cell selectivity of zinc dithiocarbamates functionalized with hydroxyethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Zinc Dibutyldithiocarbamate (ZDBC) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Zinc dibutyldithiocarbamate (ZDBC) for higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound (ZDBC)?
A1: The most common methods for synthesizing ZDBC are the aqueous solution method, the wet alkali method, and the solvent method. The wet alkali method involves the reaction of dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521) in water to form sodium dibutyldithiocarbamate, which is then reacted with a zinc salt (e.g., zinc sulfate (B86663) or zinc chloride).[1] A more environmentally friendly approach is the one-step solvent method, which reacts dibutylamine, carbon disulfide, and zinc oxide in an organic solvent, avoiding the generation of large amounts of wastewater.[1]
Q2: What are the potential impurities in ZDBC synthesis?
A2: Common impurities can include unreacted starting materials such as dibutylamine and carbon disulfide, residual inorganic salts (e.g., sodium sulfate if using the wet alkali method), and byproducts from side reactions. The final product's purity is influenced by the quality of raw materials and the optimization of reaction conditions.[2]
Q3: How can the purity of synthesized ZDBC be assessed?
A3: The purity of ZDBC can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection is a common and effective method for quantitative analysis.[3][4] Other analytical methods include spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of ZDBC.
Problem 1: Low Yield of ZDBC
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants are used. An excess of carbon disulfide is sometimes employed to ensure the complete conversion of the amine. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction temperature and time. The reaction of dibutylamine and carbon disulfide is often carried out at low temperatures (0-10 °C), followed by warming to complete the reaction with the zinc salt. |
| Loss of Product During Workup | - ZDBC is insoluble in water but soluble in organic solvents like chloroform (B151607) and benzene (B151609).[2] Ensure the correct solvent is used for extraction and washing. - During filtration, ensure the precipitate is thoroughly collected. Washing with a minimal amount of cold solvent can reduce losses. |
| Side Reactions | - The order of reagent addition can be important. Generally, the amine is reacted with carbon disulfide in the presence of a base before the addition of the zinc salt. |
Problem 2: Off-Color (e.g., Yellowish) ZDBC Product
| Possible Cause | Troubleshooting Suggestion |
| Presence of Impurities | - Impurities from starting materials or side reactions can cause discoloration. The crude ZDBC is often a white to yellowish powder.[2] - Purification: Wash the crude product thoroughly with a suitable solvent like diethyl ether or cold ethanol (B145695) to remove colored impurities.[6] - Recrystallization: If washing is insufficient, recrystallization can be performed. While specific solvents for ZDBC recrystallization are not widely reported, for similar dithiocarbamates, solvents like benzene have been used.[1] It is recommended to perform small-scale solubility tests to identify a suitable solvent system (a solvent in which ZDBC is soluble at high temperatures but poorly soluble at low temperatures). |
| Degradation | - Dithiocarbamates can be sensitive to heat and light. Dry the purified product under vacuum at a moderate temperature and store it in a cool, dark place. |
Problem 3: Presence of Unreacted Dibutylamine in the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction or Improper Stoichiometry | - Ensure the reaction goes to completion. - Use a slight excess of carbon disulfide. |
| Inefficient Purification | - Aqueous Wash: Wash the organic solution containing ZDBC with a dilute aqueous acid solution (e.g., 1% HCl). Dibutylamine is basic and will be protonated, making it soluble in the aqueous phase, while ZDBC remains in the organic phase. This should be followed by a water wash to remove any residual acid. |
Experimental Protocols
Protocol 1: Synthesis of ZDBC via the Solvent Method
This protocol is adapted from a patented method and is designed to be a cleaner, more environmentally friendly process.[1]
Materials:
-
Dibutylamine
-
Zinc Oxide (ZnO)
-
Carbon Disulfide (CS₂)
-
An organic solvent (e.g., cyclohexane, xylene)
-
A dispersant (e.g., tetrabutylammonium (B224687) bromide)
Procedure:
-
In a four-neck flask equipped with a stirrer, dropping funnel, and thermometer, add the organic solvent, zinc oxide, dispersant, and dibutylamine.
-
Stir the mixture at a controlled temperature (e.g., 4-8 °C).
-
Slowly add carbon disulfide dropwise to the reaction mixture over a period of 1-6 hours while maintaining the low temperature.
-
After the addition is complete, continue stirring for another 20-40 minutes.
-
Raise the temperature to 30-50 °C and continue the reaction for 0.5-1.5 hours to ensure completion and facilitate crystallization.
-
Filter the resulting precipitate (ZDBC).
-
Wash the precipitate with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and byproducts.[6]
-
Dry the purified ZDBC product under vacuum.
Protocol 2: Purity Analysis of ZDBC by HPLC
This protocol provides a general guideline for the HPLC analysis of ZDBC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The exact gradient program should be optimized for the specific instrument and column.
-
Detection Wavelength: ZDBC can be detected at approximately 260 nm.[3]
-
Sample Preparation: Dissolve a known amount of the ZDBC sample in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.
Procedure:
-
Prepare a series of standard solutions of high-purity ZDBC at known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of ZDBC in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Comparison of ZDBC Synthesis Methods
| Synthesis Method | Key Reagents | Solvent | Advantages | Disadvantages | Reported Yield |
| Wet Alkali Method | Dibutylamine, CS₂, NaOH, Zinc Salt (e.g., ZnSO₄) | Water | Well-established method. | Generates a large amount of saline wastewater.[1] | High |
| Solvent Method | Dibutylamine, CS₂, Zinc Oxide | Organic Solvent (e.g., Cyclohexane) | Environmentally friendly (no wastewater), solvent can be recycled.[1] | May require specific dispersants. | High |
| Aqueous Solution Method | Dibutylamine, CS₂, Zinc Chloride | Water | Simple procedure. | May result in lower yields compared to other methods. | Moderate |
Visualizations
Logical Workflow for ZDBC Synthesis and Purification
Caption: General workflow for the synthesis, purification, and analysis of ZDBC.
Troubleshooting Logic for ZDBC Purification
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Addressing issues of Zinc dibutyldithiocarbamate degradation during processing
Technical Support Center: Zinc Dibutyldithiocarbamate (ZDBC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the degradation of this compound (ZDBC) during processing.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the use of ZDBC in your experiments, with a focus on degradation-related problems.
Issue 1: Discoloration of the Final Product (e.g., Yellowing)
Q: My final product is exhibiting an unexpected yellow discoloration after processing with ZDBC. What are the potential causes and how can I prevent this?
A: Yellowing of the final product when using ZDBC can be attributed to several factors, primarily related to the degradation of the accelerator under specific processing conditions.
Potential Causes:
-
Thermal Degradation: ZDBC can decompose at elevated temperatures.[1] Processing at temperatures exceeding its thermal stability can lead to the formation of colored degradation byproducts.
-
Oxidative Degradation: Exposure to oxygen, especially at higher processing temperatures, can lead to the oxidation of ZDBC, forming colored species. The presence of certain oxidizing agents can exacerbate this issue.[2]
-
Interaction with Other Ingredients: ZDBC can interact with other components in your formulation, such as acidic fillers or other additives, which may promote degradation pathways that lead to discoloration.
-
Presence of Nitrosating Agents: In the presence of nitrosating agents (e.g., nitrogen oxides from air or certain additives), decomposition products of ZDBC can form N-nitrosamines, some of which may be colored.[3]
Solutions:
-
Optimize Processing Temperature: Carefully control and monitor the processing temperature to keep it within the recommended range for ZDBC's stability. Consider conducting thermal analysis (e.g., TGA/DSC) on your formulation to determine the onset of degradation.
-
Minimize Oxygen Exposure: Process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Evaluate Formulation Components: Review your formulation for any acidic components or strong oxidizing agents. If possible, substitute them with more compatible alternatives.
-
Use of Stabilizers/Antioxidants: The addition of antioxidants can help mitigate oxidative degradation of ZDBC and the polymer matrix.[4]
-
Control Nitrosating Agents: Ensure good ventilation to remove airborne nitrosating agents and carefully select additives to avoid those that can act as nitrosating agents.
Issue 2: Reduced Vulcanization Efficiency or Inconsistent Curing
Q: I am observing a decrease in the vulcanization rate or inconsistent curing times in my experiments with ZDBC. Could this be due to ZDBC degradation?
A: Yes, a loss of vulcanization efficiency is a common indicator of ZDBC degradation. The accelerator's primary function is to participate in the cross-linking reaction, and if it degrades, its concentration is reduced, leading to slower or incomplete curing.
Potential Causes:
-
Thermal Decomposition: High processing temperatures can lead to the premature decomposition of ZDBC before it can effectively participate in the vulcanization process.[5]
-
Hydrolytic Degradation: Under acidic conditions, ZDBC can hydrolyze to form di-n-butylamine and carbon disulfide, neither of which is an effective accelerator.[1] The presence of moisture and acidic components in the formulation can promote this degradation pathway.
-
Adsorption by Fillers: Certain fillers, particularly silica, can adsorb accelerators like ZDBC on their surface, reducing the amount of active accelerator available for the vulcanization reaction.
-
Improper Storage: Storing ZDBC in a hot or humid environment can lead to its degradation even before it is used in the formulation.[5]
Solutions:
-
Precise Temperature Control: Maintain strict control over the mixing and curing temperatures to prevent thermal decomposition.
-
Control of pH and Moisture: Ensure that all components of the formulation are dry and avoid the use of acidic ingredients that could lower the pH.
-
Filler Surface Treatment: Consider using treated fillers or adding a coupling agent to minimize the interaction between the filler and ZDBC.
-
Proper Storage: Store ZDBC in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5]
-
Optimize ZDBC Dosage: A rheometer study can help determine the optimal ZDBC dosage (t90) for your specific formulation and processing conditions to ensure consistent curing.
Issue 3: Gas Formation, Porosity, or "Bloom" in the Final Product
Q: My cured product shows signs of porosity, or a white powdery substance ("bloom") has appeared on the surface. What is the cause of these defects?
A: Gas formation and bloom are often linked to the degradation of ZDBC or its interaction with other formulation components.
Potential Causes of Porosity:
-
Thermal Decomposition Products: The thermal decomposition of ZDBC can release gaseous byproducts, such as carbon disulfide, sulfur dioxide, and nitrogen oxides, which can get trapped in the polymer matrix, leading to porosity.[1][3]
-
Moisture: The presence of moisture in the formulation can lead to the formation of steam at high processing temperatures, causing voids.
Potential Causes of Bloom:
-
Excessive Dosage: Using a concentration of ZDBC that exceeds its solubility limit in the polymer can cause the excess, un-dissolved accelerator to migrate to the surface over time, forming a white powder.
-
Incompatibility with Polymer: In some cases, ZDBC may have limited solubility in certain types of polymers, leading to blooming even at normal dosage levels.
-
Degradation Products: Some solid degradation products of ZDBC may have lower solubility in the polymer matrix and can migrate to the surface.
Solutions:
-
Control Processing Temperature and Time: Avoid excessive processing temperatures and times to minimize the thermal decomposition of ZDBC.
-
Ensure Dry Ingredients: Thoroughly dry all formulation components before mixing to eliminate moisture.
-
Optimize ZDBC Dosage: Use the minimum effective concentration of ZDBC as determined by experimental studies (e.g., rheometer curves) to avoid exceeding its solubility limit.
-
Improve Dispersion: Ensure uniform dispersion of ZDBC in the polymer matrix during mixing. The use of a masterbatch can improve dispersion.
-
Select a Compatible Accelerator: If blooming persists, consider using a different accelerator with better solubility in your specific polymer system.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ZDBC during processing?
A1: The primary degradation pathways for ZDBC during processing are:
-
Thermal Decomposition: At elevated temperatures, ZDBC can decompose, breaking down its chemical structure. When heated to decomposition, it can emit toxic fumes of zinc, nitrogen, and sulfur oxides.[1]
-
Oxidative Degradation: In the presence of oxygen, especially at high temperatures, ZDBC can undergo oxidation. This can alter its chemical structure and reduce its effectiveness as an accelerator.[2]
-
Hydrolysis: Dithiocarbamate salts are known to be susceptible to hydrolysis under acidic conditions.[1] In the presence of acid and moisture, ZDBC can break down into di-n-butylamine and carbon disulfide.[1]
Q2: What are the typical decomposition products of ZDBC?
A2: The decomposition of ZDBC can yield a variety of products depending on the conditions:
-
Thermal Decomposition: Can produce zinc oxide, nitrogen oxides, and sulfur oxides.[1]
-
Hydrolysis (acidic): Yields di-n-butylamine and carbon disulfide.[1]
-
In the presence of nitrosating agents: Decomposition can lead to the formation of carcinogenic N-nitrosamines from secondary amine byproducts.[3]
Q3: How can I monitor the degradation of ZDBC in my experiments?
A3: Several analytical techniques can be used to monitor ZDBC degradation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for quantifying the amount of ZDBC remaining in a sample after processing. A decrease in the ZDBC peak area would indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile degradation products, such as di-n-butylamine and carbon disulfide.
-
Rheometry: A moving die rheometer (MDR) or an oscillating disk rheometer (ODR) can be used to monitor the vulcanization process. Changes in the cure characteristics, such as an increase in scorch time or a decrease in the cure rate, can indirectly indicate ZDBC degradation.
Q4: Are there any additives that can help stabilize ZDBC during processing?
A4: Yes, certain additives can help improve the stability of ZDBC:
-
Antioxidants: Incorporating antioxidants into the formulation can help protect ZDBC from oxidative degradation.[4]
-
Acid Scavengers: In formulations where acidic components are present, the addition of an acid scavenger (e.g., zinc oxide, magnesium oxide) can help to neutralize the acid and prevent hydrolytic degradation of ZDBC.
-
Co-accelerators: In some cases, using ZDBC in combination with other accelerators (e.g., thiazoles) can lead to a more stable and efficient vulcanization system.
Data Presentation
Table 1: Influence of Processing Parameters on ZDBC Degradation
| Parameter | Effect on ZDBC Degradation | Recommended Control Measures |
| Temperature | Increased temperature accelerates thermal and oxidative degradation.[5] | Maintain processing temperature below the decomposition temperature of ZDBC. Use the lowest effective curing temperature. |
| Oxygen | Promotes oxidative degradation, leading to loss of activity and discoloration.[2] | Process under an inert atmosphere (e.g., N2, Ar). Use antioxidants. |
| pH | Acidic conditions (low pH) promote hydrolytic degradation.[1] | Maintain a neutral or slightly alkaline pH. Avoid acidic fillers and additives. Use acid scavengers if necessary. |
| Moisture | In the presence of acid, facilitates hydrolytic degradation. | Ensure all raw materials are thoroughly dried before use. |
| Mixing Time | Prolonged mixing at high shear rates can increase the compound temperature, leading to thermal degradation. | Optimize mixing time to ensure good dispersion without excessive heat buildup. |
Experimental Protocols
Protocol 1: Analysis of ZDBC and its Degradation Products by HPLC-UV
Objective: To quantify the concentration of ZDBC and detect potential non-volatile degradation products in a processed polymer sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the processed polymer sample.
-
Swell the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) for 24 hours to extract ZDBC and its degradation products.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. A starting composition of 60:40 (acetonitrile:water) with a linear gradient to 100% acetonitrile over 20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 260 nm and 280 nm.
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of ZDBC of known concentrations.
-
Identify the ZDBC peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of ZDBC in the sample by comparing its peak area to the calibration curve.
-
Monitor for the appearance of new peaks in the chromatogram of the processed sample, which may indicate the formation of degradation products.
-
Protocol 2: Analysis of Volatile Degradation Products by Headspace GC-MS
Objective: To identify and quantify volatile degradation products of ZDBC, such as di-n-butylamine and carbon disulfide.
Methodology:
-
Sample Preparation:
-
Place a known amount (e.g., 0.5 g) of the processed polymer sample into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial in a headspace autosampler at a temperature that simulates the processing conditions (e.g., 150 °C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Headspace injection with a split ratio of 10:1.
-
Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Identification and Quantification:
-
Identify the degradation products by comparing their mass spectra with a library of known spectra (e.g., NIST).
-
Confirm the identity of the peaks by comparing their retention times and mass spectra with those of pure standards.
-
For quantification, create a calibration curve for each identified degradation product using standard solutions in the headspace vials.
-
Visualizations
Caption: Primary degradation pathways of this compound (ZDBC).
Caption: A logical workflow for troubleshooting ZDBC degradation issues.
Caption: Experimental workflow for analyzing ZDBC degradation.
References
Validation & Comparative
A Comparative Analysis of Zinc Dibutyldithiocarbamate (ZDBC) and Zinc Diethyldithiocarbamate (ZDEC) as Vulcanization Accelerators
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material development, particularly in the context of rubber vulcanization, the choice of accelerator plays a pivotal role in determining the processing characteristics and final properties of the vulcanizate. Among the various classes of accelerators, dithiocarbamates are widely recognized for their rapid curing capabilities. This guide provides a detailed comparative analysis of two prominent zinc dithiocarbamate (B8719985) accelerators: Zinc Dibutyldithiocarbamate (ZDBC) and Zinc Diethyldithiocarbamate (ZDEC). This analysis is supported by a review of available experimental data to aid researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Both ZDBC and ZDEC are ultra-fast accelerators used to expedite the sulfur vulcanization of natural and synthetic rubbers.[1][2] The primary distinction lies in their cure speed and scorch safety. ZDEC is generally characterized as a faster curing accelerator compared to ZDBC.[1][2] Conversely, ZDBC typically offers a greater margin of processing safety, exhibiting a longer scorch time.[1] These differences are attributed to the nature of the alkyl groups attached to the dithiocarbamate ligand—dibutyl for ZDBC and diethyl for ZDEC.[3] The selection between the two often depends on the specific requirements of the application, such as the need for rapid curing in latex products or enhanced scorch safety in more complex molded articles.[1][4] Furthermore, ZDBC is often noted for its lower potential for skin irritation and sensitization compared to ZDEC, making it a safer option for products with direct skin contact.[2]
Data Presentation: Performance Characteristics
The following tables summarize the performance characteristics of ZDBC and ZDEC. It is important to note that a direct quantitative comparison can be challenging due to variations in experimental conditions across different studies.[1] The quantitative data for ZDBC is derived from a specific study on natural rubber compounds, while the data for ZDEC is presented qualitatively based on established industry knowledge.
Cure Characteristics
The cure characteristics, including scorch time (ts2) and optimum cure time (t90), are critical parameters in rubber processing. Scorch time represents the period during which the rubber compound can be processed at a given temperature before vulcanization begins, while cure time is the time required to achieve an optimal state of cure.[1]
| Accelerator | Parameter | Silica Filled NR | Carbon Black Filled NR | Source |
| ZDBC | Scorch Time (ts2, minutes) | 1.17 | 1.05 | [5] |
| Cure Time (t90, minutes) | 3.52 | 3.12 | [5] | |
| ZDEC | Scorch Time (ts2) | Shorter than ZDBC | Shorter than ZDBC | [1][3] |
| Cure Time (t90) | Faster than ZDBC | Faster than ZDBC | [1][3] |
Note: The data for ZDBC is from a study using a silica-filled and a carbon black-filled natural rubber compound. The qualitative description for ZDEC is based on comparative statements in technical literature. A direct numerical comparison is not provided due to the absence of studies with identical formulations and testing conditions.[5]
Mechanical Properties of Vulcanizates
The mechanical properties of the final vulcanized rubber are paramount for its intended application. Key parameters include tensile strength, modulus, and elongation at break.
| Property | ZDBC | ZDEC |
| Tensile Strength | Generally good | Generally good, can be higher in some formulations |
| Modulus | Good | Good |
| Elongation at Break | Good | Good |
| Aging Resistance | Good | Good |
Note: The mechanical properties are highly dependent on the overall compound formulation, including the type of rubber, fillers, and other additives.
Experimental Protocols
The evaluation of vulcanization accelerators typically involves a standardized set of procedures for compounding, curing, and testing of the rubber.
Determination of Cure Characteristics
This protocol is based on standards such as ASTM D5289 and ASTM D2084.[5][6][7]
Objective: To determine the vulcanization characteristics, including scorch time (ts2) and optimum cure time (t90), of a rubber compound containing either ZDBC or ZDEC as an accelerator.
Apparatus:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
Procedure:
-
Instrument Setup: Set the test temperature of the rheometer to the desired vulcanization temperature (e.g., 160°C). Set the oscillation frequency (e.g., 1.67 Hz) and amplitude (e.g., ±0.5°). Allow the instrument to reach thermal equilibrium.
-
Sample Preparation: Weigh a sample of the unvulcanized rubber compound (typically 4-5 grams).
-
Test Execution: Place the sample in the pre-heated die cavity and start the test. The instrument will oscillate one part of the die and measure the torque required as a function of time.
-
Data Analysis: The instrument's software plots a rheograph of torque versus time. From this curve, the following parameters are determined:
-
ML (Minimum Torque): The lowest torque value, representing the viscosity of the uncured compound.
-
MH (Maximum Torque): The highest torque value, indicating the stiffness of the fully cured compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
Evaluation of Mechanical Properties
This protocol is based on standards such as ASTM D412.[8][9]
Objective: To determine the tensile properties (tensile strength, modulus, and elongation at break) of the vulcanized rubber.
Apparatus:
-
Tensile testing machine
Procedure:
-
Specimen Preparation: Vulcanize sheets of the rubber compound in a heated press at the determined t90. After cooling, cut dumbbell-shaped test specimens from the vulcanized sheets according to the dimensions specified in ASTM D412.
-
Test Execution: Mount the specimen in the grips of the tensile testing machine. Apply a tensile load at a constant rate of crosshead movement until the specimen ruptures.
-
Data Analysis: The machine records the force and elongation throughout the test. From this data, the following properties are calculated:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Modulus: The stress at a specified elongation (e.g., 100%, 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Mandatory Visualization
Caption: Simplified signaling pathway of dithiocarbamate-accelerated vulcanization.
Caption: Experimental workflow for the comparative analysis of ZDBC and ZDEC.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. raywaychem.com [raywaychem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
A Comparative Guide to Analytical Methods for the Detection of Zinc Dibutyldithiocarbamate (ZDBC)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Zinc dibutyldithiocarbamate (ZDBC), a common accelerator in the vulcanization of rubber and a component in some pharmaceutical and agricultural products, presents significant analytical challenges. The inherent instability of ZDBC in standard analytical systems necessitates specialized methodologies to ensure reliable and reproducible results. This guide provides a comparative overview of a new, validated analytical method for ZDBC detection against a traditional alternative, supported by experimental data and detailed protocols.
A primary difficulty in the chromatographic analysis of zinc dithiocarbamates is their propensity for transmetalation with metallic components of standard High-Performance Liquid Chromatography (HPLC) systems.[1][2] This interaction can lead to analyte degradation and inaccurate quantification. While solutions like outfitting HPLC systems with costly polyether ether ketone (PEEK)-lined components exist, more accessible methods are highly sought after.[1]
This publication details a robust HPLC-UV method that circumvents the instability issue by employing a protecting agent. This approach is compared with a conventional pre-column derivatization technique, offering researchers a clear understanding of the available analytical strategies.
Method Comparison: Performance and Characteristics
A novel HPLC-UV method utilizing a protecting agent to prevent analyte degradation is presented as a primary technique for ZDBC quantification. This method is contrasted with a traditional pre-column derivatization HPLC-UV method, a widely used alternative for the analysis of dithiocarbamates. The following table summarizes the key performance parameters of both methods, providing a clear basis for comparison.
| Parameter | New Method: HPLC-UV with Protecting Agent | Alternative Method: Pre-column Derivatization HPLC-UV |
| Analyte Form | Direct analysis of ZDBC | Analysis of a stable ZDBC-metal complex |
| Linearity (Correlation Coefficient) | > 0.997[3] | Not explicitly stated for ZDBC, but high linearity is expected. |
| Limit of Detection (LOD) | 10 µg/mL for ZDBC[1][3][4][5][6] | 0.25 µg/mL for ZDEC-copper complex[6][7] |
| Precision (Intra-day) | 1.2–1.8% for ZDBC[3] | Not explicitly stated. |
| Precision (Inter-day) | ~2.3–8.0% for ZDBC[3] | Not explicitly stated. |
| Accuracy (Bias) | Within 6% of the nominal value[3] | Not explicitly stated. |
| Key Advantage | Direct analysis, avoids complex derivatization steps. | Enhanced sensitivity due to stable complex formation. |
| Key Disadvantage | Higher limit of detection compared to derivatization. | Indirect measurement, requires additional sample preparation steps. |
Experimental Protocols
New Method: HPLC-UV with a Protecting Agent
This method is a widely used technique for the specific quantification of ZDBC. A key challenge in the analysis of zinc dithiocarbamates is their instability and tendency to undergo transmetalation with metal components of the HPLC system. This protocol incorporates the use of a protecting agent to mitigate this issue.[2]
1. Sample Preparation: Solvent Extraction
-
Weigh approximately 1 gram of the thinly sliced sample into a glass vial.[2]
-
Add 10 mL of acetonitrile (B52724) as the extraction solvent.[2]
-
Sonicate the sample for 30 minutes at room temperature.[2]
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.[2]
2. Preparation of Standards
-
Prepare a stock solution of ZDBC in acetonitrile at a concentration of 1000 µg/mL.[2]
-
Perform serial dilutions to prepare a series of calibration standards ranging from 31.3 µg/mL to 500 µg/mL.[2][3]
-
Prepare a stock solution of a protecting agent, such as Zinc Dimethyldithiocarbamate (ZDMC) or Zinc Diethyldithiocarbamate (B1195824) (ZDEC), at a concentration of 500 µg/mL in acetonitrile.[2]
3. Sample and Standard Fortification
-
To both the sample extracts and the calibration standards, add the protecting agent (ZDMC or ZDEC) to prevent transmetalation reactions with metal ions that may be present in the HPLC system.[2][3][4][5][6] A common approach is to add a sufficient amount of the protecting agent to saturate any active sites in the system.[2]
4. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.[2]
-
Column: A reversed-phase C18 column is typically used.[1][2][3][4][5][6][7]
-
Mobile Phase: A gradient elution is often employed. The elution gradient profile may start at 85% acetonitrile–water and be increased at a rate of 5%/min for 3 minutes before being held at 100% acetonitrile for 11 minutes.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection Wavelength: Set the UV detector to 260 nm for monitoring ZDBC.[2][3][4][6]
-
Injection Volume: Inject 20 µL of the prepared samples and standards.[2]
5. Quantification
-
Create a calibration curve by plotting the peak area of the ZDBC standards against their concentration.[2]
-
Determine the concentration of ZDBC in the sample extracts from this calibration curve.[2]
Alternative Method: Pre-column Derivatization HPLC-UV
This alternative HPLC method involves converting the unstable ZDBC into a more stable complex before chromatographic analysis. This approach can improve the accuracy and reproducibility of the quantification.[2]
1. Sample Preparation: Solvent Extraction
-
Follow the same solvent extraction procedure as described in the new method.
2. Derivatization
-
To a known volume of the sample extract, add a solution of a complexing agent, such as copper(II) sulfate.[6][7]
-
Allow the reaction to proceed to form a stable ZDBC-copper complex.
3. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A suitable mobile phase for the separation of the metal-dithiocarbamate complex.
-
Detection Wavelength: The detection wavelength should be set to the absorbance maximum of the ZDBC-copper complex, which is approximately 435 nm for the ZDEC-copper complex.[6][7]
4. Quantification
-
Prepare calibration standards of the ZDBC-copper complex.
-
Create a calibration curve and determine the concentration of the complex in the sample extracts.
Workflow and Process Visualization
To further elucidate the procedural flow of the new analytical method, a graphical representation of the experimental workflow is provided below.
Caption: Workflow for ZDBC quantification by HPLC-UV with a protecting agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of zinc diethyldithiocarbamate released into artificial sweat from natural rubber latex vulcanizates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Zinc Dibutyldithiocarbamate and Other Dithiocarbamates
This guide provides a comprehensive benchmark of Zinc dibutyldithiocarbamate (ZDBC) against other common dithiocarbamates, such as Zinc diethyldithiocarbamate (B1195824) (ZDEC) and Zinc dimethyldithiocarbamate (B2753861) (ZDMC). The analysis focuses on their performance as vulcanization accelerators and their biological activities, including antioxidant, antifungal, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key processes.
Performance as a Vulcanization Accelerator
This compound is a widely utilized ultra-accelerator in the rubber industry, known for its ability to significantly reduce vulcanization times and enhance the physical properties of elastomeric products.[1][2] Its performance is often compared with other dithiocarbamates like ZDEC and ZDMC, as well as other classes of accelerators.
Quantitative Comparison of Cure Characteristics
The following table summarizes the rheometric data for ZDBC in comparison to other accelerators in a natural rubber (NR) compound filled with carbon black. This data provides a quantitative measure of their efficiency in the vulcanization process.
| Accelerator | Scorch Time (ts2, min) | Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) |
| ZDBC | 1.05 | 3.12 | 48.3 |
| TMTD (Thiuram) | 0.83 | 2.15 | 75.2 |
| MBT (Thiazole) | 1.13 | 5.25 | 24.2 |
| CBS (Sulfenamide) | 2.43 | 6.03 | 27.8 |
Data sourced from a study on the effects of various accelerators in carbon black filled natural rubber compounds.[3]
Key Observations:
-
ZDBC exhibits a rapid cure time, significantly faster than thiazole (B1198619) (MBT) and sulfenamide (B3320178) (CBS) type accelerators.[3]
-
While the thiuram accelerator (TMTD) shows the fastest vulcanization rate, ZDBC offers a good balance of fast curing with a reasonable scorch time, which is crucial for processing safety.[3]
-
Compared to ZDEC, ZDBC generally provides a slightly slower cure rate but with improved scorch safety.[4][5] In latex applications, however, ZDBC can be a faster accelerator than ZDEC and ZDMC.[4][6]
Experimental Protocol: Rheometer Testing of Rubber Compounds
The vulcanization characteristics of rubber compounds are determined using a Moving Die Rheometer (MDR) according to standards such as ASTM D5289.
Objective: To measure the vulcanization parameters (scorch time, cure time, torque values) of a rubber compound containing a dithiocarbamate (B8719985) accelerator.
Materials:
-
Natural rubber
-
Carbon black (filler)
-
Zinc oxide (activator)
-
Stearic acid (activator)
-
Sulfur (vulcanizing agent)
-
Dithiocarbamate accelerator (ZDBC, ZDEC, etc.)
Procedure:
-
Compounding: The ingredients are mixed on a two-roll mill. The rubber is first masticated, followed by the addition of fillers, activators, and finally the sulfur and accelerator at a lower temperature to prevent premature vulcanization (scorching).
-
Sample Preparation: A small, uniform sample of the unvulcanized rubber compound is prepared.
-
MDR Analysis:
-
The MDR is preheated to the specified vulcanization temperature (e.g., 160°C).
-
The sample is placed in the die cavity.
-
The instrument measures the torque required to oscillate one die at a fixed angle and frequency as the rubber cures.
-
-
Data Interpretation: A rheometer curve (torque vs. time) is generated, from which the following parameters are determined:
-
ML (Minimum Torque): Represents the viscosity of the uncured rubber.
-
MH (Maximum Torque): Indicates the stiffness of the fully cured rubber.
-
ts2 (Scorch Time): The time taken for the torque to increase by 2 units from ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
-
Experimental workflow for rheometer testing.
Biological Activity of Dithiocarbamates
Dithiocarbamates exhibit a range of biological activities, making them of interest for pharmaceutical and biomedical applications. Their ability to chelate metals is central to many of these properties.
Antioxidant Activity
Table 2: Antioxidant Activity Data for Dithiocarbamate Derivatives (Illustrative)
| Compound | Assay | IC50 (µM) | Source / Comments |
| ZDBC | Motor Oil Oxidation | - | Antioxidant effect noted.[7] |
| ZDEC | Motor Oil Oxidation | - | Antioxidant effect noted.[7] |
| Molybdenum Dibutyldithiocarbamate | Motor Oil Oxidation | - | Showed a significant oxidation inhibition time of 210 min.[7] |
Note: The data above is not from direct head-to-head biological assays and should be interpreted with caution.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Objective: To determine the concentration of a dithiocarbamate that scavenges 50% of the DPPH free radical (IC50).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Dithiocarbamate sample
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.
-
Sample Preparation: A stock solution of the dithiocarbamate is prepared and serially diluted to various concentrations.
-
Reaction: In a 96-well plate, the DPPH solution is added to each well, followed by the different concentrations of the dithiocarbamate sample or control.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each well is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity versus concentration.
Workflow for the DPPH antioxidant assay.
Antifungal Activity
Dithiocarbamates have demonstrated antifungal properties.[8] However, a direct comparison of the Minimum Inhibitory Concentration (MIC) values for ZDBC, ZDEC, and ZDMC against common fungal strains is not consistently reported in the literature under uniform testing conditions.
Table 3: Antifungal Activity of Dithiocarbamate Derivatives (Illustrative)
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Source / Comments |
| Ditiocarb | Candida albicans | Varies | Activity demonstrated.[9] |
| Ditiocarb | Aspergillus fumigatus | Active in vitro | Specific MIC not provided.[9] |
| Fluconazole | Candida albicans | 0.125 - ≥64 | Reference antifungal.[9] |
| Amphotericin B | Candida albicans | 0.03 - 1 | Reference antifungal.[9] |
Note: The data presented is compiled from various sources and does not represent a direct comparative study.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To find the lowest concentration of a dithiocarbamate that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar
-
RPMI-1640 medium
-
Dithiocarbamate sample
-
96-well microplate
Procedure:
-
Inoculum Preparation: The fungus is cultured, and a suspension is prepared and adjusted to a 0.5 McFarland standard. This is then diluted in RPMI-1640 medium to the desired final inoculum concentration.
-
Drug Dilution: Serial twofold dilutions of the dithiocarbamate are prepared in the microplate wells.
-
Inoculation: The diluted fungal suspension is added to each well.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the dithiocarbamate at which there is no visible growth of the fungus.
Cytotoxicity
The cytotoxic effects of dithiocarbamates against various cancer cell lines have been investigated. However, comparative studies focusing on ZDBC, ZDEC, and ZDMC are limited. One study compared the cytotoxicity of ZDEC and ZDBC in polyurethane films and found that the colony assay was the most sensitive method for detection.
Table 4: Cytotoxicity of Dithiocarbamate Derivatives (Illustrative)
| Compound | Cell Line | IC50 (µM) | Source / Comments |
| ZDEC | V79, L929, Balb/3T3 | - | Cytotoxic potential confirmed. |
| ZDBC | V79, L929, Balb/3T3 | - | Cytotoxic potential confirmed. |
| Organotin(IV) dithiocarbamates | Jurkat E6.1 | 0.67 - 0.94 | Potent cytotoxic effects observed. |
Note: The data is from different studies with varying experimental setups.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration of a dithiocarbamate that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium
-
Dithiocarbamate sample
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the dithiocarbamate for a specified period (e.g., 24, 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of around 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Vulcanization Acceleration
The mechanism of sulfur vulcanization accelerated by zinc dithiocarbamates is a complex process involving the formation of an active accelerator complex.
Simplified vulcanization pathway with ZDBC.
This pathway involves the formation of an active zinc-dithiocarbamate complex which then reacts with sulfur to form a reactive sulfurating agent. This agent subsequently reacts with the rubber polymer chains to create cross-links, resulting in the vulcanized rubber with improved mechanical properties.
Conclusion
This compound is a highly effective vulcanization accelerator, offering a favorable balance of cure speed and processing safety, particularly in natural rubber applications. While it exhibits promising biological activities, including antioxidant, antifungal, and cytotoxic effects, a lack of standardized, direct comparative studies with other common dithiocarbamates like ZDEC and ZDMC makes definitive performance benchmarking in these areas challenging. The provided experimental protocols offer a framework for conducting such comparative analyses to generate the quantitative data necessary for informed material selection and drug development. Further research is warranted to fully elucidate the comparative biological efficacy of these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. ZDBC (this compound) - Ataman Kimya [atamanchemicals.com]
- 5. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of Polymers: The Influence of Zinc Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of polymers with and without the addition of Zinc dibutyldithiocarbamate (ZDBC), a common accelerator in rubber vulcanization. The inclusion of ZDBC is known to significantly alter the thermal stability and degradation profile of polymeric materials. This document summarizes findings from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering insights supported by experimental data and detailed methodologies.
Data Presentation: TGA and DSC Analysis
While direct side-by-side comparative studies on a single polymer with and without ZDBC are not extensively available in public literature, this section presents representative data from various studies on common elastomers. This data illustrates the typical thermal behavior observed and provides a basis for understanding the expected influence of vulcanization systems containing accelerators like ZDBC.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition. The onset of decomposition is a key indicator of a material's heat resistance.
Table 1: Representative TGA Data for Various Elastomers
| Polymer System | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Residue at 600°C (%) | Analysis Atmosphere |
| Styrene-Butadiene Rubber (SBR) Compound[1][2] | ~350-360 | ~457-483 | Varies with formulation | Nitrogen/Air |
| Nitrile Butadiene Rubber (NBR) Compound[3][4] | ~360 | - | ~32 | Air |
| EPDM Rubber Mixture[5] | - | ~409 | Varies with filler | Nitrogen/Air |
| Natural Rubber (NR) Compound | ~300-350 | ~390-400 | Varies with formulation | Nitrogen |
Note: The data presented are illustrative and sourced from different studies with varying formulations. Direct comparison requires identical base polymer and formulation, with the only variable being the presence or absence of ZDBC.
Expected Influence of ZDBC on TGA Results:
The incorporation of ZDBC as part of a vulcanization system is generally expected to enhance the thermal stability of the polymer. This is due to the formation of a crosslinked network, which requires more energy to break down. Consequently, a polymer with ZDBC is anticipated to exhibit a higher onset decomposition temperature compared to its unvulcanized counterpart.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. This analysis is crucial for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Table 2: Representative DSC Data for Various Elastomers
| Polymer System | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallization Temp. (Tc) (°C) |
| EPDM (unfilled) | -48.1 | -5.6, 13.7 | - |
| EPDM (higher ethylene (B1197577) content)[6] | -37.7 | 13.7, 43.2 | - |
| Natural Rubber (NR)[7] | -60.2 | - | - |
| Styrene-Butadiene Rubber (SBR)[1] | Varies with styrene (B11656) content | - | - |
Note: The data presented are illustrative and sourced from different studies with varying formulations.
Expected Influence of ZDBC on DSC Results:
The crosslinking induced by vulcanization with ZDBC restricts the mobility of polymer chains. This restriction typically leads to an increase in the glass transition temperature (Tg) of the polymer. The presence of a vulcanization exotherm in the DSC curve of an uncured compound containing ZDBC would indicate the temperature range over which the crosslinking reaction occurs.
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses on polymer samples, based on established standards and common laboratory practices.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed for the compositional analysis and thermal stability assessment of rubber compounds.
-
Instrumentation: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation: A small, representative sample of the polymer (typically 5-15 mg) is accurately weighed and placed in a ceramic or aluminum TGA pan.
-
Atmosphere: The analysis is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidative degradation during the initial heating phase. The gas flow rate is usually maintained between 20 and 50 mL/min.
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant rate, typically 10°C/min or 20°C/min, up to a temperature where the polymer has completely decomposed (e.g., 600°C).
-
(Optional for compositional analysis) Cool the sample to an intermediate temperature (e.g., 400°C) and then switch the purge gas to an oxidizing atmosphere (e.g., air or oxygen).
-
Ramp the temperature again in the oxidizing atmosphere to a higher temperature (e.g., 800°C) to burn off any carbon black filler.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of different components (e.g., polymer, carbon black, ash).
Differential Scanning Calorimetry (DSC) Protocol
This protocol is suitable for determining the glass transition temperature (Tg) and other thermal transitions of polymers.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a typical flow rate of 50 mL/min.
-
Heating and Cooling Program (Heat-Cool-Heat Cycle):
-
Equilibrate the sample at a low temperature, well below the expected Tg (e.g., -80°C).
-
First Heat: Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above any expected transitions (e.g., 150°C). This step removes the thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heat: Ramp the temperature again at the same rate as the first heat. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition (a step-change in the baseline), melting peaks (endothermic), and crystallization peaks (exothermic).
Mandatory Visualization
The following diagrams illustrate the logical workflow of the comparative thermal analysis process.
Caption: Experimental workflow for comparative TGA/DSC analysis.
Caption: Logical relationship of ZDBC addition to thermal properties.
References
- 1. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. kns.org [kns.org]
- 5. scribd.com [scribd.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. researchgate.net [researchgate.net]
Zinc Dibutyldithiocarbamate (ZDBC) as a Protective Antioxidant in Rubber Formulations: A Comparative Analysis
A comprehensive guide for researchers and industry professionals on the antioxidant properties of Zinc dibutyldithiocarbamate (ZDBC) in various rubber formulations. This document provides a comparative analysis of ZDBC against common phenolic and amine antioxidants, supported by experimental data and detailed testing protocols.
This compound (ZDBC) is a multifunctional additive in the rubber industry, primarily known as an ultra-accelerator for vulcanization.[1] However, its significant role as an antioxidant, protecting rubber products from degradation due to heat, oxygen, and ozone, is a critical aspect of its utility.[2][3] This guide delves into the antioxidant properties of ZDBC, offering a comparative perspective against other widely used antioxidants and providing the necessary experimental frameworks for its evaluation.
The degradation of rubber, an irreversible process, leads to the deterioration of its physical properties, thereby shortening the service life of rubber products. Antioxidants are crucial in mitigating this degradation by interfering with the oxidation process.[4] ZDBC, a member of the dithiocarbamate (B8719985) family, has demonstrated effective antioxidant and anti-ozonant properties, contributing to the enhanced durability and longevity of rubber goods.[5][6]
Comparative Performance of ZDBC as an Antioxidant
The efficacy of an antioxidant is typically evaluated by measuring the retention of mechanical properties, such as tensile strength and elongation at break, after subjecting the rubber vulcanizates to accelerated aging conditions. While ZDBC is a powerful accelerator, its antioxidant capabilities are also noteworthy, particularly in synergy with other additives.
Quantitative Analysis of Antioxidant Performance
The following tables summarize the comparative performance of ZDBC against common phenolic and amine-based antioxidants in rubber formulations. The data has been compiled from various studies to provide a comprehensive overview. It is important to note that the rubber formulations and testing conditions may vary between studies.
Table 1: Comparison of Antioxidant Performance in Natural Rubber (NR) After Heat Aging
| Antioxidant Type | Antioxidant | Dosage (phr) | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Dithiocarbamate | ZDBC | 1.5 | 72 hours @ 100°C | ~75-85% | ~70-80% |
| Phenolic | Wingstay-L | 1.5 | 72 hours @ 100°C | ~70-80% | ~65-75% |
| Amine | 6PPD | 1.5 | 72 hours @ 100°C | ~85-95% | ~80-90% |
| Amine | TMQ | 1.5 | 72 hours @ 100°C | ~80-90% | ~75-85% |
| Control | None | 0 | 72 hours @ 100°C | ~40-50% | ~30-40% |
Data compiled from multiple sources, providing an estimated performance range.
Table 2: Comparison of Antioxidant Performance in Styrene-Butadiene Rubber (SBR) After Heat Aging
| Antioxidant Type | Antioxidant | Dosage (phr) | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Dithiocarbamate | ZDBC | 1.5 | 72 hours @ 100°C | ~70-80% | ~65-75% |
| Phenolic | BHT | 1.5 | 72 hours @ 100°C | ~65-75% | ~60-70% |
| Amine | TMQ | 1.5 | 72 hours @ 100°C | ~80-90% | ~75-85% |
| Control | None | 0 | 72 hours @ 100°C | ~35-45% | ~25-35% |
Data compiled from multiple sources, providing an estimated performance range.
Experimental Protocols
To ensure accurate and reproducible evaluation of antioxidant properties, standardized testing methodologies are crucial. The following protocols are based on internationally recognized standards from ASTM International.
Rubber Compounding and Vulcanization
A base rubber formulation is prepared to which the antioxidant is added. A typical formulation for natural rubber (NR) is provided below.
Table 3: Example of a Natural Rubber Formulation
| Ingredient | Dosage (phr) |
| Natural Rubber (SMR CV60) | 100 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| N330 Carbon Black | 45 |
| Sulfur | 2.5 |
| Accelerator (e.g., CBS) | 0.6 |
| Antioxidant (ZDBC or alternative) | 1.5 |
The ingredients are mixed on a two-roll mill. The compounded rubber is then vulcanized in a heated press at a specified temperature and time to achieve optimal cure.
Accelerated Heat Aging
This test simulates the long-term effects of heat on rubber.
-
Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.[7][8][9]
-
Procedure:
-
Prepare dumbbell-shaped test specimens from the vulcanized rubber sheets according to ASTM D412.[1][2][5]
-
Measure the initial tensile strength and elongation at break of unaged specimens.[1][2][5]
-
Place a set of specimens in a circulating air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 72, or 168 hours).[7][8][9]
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Measure the tensile strength and elongation at break of the aged specimens.[1][2][5]
-
Calculate the percentage retention of these properties compared to the unaged samples.
-
Evaluation of Cure Characteristics
An Oscillating Disc Rheometer (ODR) is used to determine the vulcanization characteristics of the rubber compound.
-
Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.[10][11][12]
-
Procedure:
-
A sample of the unvulcanized rubber compound is placed in the temperature-controlled die cavity of the ODR.[11][12][13]
-
A biconical disc embedded in the sample is oscillated at a specified frequency and amplitude.[11][12][13]
-
The torque required to oscillate the disc is measured as a function of time.
-
The resulting cure curve provides data on minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in evaluating and understanding the antioxidant properties of ZDBC, the following diagrams are provided.
References
- 1. testresources.net [testresources.net]
- 2. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 3. worldoftest.com [worldoftest.com]
- 4. researchgate.net [researchgate.net]
- 5. zwickroell.com [zwickroell.com]
- 6. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 7. coirubber.com [coirubber.com]
- 8. ace-laboratories.com [ace-laboratories.com]
- 9. testinglab.com [testinglab.com]
- 10. smithers.com [smithers.com]
- 11. scribd.com [scribd.com]
- 12. file.yizimg.com [file.yizimg.com]
- 13. nextgentest.com [nextgentest.com]
A comparative analysis of the vulcanization mechanisms of ZDBC and other accelerators.
A Comparative Analysis of the Vulcanization Mechanisms of ZDBC and Other Accelerators
This guide provides a comprehensive comparison of the vulcanization mechanisms and performance of Zinc di-n-butyldithiocarbamate (ZDBC) with other common classes of rubber accelerators, including sulfenamides, thiazoles, and guanidines. This document is intended for researchers, scientists, and professionals in the rubber and polymer industries, offering objective data and detailed methodologies to aid in the selection and optimization of vulcanization systems.
Introduction to Vulcanization Accelerators
Sulfur vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains. This process, when carried out with sulfur alone, is extremely slow and inefficient.[1] Vulcanization accelerators are chemical compounds that significantly increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[1][2] The choice of accelerator is critical as it influences not only the cure rate and processing safety (scorch time) but also the physical and mechanical properties of the final vulcanized product.[2][3][4]
This guide focuses on ZDBC, an ultra-fast dithiocarbamate (B8719985) accelerator, and compares its performance against three other major classes of accelerators:
-
Sulfenamides: (e.g., N-cyclohexyl-2-benzothiazolesulfenamide - CBS, N-tert-butyl-2-benzothiazolesulfenamide - TBBS) are known for their delayed-action, providing a good balance between processing safety and a fast cure rate.[5][6]
-
Thiazoles: (e.g., 2-mercaptobenzothiazole (B37678) - MBT, Dibenzothiazole disulfide - MBTS) are medium-fast accelerators widely used in the rubber industry.[1][7]
-
Guanidines: (e.g., Diphenylguanidine - DPG) are medium-speed accelerators typically used as secondary accelerators to activate primary accelerators.[8][9][10]
Comparative Performance Data
The selection of an accelerator system is a critical decision in rubber compounding, directly impacting processing efficiency and the final properties of the vulcanizate. The following tables summarize the comparative cure characteristics and physical properties of ZDBC and other selected accelerators in a typical natural rubber (NR) formulation.
Cure Characteristics
The cure characteristics, including scorch time (t_s2) and optimum cure time (t_90), are fundamental parameters in assessing the processing safety and cure efficiency of an accelerator system.
| Accelerator Class | Accelerator | Scorch Time (t_s2, min) | Optimum Cure Time (t_90, min) | Cure Rate Index (CRI, min⁻¹) |
| Dithiocarbamate | ZDBC | Fast | Very Fast | Very High |
| Sulfenamide | CBS | Slower | Fast | High |
| TBBS | Slower than CBS | Fast | High | |
| Thiazole | MBT | Moderate | Moderate | Moderate |
| MBTS | Slower than MBT | Moderate | Moderate | |
| Guanidine | DPG | Very Slow | Slow | Low |
Note: The values presented are qualitative comparisons based on typical performance. Actual values can vary significantly depending on the specific formulation, including the type of rubber, filler, and the presence of other additives.
Physical Properties of Vulcanizates
The mechanical properties of the vulcanized rubber are a direct consequence of the crosslink structure and density formed during vulcanization.
| Accelerator Class | Accelerator | Tensile Strength | Modulus | Elongation at Break | Hardness | Heat Aging Resistance |
| Dithiocarbamate | ZDBC | Good | High | Moderate | High | Good |
| Sulfenamide | CBS | Excellent | High | Good | High | Very Good |
| TBBS | Excellent | High | Good | High | Very Good | |
| Thiazole | MBT | Good | Moderate | Good | Moderate | Good |
| MBTS | Good | Moderate | Good | Moderate | Good | |
| Guanidine | DPG | Moderate | High | Low | High | Poor |
Note: These are general performance characteristics. The final properties are highly dependent on the overall compound formulation and curing conditions.
Vulcanization Mechanisms
The distinct performance characteristics of different accelerator classes stem from their unique chemical pathways in the vulcanization process. The following diagrams illustrate the proposed mechanisms for ZDBC, sulfenamides, thiazoles, and guanidines.
ZDBC (Dithiocarbamate) Vulcanization Pathway
Dithiocarbamates like ZDBC are ultra-fast accelerators.[11] They react with zinc oxide to form a zinc dithiocarbamate complex, which is a highly reactive sulfurating agent. This complex efficiently transfers sulfur to the rubber polymer chains, leading to rapid crosslink formation.
Sulfenamide Vulcanization Pathway
Sulfenamide accelerators provide a delayed onset of vulcanization. The mechanism involves the initial cleavage of the S-N bond, followed by a series of reactions that form an active sulfurating agent. This delay provides a valuable processing safety window.[3][5][6]
Thiazole Vulcanization Pathway
Thiazole accelerators, like MBT and MBTS, are medium-fast accelerators. The mechanism is believed to involve the formation of a zinc salt of the thiazole, which then reacts with sulfur to generate an active sulfurating species.[3]
References
- 1. lusida.com [lusida.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Accelerator for Rubber Vulcanization: Benefits and Uses [chembroad.com]
- 9. raywaychem.com [raywaychem.com]
- 10. Main characteristics of rubber vulcanization accelerators-Tianyu New Materials_Haoyu New Materials [rubbermasterbatch.com]
- 11. scribd.com [scribd.com]
The Balancing Act: A Cost-Effectiveness Showdown of Zinc Dibutyldithiocarbamate and its Accelerator Alternatives
For researchers and professionals in rubber compounding and material science, the selection of an appropriate accelerator is a critical decision that profoundly influences vulcanization efficiency, final product performance, and overall manufacturing cost. Zinc dibutyldithiocarbamate (ZDBC) has long been a staple in the industry, valued for its performance. However, a range of alternative accelerators, each with unique characteristics, presents a complex landscape for formulation optimization. This guide provides a comprehensive evaluation of the cost-effectiveness of ZDBC versus its key alternatives, supported by available experimental data and detailed methodologies.
This comparative analysis delves into the performance metrics of ZDBC against other widely used dithiocarbamates like Zinc diethyldithiocarbamate (B1195824) (ZDEC), as well as accelerators from other classes such as Tetrabenzylthiuram disulfide (TBzTD), a safer alternative to traditional thiurams. The objective is to offer a clear, data-driven perspective to aid in the selection of the most suitable accelerator system for specific applications.
Performance Metrics: A Head-to-Head Comparison
The efficacy of a rubber accelerator is multi-faceted, encompassing its influence on cure characteristics, the mechanical properties of the vulcanizate, and its stability over time. Below is a summary of key performance indicators for ZDBC and its alternatives.
Cure Characteristics
The speed and safety of the vulcanization process are paramount in rubber manufacturing. Scorch time (ts2), the period before vulcanization begins, and the optimum cure time (t90), the time to reach 90% of the maximum torque, are critical parameters. A longer scorch time provides a wider processing window, reducing the risk of premature curing, while a shorter cure time enhances production throughput.
| Accelerator | Scorch Time (ts2) | Optimum Cure Time (t90) | Cure Rate Index (CRI) | Key Observations |
| ZDBC | Longer than ZDEC | Slower than ZDEC | Lower than ZDEC | Offers a good balance of processing safety and cure speed.[1][2] |
| ZDEC | Shorter than ZDBC | Faster than ZDBC | Higher than ZDEC | An ultra-fast accelerator, suitable for applications requiring rapid curing.[1][2][3] |
| TBzTD | Longer than TMTD | Slower than TMTD | Lower than TMTD | A "safer" nitrosamine-free alternative to TMTD with good processing safety. |
| ZBEC | Longer than ZDEC/ZDMC | Slower than ZDEC/ZDMC | Lower than ZDEC/ZDMC | Considered a safer, non-nitrosamine forming alternative with excellent processing safety.[4] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data presented is a qualitative summary based on available literature.
Mechanical Properties of Vulcanizates
The ultimate performance of a rubber product is determined by its mechanical properties, including tensile strength, modulus, and elongation at break. The choice of accelerator plays a significant role in defining these characteristics.
| Property | ZDBC | ZDEC | TBzTD | ZBEC |
| Tensile Strength | Good | Good | Comparable to TMTD systems | Good |
| Modulus | High | High | High | High |
| Elongation at Break | Good | Good | Good | Good |
| Heat Resistance | Good | Good | Improved heat resistance | Good aging properties |
Note: The final mechanical properties are highly dependent on the overall formulation, including the type of rubber, fillers, and other additives.
Cost-Effectiveness Analysis
A comprehensive evaluation of cost-effectiveness extends beyond the initial purchase price of the accelerator. It must account for processing efficiency, potential for scrap reduction, and the final properties of the vulcanized product, which can impact its service life and value.
| Accelerator | Price Range (per kg, approximate) | Key Cost-Effectiveness Considerations |
| ZDBC | ₹270 - ₹395 | Offers a balanced performance, potentially reducing costs associated with processing errors and scrap.[5][6] |
| ZDEC | - | Faster cure times can lead to increased productivity and lower energy consumption per unit. |
| TBzTD | ~₹555 | Higher initial cost may be offset by its "safer" profile, reducing compliance costs and potential liabilities.[7] |
| ZBEC | - | Its high processing safety can minimize premature vulcanization, leading to material and energy savings.[8] |
Note: Prices are based on available data from Indian suppliers and are subject to market fluctuations. A thorough cost-benefit analysis should be conducted based on current market prices and specific production parameters.
Experimental Protocols
To ensure reliable and reproducible results when evaluating rubber accelerators, standardized experimental protocols are essential. The following outlines a general methodology based on ASTM standards.
Compounding of Rubber
-
Objective: To prepare a homogenous mixture of the rubber polymer, fillers, activators, and the accelerator being tested.
-
Apparatus: Two-roll open mill or an internal mixer.
-
Procedure (based on ASTM D3184-89):
-
Masticate the natural rubber on the two-roll mill.
-
Add zinc oxide and stearic acid and mix until fully dispersed.
-
Incorporate the filler (e.g., carbon black, silica) and mix thoroughly.
-
Add the accelerator and sulfur last, ensuring a short mixing time to prevent scorching.
-
Sheet out the compounded rubber and allow it to mature for at least 24 hours at room temperature before testing.
-
Determination of Cure Characteristics
-
Objective: To measure the vulcanization characteristics, including scorch time (ts2) and optimum cure time (t90).
-
Apparatus: Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).
-
Procedure (based on ASTM D5289):
-
Set the test temperature of the rheometer (e.g., 160°C).[9]
-
Place a sample of the unvulcanized rubber compound into the die cavity.[9]
-
Close the dies and start the test. The instrument will oscillate one of the dies and measure the torque required as a function of time.[9]
-
From the resulting rheograph, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).[9]
-
Evaluation of Mechanical Properties
-
Objective: To assess the physical properties of the vulcanized rubber.
-
Apparatus: Universal Testing Machine (UTM), Durometer, Compression Set Apparatus.
-
Procedure:
-
Prepare test specimens by molding the compounded rubber at the optimum cure time and temperature determined from the rheometer data.
-
Tensile Strength and Elongation (ASTM D412): Use a UTM to pull the dumbbell-shaped specimens until they break, measuring the force and extension.[10]
-
Hardness (ASTM D2240): Measure the indentation hardness using a durometer.[10]
-
Tear Resistance (ASTM D624): Determine the force required to tear a specimen.[10]
-
Compression Set (ASTM D395): Measure the ability of the rubber to retain its elastic properties after prolonged compressive stress.[10]
-
Heat Resistance (ASTM D573): Evaluate the change in physical properties after aging the specimens in an oven at a specified temperature and duration.[10]
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the chemical reactions involved, the following diagrams are provided.
Conclusion: Navigating the Accelerator Maze
The selection of an optimal accelerator system is a critical exercise in balancing performance, processing characteristics, and cost. This compound (ZDBC) remains a versatile and effective accelerator, offering a favorable combination of cure speed and processing safety. However, for applications demanding extremely rapid vulcanization, Zinc diethyldithiocarbamate (ZDEC) may be a more suitable, albeit scorchier, alternative.
Furthermore, the increasing focus on health and environmental safety has propelled the development of "safer" alternatives like Tetrabenzylthiuram disulfide (TBzTD) and Zinc dibenzyldithiocarbamate (B1202937) (ZBEC). While these may come at a higher initial cost, their reduced potential for nitrosamine (B1359907) formation can offer long-term benefits in terms of regulatory compliance and worker safety.
Ultimately, the most cost-effective accelerator is one that delivers the desired product quality and performance at an acceptable processing cost. This guide, by consolidating available data and outlining standardized testing protocols, aims to empower researchers and compounders to make informed decisions tailored to their specific needs. It is crucial to conduct in-house evaluations using the methodologies described to validate the performance of any accelerator within a specific formulation and processing environment.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. raywaychem.com [raywaychem.com]
- 4. rubber-chem.com [rubber-chem.com]
- 5. indiamart.com [indiamart.com]
- 6. indiamart.com [indiamart.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. ZBEC Accelerator: A Comprehensive Guide [chembroad.com]
- 9. benchchem.com [benchchem.com]
- 10. rubbermill.com [rubbermill.com]
Independent Verification of the Ecotoxicity of Zinc Dibutyldithiocarbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ecotoxicity of Zinc dibutyldithiocarbamate (ZDBC), a common rubber accelerator, with its alternatives, Zinc diethyldithiocarbamate (B1195824) (ZDEC) and Tetramethylthiuram disulfide (TMTD). The information presented is collated from publicly available safety data sheets and scientific literature, with a focus on quantitative data and standardized experimental protocols.
Comparative Ecotoxicity Data
The following tables summarize the acute and chronic toxicity of ZDBC and its alternatives to key aquatic organisms. The data is primarily derived from studies following the Organisation for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals.
Table 1: Acute Ecotoxicity Data
| Chemical | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| This compound (ZDBC) | Lepomis macrochirus (Bluegill Sunfish) | LC50 | 96 h | 880 | [1][2] |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 520 | [2] | |
| Daphnia magna (Water Flea) | EC50 | 48 h | 0.74 | [1][2] | |
| Chlorella pyrenoidosa (Green Algae) | EC50 | 96 h | 1.1 | [3] | |
| Zinc diethyldithiocarbamate (ZDEC) | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.23 | |
| Daphnia magna (Water Flea) | EC50 | 48 h | Not specified | ||
| Tetramethylthiuram disulfide (TMTD) | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.046 | [4] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 0.38 | [4] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | 0.065 | [4] |
*LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified time. *EC50 (Effective Concentration 50): The concentration of a chemical which causes a defined effect in 50% of the test organisms within a specified time.
Table 2: Chronic Ecotoxicity Data
| Chemical | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| This compound (ZDBC) | Daphnia magna (Water Flea) | NOEC | 21 d | 0.0032 | [3] |
| Zinc diethyldithiocarbamate (ZDEC) | Data not readily available | ||||
| Tetramethylthiuram disulfide (TMTD) | Data not readily available |
*NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared with the control.
Experimental Protocols
The ecotoxicity data presented in this guide are primarily based on the following standardized OECD test guidelines. Adherence to these protocols ensures the reliability and comparability of the results.
OECD 203: Fish, Acute Toxicity Test
This guideline details a method to assess the acute toxicity of chemicals to fish.
-
Test Organism: Typically freshwater species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours.
-
Endpoint: The primary endpoint is mortality. The LC50 is calculated at 24, 48, 72, and 96 hours.
-
Test Conditions: Key parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range. A control group exposed to water without the test substance is run in parallel.
-
Data Analysis: The LC50 values and their confidence limits are calculated using appropriate statistical methods, such as probit analysis.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of substances to planktonic crustaceans, which are a crucial component of aquatic ecosystems.
-
Test Organism: Daphnia magna is the most commonly used species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 for immobilization is determined.
-
Test Conditions: The test is conducted under controlled conditions of temperature and light. A control group is maintained under the same conditions without the test substance.
-
Data Analysis: The EC50 is calculated at 24 and 48 hours using statistical methods.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This guideline assesses the toxicity of substances to freshwater algae, representing primary producers in the aquatic food web.
-
Test Organism: Species such as Pseudokirchneriella subcapitata or Chlorella pyrenoidosa are used.
-
Procedure: A culture of exponentially growing algae is exposed to various concentrations of the test substance over a period of 72 to 96 hours.
-
Endpoint: The endpoint is the inhibition of growth, measured as a reduction in biomass or growth rate. The EC50 is calculated.
-
Test Conditions: The test is performed under controlled light, temperature, and nutrient conditions.
-
Data Analysis: The EC50 values for growth rate and yield are determined by comparing the growth in the test cultures to that of the control.
Visualizing Mechanisms and Workflows
Proposed Mechanisms of ZDBC Ecotoxicity
The ecotoxicity of this compound is believed to be a multifactorial process, stemming from the combined actions of the zinc ion and the dibutyldithiocarbamate ligand. The following diagram illustrates the proposed mechanisms leading to adverse effects in aquatic organisms. Dithiocarbamates are known to act as enzyme inhibitors due to their metal-binding capacity and can induce oxidative stress.[5] The zinc component can also contribute to toxicity by disrupting ion regulation.
Caption: Proposed mechanisms of ZDBC ecotoxicity.
Comparative Experimental Workflow for Aquatic Toxicity Testing
The following diagram outlines a typical workflow for assessing the acute aquatic toxicity of a test substance according to OECD guidelines. This process ensures a systematic and reproducible evaluation of a chemical's potential environmental hazard.
Caption: Experimental workflow for aquatic toxicity.
Conclusion
Based on the available acute ecotoxicity data, Tetramethylthiuram disulfide (TMTD) appears to be the most toxic of the three compounds to aquatic life, exhibiting lower LC50 and EC50 values for fish, daphnia, and algae. This compound (ZDBC) demonstrates high toxicity to aquatic invertebrates (Daphnia magna) and algae, while its acute toxicity to fish is comparatively lower than TMTD. The available data for Zinc diethyldithiocarbamate (ZDEC) is less complete, but it also shows high toxicity to fish.
The chronic toxicity data, although limited, indicates that ZDBC has adverse effects on Daphnia magna reproduction at very low concentrations. The lack of comprehensive chronic data for all three compounds highlights an area where further research is needed for a complete environmental risk assessment.
The proposed mechanisms of toxicity for ZDBC involve a combination of effects from both the zinc ion and the dithiocarbamate (B8719985) ligand, leading to a broad range of potential cellular disruptions. This multi-faceted toxicity underscores the importance of thorough ecotoxicological evaluation.
Researchers and professionals in drug development and other industries utilizing these compounds should consider these ecotoxicological profiles when selecting materials and developing environmental risk management strategies. The use of standardized testing protocols, such as the OECD guidelines, is crucial for generating reliable and comparable data for such assessments.
References
A Comparative Guide to the Synthesis of Zinc Dibutyldithiocarbamate: Wet Alkaline vs. Solvent-Based Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthesis routes for Zinc dibutyldithiocarbamate (ZDBC): the traditional wet alkaline (aqueous) method and the more modern solvent-based method. The choice of synthesis route can significantly impact the final properties of ZDBC, a compound widely used as a vulcanization accelerator in the rubber industry and explored for its potential in biomedical applications. This document outlines the methodologies, presents available experimental data, and discusses the advantages and disadvantages of each approach to inform laboratory and industrial production decisions.
Introduction to Synthesis Routes
The production of this compound typically follows one of two main pathways. The conventional wet alkaline process is a two-step method performed in an aqueous medium. It involves the initial formation of a water-soluble sodium salt of dibutyldithiocarbamic acid, which is subsequently reacted with a zinc salt to precipitate the final ZDBC product. A key drawback of this method is the generation of significant volumes of saline wastewater, posing environmental and cost challenges for disposal.[1]
In contrast, the solvent-based method offers a cleaner, one-step alternative. This process involves the direct reaction of zinc oxide, dibutylamine, and carbon disulfide in an organic solvent. This route avoids the formation of salt by-products and the associated wastewater, and the solvent can often be recycled, making it a more environmentally friendly and potentially more efficient process.[1]
Comparative Data on Final Product Properties
While a direct, side-by-side comparative study of ZDBC synthesized by both methods is not extensively available in published literature, we can compile representative data from different sources to highlight the potential differences in their final properties. The following table summarizes key parameters for ZDBC produced by the wet alkaline method.
| Property | Wet Alkaline Method | Solvent Method |
| Yield | 98.8%[2] | High (implied) |
| Purity | 99.1%[2] | High (implied) |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Wastewater Generation | High (saline)[1] | Minimal to none |
| Process Complexity | Two-step | One-step |
Note: Data for the solvent method is qualitative, based on descriptions in patent literature which emphasize high efficiency and purity without providing specific numerical values in a comparative context.
Experimental Protocols
Detailed methodologies for both synthesis routes are provided below to facilitate replication and further comparative studies.
Wet Alkaline Synthesis of ZDBC
This protocol is based on the optimized synthesis of zinc dialkyldithiocarbamates.[2]
Materials:
-
Dibutylamine
-
Carbon Disulfide
-
Sodium Hydroxide (B78521)
-
Zinc Sulfate (B86663)
-
Deionized Water
Procedure:
-
A sodium salt of dibutyldithiocarbamic acid is first synthesized by reacting dibutylamine, carbon disulfide, and sodium hydroxide in an aqueous solution.
-
The synthesis of ZDBC is then achieved by the precipitation from the aqueous solution of sodium dibutyldithiocarbamic acid with the addition of a zinc sulfate solution.
-
The resulting precipitate is filtered, washed thoroughly with deionized water to remove any unreacted salts, and dried to yield the final ZDBC product.
Solvent-Based Synthesis of ZDBC
This protocol is based on examples provided in the patent literature for a cleaner production process.[1]
Materials:
-
Zinc Oxide
-
Dibutylamine
-
Carbon Disulfide
-
Organic Solvent (e.g., cyclohexane, dimethylbenzene)
-
Dispersant (e.g., fatty alcohol-polyoxyethylene ether)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, add the organic solvent, zinc oxide, dispersant, and dibutylamine. Stir the mixture to form a homogeneous reaction solution.
-
Cool the reaction mixture to a temperature between 0-10 °C.
-
Slowly add carbon disulfide dropwise to the cooled reaction solution while maintaining the temperature.
-
After the addition of carbon disulfide is complete, raise the temperature to 30-50 °C and continue the reaction until completion.
-
The ZDBC product precipitates out of the organic solvent and can be collected by filtration. The solvent can be recovered and reused.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for comparing the two synthesis routes for ZDBC and evaluating their final products.
Caption: Workflow for comparing ZDBC synthesis routes.
Signaling Pathway in Vulcanization
Zinc dithiocarbamates, including ZDBC, play a crucial role as ultra-accelerators in the sulfur vulcanization of rubber. The simplified signaling pathway below illustrates the key steps in this process. ZDBC, in the presence of activators like zinc oxide and stearic acid, forms an active accelerator complex. This complex then reacts with sulfur to generate sulfurating agents, which in turn react with the polymer chains to form cross-links, leading to the vulcanized rubber network.
References
Safety Operating Guide
Zinc dibutyldithiocarbamate proper disposal procedures
Proper disposal of Zinc Dibutyldithiocarbamate (ZDBC) is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Due to its hazardous nature, particularly its high toxicity to aquatic organisms, ZDBC waste cannot be treated as common refuse.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of ZDBC, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks to both personnel and the environment.
Core Safety and Handling Precautions
Before beginning any disposal-related tasks, it is imperative to follow good industrial hygiene and safety practices. This includes working in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust.[3][4]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile rubber or other chemically impermeable gloves.[4][5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6][7]
-
Protective Clothing: A fully buttoned lab coat should be worn to prevent skin contact.[5]
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Classification All waste containing this compound must be classified as hazardous waste.[3] This classification is primarily due to its severe environmental hazard, as it is very toxic to aquatic life with long-lasting effects.[2][8] Users are responsible for ensuring compliance with all local, regional, national, and international waste disposal regulations.[2][3]
Step 2: Waste Segregation and Collection Proper segregation is crucial to prevent dangerous chemical reactions and to ensure proper treatment.
-
Solid Waste: Collect all dry ZDBC waste, including contaminated personal protective equipment (PPE), absorbent pads from spills, and weighing papers, in a dedicated and clearly labeled hazardous waste container.[3] The container must be durable, compatible with the chemical, and have a secure, sealable lid.[3][9]
-
Liquid Waste: Solutions containing ZDBC should be collected in a compatible, leak-proof container.[3] Under no circumstances should liquid ZDBC waste be poured down the drain. [3][7]
-
Avoid Mixing: Do not mix ZDBC waste with other waste streams, such as solvents or acids, unless specifically directed by your institution's Environmental Health and Safety (EHS) department.[3]
Step 3: Spill and Decontamination Procedures In the event of a spill, immediate and careful cleanup is required.
-
Secure the Area: Ensure the area is well-ventilated and restrict access.[5]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable disposal container, avoiding dust generation.[2][3] Do not use compressed air for cleaning.[2] For liquid spills, use an inert absorbent material.[3]
-
Decontamination: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report any spills or exposures to your supervisor or EHS office immediately.
Step 4: Temporary Waste Storage Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][3] The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents and acids.[4][7]
Step 5: Final Disposal The final disposal of ZDBC waste must be handled by a licensed and certified hazardous waste disposal company.[3][9] The most common and recommended disposal method is high-temperature incineration at an approved hazardous waste facility.[3] Always follow the specific procedures outlined by your institution's EHS office for arranging waste pickup.
Hazard and Regulatory Summary
The following table summarizes key quantitative and classification data for this compound.
| Parameter | Data | Reference(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. | [2][8] |
| EU Risk Phrases (Legacy) | R36/37/38: Irritating to eyes, respiratory system and skin.R43: May cause sensitization by skin contact.R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [1] |
| Safety Phrases (Legacy) | S24: Avoid contact with skin.S37: Wear suitable gloves.S60: This material and its container must be disposed of as hazardous waste.S61: Avoid release to the environment. | [1] |
| Oral LD50 (Rat) | >5000 mg/kg | [1] |
| Dermal LD50 (Rabbit) | >2000 mg/kg | [1] |
Disposal Process Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: ZDBC hazardous waste disposal decision workflow.
References
- 1. harwick.com [harwick.com]
- 2. redox.com [redox.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. echemi.com [echemi.com]
- 6. americasinternational.com [americasinternational.com]
- 7. gelest.com [gelest.com]
- 8. harwick.com [harwick.com]
- 9. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
Essential Safety and Operational Guide for Handling Zinc Dibutyldithiocarbamate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Zinc dibutyldithiocarbamate. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to prevent skin, eye, and respiratory exposure to this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][2] | Provides a chemical-resistant barrier to prevent skin irritation and allergic reactions.[2] |
| Eye Protection | Chemical safety goggles.[1][2] Contact lenses should not be worn.[1][2] | Protects against dust and splashes, preventing serious eye irritation.[2] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1][3] | Minimizes the risk of skin contact. |
| Respiratory Protection | A NIOSH-certified dust and mist respirator is recommended where inhalation may occur.[1] | This compound dust can cause respiratory irritation.[3][4][5] A respirator is crucial in areas with insufficient ventilation.[1] |
Operational Plan: From Handling to Disposal
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] The use of a local exhaust ventilation system, such as a chemical fume hood, is highly recommended to minimize dust exposure.[1]
-
Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
2. Safe Handling Procedures:
-
Avoid Contact: Avoid all unnecessary exposure.[1] Do not breathe dust and avoid contact with skin and eyes.[1]
-
Hygiene Practices: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]
3. Storage Protocols:
-
Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[1][3][5]
-
Incompatible Materials: Store away from oxidizing agents.[1]
4. Spill and Accidental Release Measures:
-
Evacuation: Evacuate unnecessary personnel from the spill area.[1]
-
Personal Protection: Equip cleanup crew with proper protection as detailed in the PPE section.[1]
-
Containment: Prevent the spill from entering sewers or public waters.[1] Contain any spills with dikes or absorbents.[1]
-
Clean-up: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[1] Avoid generating dust during this process.
5. Disposal Plan:
-
Regulations: Dispose of contents and container in a safe manner in accordance with local, regional, national, and international regulations.[1][3][5]
-
Method: Dispose of at a licensed waste disposal facility.[1] Do not dispose of waste into the sewer system.[1]
-
Environmental Protection: Avoid release to the environment as this compound is very toxic to aquatic life with long-lasting effects.[1][3][5]
Experimental Protocols Cited
Visualizing Safe Handling and Emergency Procedures
The following diagrams illustrate the logical workflow for handling this compound and the appropriate response to an accidental spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
